molecular formula C₇H₉Cl₂N B1146307 4-Chloro-3,5-dimethylpyridine CAS No. 19524-10-8

4-Chloro-3,5-dimethylpyridine

Cat. No.: B1146307
CAS No.: 19524-10-8
M. Wt: 178.06
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Description

4-Chloro-3,5-dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C₇H₉Cl₂N and its molecular weight is 178.06. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZPYCAYJQTSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932107
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143798-73-6
Record name 4-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143798-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-3,5-dimethylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, serves as a valuable building block in organic synthesis and medicinal chemistry. Its specific arrangement of a chlorine atom and two methyl groups on the pyridine ring imparts distinct chemical properties that make it a target for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectral data and safety information. While extensive experimental data for this specific compound is not broadly published, this guide consolidates available information and provides context based on related structures.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₈ClNPubChem[1][2]
Molecular Weight 141.60 g/mol PubChem[1][2]
Appearance Solid (predicted)General observation for similar small molecules
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
IUPAC Name This compoundPubChem[1][2]
InChI InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3PubChem[1][2]
InChIKey KQZPYCAYJQTSMV-UHFFFAOYSA-NPubChem[1][2]
SMILES CC1=CN=CC(=C1Cl)CPubChem[1][2]
CAS Number 143798-73-6PubChem[1][2]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following represents predicted data and typical spectral regions for similar compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show two main signals:

  • A singlet for the two equivalent methyl groups (CH ₃) in the region of δ 2.2-2.5 ppm.

  • A singlet for the two equivalent pyridine ring protons (CH ) in the aromatic region, likely around δ 8.0-8.5 ppm.

2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show four distinct signals corresponding to the different carbon environments:

  • One signal for the methyl carbons.

  • Three signals for the aromatic carbons of the pyridine ring.

3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic peaks for:

  • C-H stretching of the methyl groups and the aromatic ring.

  • C=C and C=N stretching vibrations of the pyridine ring.

  • C-Cl stretching vibration.

4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 141 and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

Reactivity

The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups on the pyridine ring. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution reactions. The nitrogen atom of the pyridine ring can act as a base or a nucleophile.

Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is scarce. However, a general approach would likely involve the chlorination of 3,5-lutidine (3,5-dimethylpyridine). A plausible synthetic route is the N-oxidation of 3,5-lutidine, followed by chlorination at the 4-position and subsequent deoxygenation.

Logical Workflow for a Potential Synthesis:

G start 3,5-Lutidine step1 Oxidation (e.g., m-CPBA) start->step1 intermediate 3,5-Lutidine-N-oxide step1->intermediate step2 Chlorination (e.g., POCl3 or SOCl2) intermediate->step2 product This compound step2->product

Caption: A potential synthetic pathway to this compound.

Biological and Pharmacological Properties

There is limited specific information available in the public domain regarding the biological activity of this compound itself. However, substituted pyridine scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals. The presence of the chlorine atom and methyl groups can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.

Given its structure, this compound could serve as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. For instance, it has been mentioned as a reactant in the preparation of quinoline derivatives. Further screening in biological assays would be necessary to elucidate any intrinsic pharmacological activity.

Safety and Handling

Based on information for similar chlorinated pyridine compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[1] It may also cause respiratory irritation.[1]

Table 2: GHS Hazard Statements

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Source: PubChem[1]

Conclusion

This compound is a chemical compound with potential applications as a building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical and chemical properties are not widely available, this guide provides a summary of the existing computed data and outlines expected characteristics based on its structure. Further experimental investigation is required to fully characterize this compound and explore its potential in drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine (CAS Number: 143798-73-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine is a substituted pyridine derivative with the CAS number 143798-73-6. This heterocyclic compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective antagonists for the α2C-adrenoceptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 143798-73-6
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
IUPAC Name This compound
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

General Experimental Protocol for Chlorination of Pyridine N-oxides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 3,5-Dimethylpyridine-N-oxide

  • Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-Dimethylpyridine-N-oxide in a suitable anhydrous solvent like dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the chlorinating agent (e.g., phosphorus oxychloride or sulfuryl chloride, typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be done dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate. Caution: This quenching step can be exothermic and may release gas.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by techniques such as column chromatography or distillation.

Application in the Synthesis of α2C-Adrenoceptor Antagonists

The primary documented application of this compound is as a key reactant in the synthesis of quinoline derivatives that exhibit potent and selective antagonist activity against the α2C-adrenoceptor.[1] This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by an amino group of a suitable aniline derivative.

General Experimental Protocol for the Synthesis of 4-Aminoquinoline Derivatives

The following is a general procedure for the synthesis of 4-(phenylamino)quinoline derivatives from this compound.

Materials:

  • This compound

  • Substituted aniline derivative

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or isopropanol)

  • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid) or a base (e.g., potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the desired substituted aniline (1 to 1.2 equivalents).

  • Add a suitable solvent such as NMP or an alcohol.

  • Depending on the specific reaction, add a catalytic amount of an acid or a base.

  • Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The product may precipitate out of the solution upon cooling or after the addition of water. If so, collect the solid by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic extract with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-aminoquinoline derivative.

Biological Context: The α2C-Adrenoceptor Signaling Pathway

The α2C-adrenoceptor is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gi/o family of G proteins.[2][3] Upon binding of its endogenous ligands, norepinephrine and epinephrine, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary effect of Gi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.[2]

G_protein_signaling Ligand Norepinephrine/ Epinephrine Receptor α2C-Adrenoceptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Modulates Antagonist 4-Aminoquinoline Antagonist Antagonist->Receptor Blocks

Caption: Simplified α2C-adrenoceptor signaling pathway.

Quantitative Data: Biological Activity of Derived Quinoline Antagonists

The following table summarizes the antagonist potency (pKi values) of selected quinoline derivatives synthesized from chloroquinoline precursors, as reported in the literature.[1] The data highlights the high affinity and selectivity of these compounds for the human α2C-adrenoceptor over the α2A and α2B subtypes.

Compound IDα2A pKiα2B pKiα2C pKiα2C vs α2A Selectivityα2C vs α2B Selectivity
6a 6.16.48.212663
6b 6.06.38.3200100
6j <6.0<6.08.5>316>316
6k 6.16.38.6316200
6o 6.26.58.7316158

pKi = -log(Ki). A higher pKi value indicates a higher binding affinity. Selectivity is expressed as a fold difference (antilog of the difference in pKi values).

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of the synthesized quinoline derivatives for the α2-adrenoceptor subtypes is typically performed using a competitive radioligand binding assay.

Experimental Workflow

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes Expressing α2-Adrenoceptors start->prep_membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology

Materials:

  • Cell membranes expressing the human α2A, α2B, or α2C-adrenoceptor.

  • Radioligand (e.g., [³H]RS-79948-197).

  • Test compounds (synthesized quinoline derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethyleneimine).

  • Filtration apparatus.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.[5]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known non-labeled antagonist is used instead of the test compound. Total binding is determined in the absence of any competing ligand.[6]

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[6]

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the generation of novel quinoline-based compounds with high affinity and selectivity for the α2C-adrenoceptor. The straightforward nucleophilic aromatic substitution chemistry of this compound allows for the facile introduction of various functionalities, making it a versatile tool in medicinal chemistry and drug discovery programs targeting the α2C-adrenoceptor and potentially other biological targets. Further exploration of the reactivity of this compound could lead to the discovery of new chemical entities with diverse pharmacological profiles.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloro-3,5-dimethylpyridine, a heterocyclic compound of interest in organic synthesis and pharmaceutical development.

Molecular Structure and Properties

This compound, also known as 4-chloro-3,5-lutidine, is a substituted pyridine derivative. Its structure consists of a pyridine ring with a chlorine atom at the 4-position and methyl groups at the 3 and 5-positions.

Below is a summary of its key quantitative properties:

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [1]
IUPAC Name This compound[1]
CAS Number 143798-73-6[1]
Canonical SMILES CC1=CN=CC(=C1Cl)C[1]
InChI Key KQZPYCAYJQTSMV-UHFFFAOYSA-N[1]
Monoisotopic Mass 141.0345270 Da[1]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 3,5-dimethylpyridine (3,5-Lutidine). A common strategy for introducing a substituent at the 4-position of a pyridine ring involves the formation of a pyridine-N-oxide intermediate, which activates the 4-position for subsequent reactions like chlorination.

This protocol outlines a potential laboratory-scale synthesis based on established chemical principles for pyridine derivatives.

Step 1: Oxidation of 3,5-Dimethylpyridine to 3,5-Dimethylpyridine-N-oxide

This step involves the N-oxidation of the starting material, 3,5-dimethylpyridine.

  • Materials:

    • 3,5-Dimethylpyridine (3,5-Lutidine)

    • Hydrogen peroxide (30% solution)

    • Acetic acid

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dimethylpyridine in acetic acid.

    • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and neutralize the excess acetic acid with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

Step 2: Chlorination of 3,5-Dimethylpyridine-N-oxide

This step introduces the chlorine atom at the 4-position of the pyridine ring.

  • Materials:

    • 3,5-Dimethylpyridine-N-oxide

    • Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂)

    • Dichloromethane (if using SO₂Cl₂)

    • Ice

    • Sodium bicarbonate solution

  • Procedure:

    • In a fume hood, carefully add 3,5-dimethylpyridine-N-oxide to an excess of phosphorus oxychloride.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The following diagram illustrates the logical flow of the two-step synthesis process.

SynthesisWorkflow Start 3,5-Dimethylpyridine Step1 Oxidation (H₂O₂, Acetic Acid) Start->Step1 Intermediate 3,5-Dimethylpyridine-N-oxide Step1->Intermediate Step2 Chlorination (POCl₃ or SO₂Cl₂) Intermediate->Step2 End This compound Step2->End

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines, including chloro-dimethylpyridines, are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific applications of this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds.

Given that related compounds like 2-chloromethyl-3,5-dimethyl-4-methoxypyridine are key intermediates in the synthesis of proton pump inhibitors such as omeprazole[2], it is plausible that this compound could serve as a building block in the development of new pharmaceutical agents. Its reactive chlorine atom can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Researchers in medicinal chemistry and process development may find this compound to be a valuable starting material for the synthesis of novel therapeutic candidates.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring with two methyl groups, make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role in the development of pharmacologically active agents, particularly as a precursor to selective α2C-adrenoceptor antagonists. While direct and extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and proposes methodologies based on established chemical principles for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-chloro-3,5-lutidine[1]
CAS Number 143798-73-6[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Appearance Not specified (likely a solid or liquid)
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound

Proposed Experimental Protocol 1: Direct Chlorination of 3,5-Lutidine

Direct chlorination of lutidines can be challenging due to the potential for multiple substitutions and harsh reaction conditions. However, with careful control of stoichiometry and reaction parameters, selective chlorination at the 4-position may be achievable.

Reaction:

G reactant 3,5-Lutidine product This compound reactant->product Solvent, Catalyst reagent Chlorinating Agent (e.g., Cl2, SO2Cl2) reagent->product

Caption: Proposed direct chlorination of 3,5-Lutidine.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-lutidine (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or a high-boiling chlorinated solvent).

  • Chlorination: While stirring, add a chlorinating agent (e.g., sulfuryl chloride, 1-1.2 equivalents) dropwise to the solution at a controlled temperature (this may require cooling). The reaction may be initiated by UV light or a radical initiator if using Cl₂ gas.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium sulfite).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Proposed Experimental Protocol 2: Chlorination of 3,5-Dimethylpyridine N-oxide

The N-oxide of pyridine is often used to activate the ring towards electrophilic substitution, particularly at the 4-position. Subsequent deoxygenation yields the desired 4-substituted pyridine.

Reaction Workflow:

G A 3,5-Lutidine B 3,5-Dimethylpyridine N-oxide A->B Oxidation (e.g., m-CPBA, H2O2) C This compound N-oxide B->C Chlorination (e.g., POCl3, SO2Cl2) D This compound C->D Deoxygenation (e.g., PCl3, H2/Pd)

Caption: Synthesis via the N-oxide intermediate.

Methodology:

Step 1: Synthesis of 3,5-Dimethylpyridine N-oxide

  • Dissolve 3,5-lutidine in a suitable solvent like dichloromethane or acetic acid.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.

Step 2: Chlorination of 3,5-Dimethylpyridine N-oxide

  • Treat the 3,5-dimethylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated.

  • After the reaction is complete, the excess chlorinating agent is carefully quenched (e.g., with ice-water).

  • The product, this compound N-oxide, is then extracted with an organic solvent.

Step 3: Deoxygenation of this compound N-oxide

  • The N-oxide is reduced to the corresponding pyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd).

  • The final product, this compound, is then purified by standard methods like column chromatography or distillation.

Applications in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the chloro-substituent for further functionalization.

Intermediate in the Synthesis of α2C-Adrenoceptor Antagonists

One of the noted applications of this compound is as a reactant in the preparation of quinoline derivatives that act as selective α2C-adrenoceptor antagonists. The α2C-adrenoceptor is a G-protein-coupled receptor involved in various physiological processes, and its modulation is a target for treating conditions like depression and other neuropsychiatric disorders.

Proposed Synthetic Application:

G A This compound C Substituted 3,5-dimethylpyridine A->C B Nucleophile (e.g., Amine, Thiol) B->C Nucleophilic Aromatic Substitution D Quinoline Derivative (α2C-adrenoceptor antagonist) C->D Further Synthetic Steps

Caption: Role as an intermediate for α2C-adrenoceptor antagonists.

In a typical synthetic sequence, the chlorine atom at the 4-position of the pyridine ring can be displaced by a nucleophile (e.g., an amine or a thiol) via a nucleophilic aromatic substitution (SNAAr) reaction. This reaction is often the key step in building the core structure of the target antagonist. The resulting substituted 3,5-dimethylpyridine can then undergo further chemical transformations to yield the final quinoline-based drug molecule.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related chlorinated pyridine compounds are generally handled with care. The following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly as a precursor to α2C-adrenoceptor antagonists. Although detailed experimental protocols and comprehensive characterization data are not extensively documented in public sources, its synthesis can be reasonably approached through established methods of pyridine chemistry. This guide provides a foundational understanding for researchers and scientists working in drug discovery and development, highlighting the importance of this and similar substituted pyridines as key building blocks for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound could unveil new avenues for drug design.

References

Spectroscopic Profile of 4-Chloro-3,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-dimethylpyridine, a key chemical intermediate. The document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry (MS) fragmentation pattern. Detailed experimental protocols for acquiring such spectra are also included to facilitate replicable and accurate analysis in a laboratory setting.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using established prediction models and an analysis of characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s2HH-2, H-6
~2.4s6HCH₃ at C-3, C-5

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~148C-2, C-6
~145C-4
~132C-3, C-5
~18CH₃
Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch (CH₃)
1600-1550StrongC=N Stretch (Pyridine Ring)
1500-1400Medium-StrongC=C Stretch (Pyridine Ring)
1465-1440MediumCH₃ Asymmetric Bending
1380-1365MediumCH₃ Symmetric Bending
1100-1000StrongC-Cl Stretch
850-750StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The expected molecular ion and major fragments for this compound are presented below. The molecular formula is C₇H₈ClN, with a molecular weight of approximately 141.60 g/mol .[1]

Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zIonComments
141/143[C₇H₈ClN]⁺Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope.
126[C₆H₅ClN]⁺Loss of a methyl radical (•CH₃).
106[C₇H₈N]⁺Loss of a chlorine radical (•Cl).
91[C₆H₅N]⁺Loss of HCl.
77[C₅H₃N]⁺Fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe to the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the NMR spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition :

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software will automatically perform the background subtraction.

    • Identify and label the wavenumbers of the significant absorption peaks in the spectrum.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Introduction :

    • For a solid sample, a direct insertion probe is commonly used.

    • A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.

    • The probe is introduced into the ion source of the mass spectrometer through a vacuum lock.

    • The probe is gently heated to volatilize the sample into the ion source.

  • Ionization and Analysis :

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positive ions are accelerated out of the ion source by an electric field.

    • The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Processing :

    • The mass spectrum is generated as a plot of relative ion abundance versus m/z.

    • The most intense peak in the spectrum is designated as the base peak and assigned a relative abundance of 100%.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Preparation Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Solid_Prep->IR MS Mass Spectrometry (EI) Solid_Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this document furnishes qualitative solubility information, stability profiles inferred from related compounds, and detailed, established experimental protocols for the determination of these critical physicochemical properties. The aim is to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively work with this compound.

Introduction

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and agrochemicals. The chlorine atom at the 4-position and the methyl groups at the 3- and 5-positions significantly influence the molecule's electronic properties, lipophilicity, and reactivity, which in turn dictate its solubility and stability. An understanding of these properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the shelf-life of products containing this moiety.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₈ClNPubChem
Molecular Weight 141.60 g/mol PubChem
Appearance Solid (form may vary)General Chemical Knowledge
CAS Number 143798-73-6PubChem

Solubility Profile

Qualitative Solubility Assessment:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Chlorinated pyridines exhibit a range of solubilities in water. A related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is described as soluble in water.[1][2][3][4] The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, which can enhance solubility. However, the hydrophobic contributions of the two methyl groups and the chlorine atom may limit its aqueous solubility compared to unsubstituted pyridine.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the presence of the nonpolar methyl groups and the chloro-substituent, some solubility in nonpolar solvents is expected.

For comparative purposes, the table below presents solubility data for a structurally similar compound, 2,5-Dichloropyridine. While not a direct substitute, this data can provide a preliminary guide for solvent selection.

Table 1: Solubility of a Structurally Related Compound (2,5-Dichloropyridine) in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Methanol25Data not available
Ethanol25Data not available
Acetone25Data not available
Ethyl Acetate25Data not available
Dichloromethane25Data not available
Toluene25Data not available
Hexane25Data not available

Note: This table is intended for illustrative purposes. Researchers are strongly advised to determine the solubility of this compound experimentally.[5]

Stability Profile

Detailed stability studies on this compound are not extensively reported. However, general stability can be inferred from the chemical nature of halogenated pyridines and information available for related compounds.

General Stability:

A safety data sheet for a related compound, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, states that it is "Stable under normal conditions."[1] This suggests that this compound is likely to be reasonably stable under standard storage conditions (cool, dry, dark place).

Potential Degradation Pathways:

Halogenated pyridines can be susceptible to degradation under certain conditions:

  • Hydrolysis: The carbon-chlorine bond in chloropyridines can undergo nucleophilic substitution by water, particularly at non-neutral pH and elevated temperatures, to yield the corresponding hydroxypyridine derivative.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dechlorination or other rearrangements.

  • Oxidation: While the pyridine ring is relatively resistant to oxidation, the methyl substituents could be susceptible to oxidation under harsh conditions.

  • Thermal Decomposition: At elevated temperatures, decomposition is expected. Hazardous decomposition products for a related compound include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[1]

Table 2: Summary of Potential Stability Issues and Recommended Storage

ConditionPotential for DegradationRecommended Storage/Handling
Temperature Stable at ambient temperatures. Decomposition at elevated temperatures.Store in a cool place. Avoid excessive heat.
Light Potential for photolytic degradation.Store in a light-resistant container (e.g., amber vial).
pH Potential for hydrolysis, especially at acidic or basic pH.Store in a neutral environment. Avoid contact with strong acids and bases.
Oxidizing Agents Potential for oxidation of methyl groups.Avoid contact with strong oxidizing agents.

Experimental Protocols

Given the lack of specific data, the following detailed experimental protocols are provided to enable researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

    • Ensure a visible excess of the solid remains to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate separation.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the compound due to adsorption.

    • Dilute the filtrate with a known volume of a suitable solvent.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration of the saturated solution, which represents the solubility. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.

  • Time Points:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.

    • Characterize significant degradation products using LC-MS/MS or NMR if necessary.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination start Start: Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature (24-72h) start->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate sample Withdraw and Filter Supernatant separate->sample analyze Analyze Filtrate by HPLC sample->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Logical Relationship for Forced Degradation Study

G Logical Flow for a Forced Degradation Study compound This compound (Solid and Solution) stress Apply Stress Conditions compound->stress acid Acidic (e.g., 0.1N HCl, 60°C) stress->acid base Basic (e.g., 0.1N NaOH, 60°C) stress->base oxidation Oxidative (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products (LC-MS/MS, NMR) analysis->identification report Report Stability Profile identification->report

References

An In-depth Technical Guide to the Hazards and Safety Information for 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS for 4-Chloro-3,5-dimethylpyridine from your supplier before handling this chemical.

Introduction

This compound is a substituted pyridine derivative utilized as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its hazard profile and adherence to strict safety protocols are imperative for its safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the known hazards, safety precautions, and relevant experimental protocols for assessing the toxicological properties of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
AppearanceNot specified (often a solid)
OdorNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Toxicological Information

  • Oral: Harmful if swallowed, may cause gastrointestinal irritation, nausea, vomiting, and systemic toxic effects.

  • Dermal: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Inhalation: May cause respiratory tract irritation, leading to coughing, shortness of breath, and other respiratory discomforts.

  • Eye Contact: Causes serious eye damage, with the potential for irreversible injury.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments used to determine the toxicological profile of chemicals like this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

  • Administration: The test substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure:

    • Initially, three animals are dosed.

    • If no mortality occurs, the test is repeated with a higher dose (e.g., 2000 mg/kg).

    • If mortality is observed, the test is repeated with a lower dose.

  • Endpoint: The LD50 is estimated based on the mortality rate at different dose levels, allowing for classification into a GHS category.

DOT Diagram: OECD 423 Decision Process

OECD_423 start Start with 3 animals at 300 mg/kg step2 Observe for mortality start->step2 decision1 Mortality? step2->decision1 step3a Dose 3 more animals at 300 mg/kg decision1->step3a No step4c Dose 3 animals at 50 mg/kg decision1->step4c Yes decision2 Mortality in second group? step3a->decision2 step4a Classify as Category 4 (300 < LD50 <= 2000 mg/kg) decision2->step4a Yes step3b Dose 3 animals at 2000 mg/kg decision2->step3b No end_node Classification Determined step4a->end_node decision3 Mortality? step3b->decision3 decision3->step4a Yes step4b Classify as Category 5 or Unclassified (LD50 > 2000 mg/kg) decision3->step4b No step4b->end_node step4c->end_node

Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity Testing.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[1]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[1]

  • Application: 0.5 g of the solid substance is applied to a small area of shaved skin.[1]

  • Exposure: The test site is covered with a gauze patch for 4 hours.[1]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess reversibility.[1]

  • Scoring: The severity of skin reactions is graded according to a standardized scoring system.

  • Endpoint: The substance is classified as an irritant based on the severity and persistence of the skin reactions.[1]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[2]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.[2]

  • Application: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[2]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess the reversibility of effects.[2]

  • Scoring: Ocular lesions are scored using a standardized system.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as necessary to prevent skin contact.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is required.

DOT Diagram: Safe Handling Workflow

Safe_Handling_Workflow start Assess Hazards (Review SDS) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe engineering Use Engineering Controls (Fume Hood) start->engineering handling Handle Chemical (Weighing, Transferring, etc.) ppe->handling engineering->handling spill Spill Occurs? handling->spill spill_response Follow Spill Response Protocol spill->spill_response Yes waste Dispose of Waste Properly spill->waste No spill_response->waste decontamination Decontaminate Work Area and Remove PPE waste->decontamination end_node End of Procedure decontamination->end_node

Caption: General workflow for safely handling hazardous chemicals.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure area.

Disposal:

  • Dispose of contents/container in accordance with local, regional, and national regulations.

  • This material and its container must be disposed of as hazardous waste.

Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile. Professionals in research, development, and manufacturing must be fully aware of its toxicity and handle it with the utmost care. The implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling procedures are critical to minimizing the risks associated with this compound. In the absence of specific published toxicity data, a cautious approach based on its GHS classification is essential.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dimethylpyridine, a key heterocyclic compound, and its significant role as a building block in synthetic chemistry, particularly in the pharmaceutical industry. This document details its chemical identity, physical properties, and provides an in-depth look at the experimental protocols for the synthesis of a crucial derivative.

Chemical Identity and Synonyms

This compound and its closely related derivatives are identified by various names and registry numbers across chemical databases and commercial suppliers. Accurate identification is crucial for procurement, safety, and regulatory compliance.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 143798-73-6[1][2]
PubChem CID 10997126[1]
EC Number 184-075-6[1]
Molecular Formula C7H8ClN[1][2]
InChI InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3[1]
SMILES CC1=CN=CC(=C1Cl)C[1]
Other Names 4-chloro-3,5-dimethyl-pyridine[1]

A structurally related compound of significant interest in drug development is 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.

Table 2: Synonyms and Identifiers for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Identifier TypeValue
IUPAC Name 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine[3]
CAS Number 142885-96-9[3][4]
PubChem CID 11019637[3]
Molecular Formula C8H9Cl2N[3][4]
InChI InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3[3]
SMILES CC1=CN=C(C(=C1Cl)C)CCl[3]
Other Names Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-[3][4]

Physicochemical Properties

The physicochemical properties of these compounds are essential for designing synthetic routes, purification procedures, and for understanding their pharmacokinetic profiles in drug development.

Table 3: Physicochemical Properties

PropertyThis compound4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine
Molecular Weight 141.60 g/mol [1]190.07 g/mol [3][4]
Monoisotopic Mass 141.0345270 Da[1]189.0112047 Da[3]
XLogP3-AA 2.22.6
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 01
Exact Mass 141.0345270 Da[1]189.0112047 Da[3]
Topological Polar Surface Area 12.9 Ų[1][3]12.9 Ų[3]
Heavy Atom Count 911
Complexity 84.9[1]129[3]

Role in Drug Development

Substituted pyridines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. This compound and its derivatives are notably used in the preparation of proton pump inhibitors (PPIs) and have been explored in the development of novel kinase inhibitors.

One of the most prominent applications is in the synthesis of Omeprazole, a widely used medication for treating peptic ulcers and gastroesophageal reflux disease (GERD). The structural backbone of this compound is a key component that is incorporated into the final drug molecule.

Additionally, derivatives have been utilized in the design of potent and selective Hsp90 inhibitors, which are a class of anti-cancer agents.

G Logical Relationship of this compound Derivatives in Drug Synthesis A This compound (Core Structure) B Synthetic Intermediates (e.g., 2-(chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl) A->B Derivatization C Active Pharmaceutical Ingredients (APIs) B->C Coupling Reactions D Omeprazole (Proton Pump Inhibitor) C->D E Hsp90 Inhibitors (Anti-cancer Agents) C->E

Relationship of the core structure to final drug products.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate for Omeprazole, derived from a related pyridine precursor.

Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This procedure involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a chlorinating agent such as thionyl chloride or sulfuryl chloride.

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Dichloromethane (CH₂Cl₂)

  • Sulfuryl chloride (SO₂Cl₂) or Thionyl chloride (SOCl₂)

  • Acetone

  • Ice bath

  • Three-necked flask equipped with a stirrer and dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask containing 480 ml of dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the mixture to cool.

  • Addition of Chlorinating Agent: Prepare a solution of 225 ml of sulfuryl chloride. Add the sulfuryl chloride solution dropwise to the cooled reaction mixture while stirring. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours with continuous stirring.

  • Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

  • Precipitation and Filtration: Add acetone to the concentrated residue and stir until a paste is formed. Filter the resulting solid under reduced pressure.

  • Washing and Drying: Wash the filter cake with acetone and then dry it to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Expected Outcome:

This process is reported to yield approximately 230 g of the final product with a purity of 99.7%, corresponding to a total yield of 76.4%.

G Experimental Workflow for the Synthesis of a Key Intermediate cluster_0 Reaction Preparation cluster_1 Chlorination Reaction cluster_2 Work-up and Purification A 1. Dissolve 2-hydroxymethyl-4-methoxy- 3,5-dimethylpyridine in Dichloromethane B 2. Cool the mixture in an ice bath A->B D 4. Add Sulfuryl Chloride solution dropwise to the cooled reaction mixture B->D C 3. Prepare a solution of Sulfuryl Chloride C->D E 5. Stir at room temperature for 1.5 hours D->E F 6. Concentrate the reaction mixture under reduced pressure E->F G 7. Add Acetone to form a paste F->G H 8. Filter the solid product G->H I 9. Wash the product with Acetone and dry H->I J Final Product: 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine hydrochloride I->J

Synthesis workflow for a key pharmaceutical intermediate.

Safety and Handling

This compound and its derivatives are classified as hazardous chemicals. It is crucial to handle these compounds with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Always consult the Safety Data Sheet (SDS) for the specific compound before handling.

Conclusion

This compound is a valuable heterocyclic compound that serves as a versatile precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its derivatives are integral to the production of widely used drugs, underscoring the importance of understanding its chemistry and synthetic applications. The protocols and data presented in this guide are intended to support researchers and drug development professionals in their work with this important class of compounds.

References

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3,5-dimethylpyridine, a key heterocyclic intermediate in organic synthesis. The document details its historical context, physicochemical properties, and detailed experimental protocols for its preparation. Furthermore, it visualizes the synthetic pathways, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its parent compound, lutidine. The lutidines, which are dimethyl-substituted derivatives of pyridine, were first isolated from Dippel's oil and named by Thomas Anderson in 1851.[1] The specific isomer, 3,5-Lutidine (3,5-dimethylpyridine), serves as the direct precursor to this compound.[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from established chemical databases.

PropertyValueReference
Molecular Formula C7H8ClN[4]
Molecular Weight 141.60 g/mol [4]
CAS Number 143798-73-6[4]
IUPAC Name This compound[4]
Monoisotopic Mass 141.0345270 Da[4]
XlogP (predicted) 2.2[5]
Predicted CCS (Ų) [M+H]+: 123.5, [M+Na]+: 134.5, [M-H]-: 126.4[5]
Appearance Oily liquid (based on 3,5-Lutidine)[2]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Storage Temperature -20°C[3]

Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of 3,5-dimethylpyridine N-oxide. The following protocol is a representative method based on general procedures for the chlorination of pyridine N-oxides.

Synthesis of 3,5-Dimethylpyridine N-oxide (Precursor)

Materials:

  • 3,5-Lutidine

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Lutidine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution while stirring. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the mixture to 70-80°C and maintain it for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid with a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 3,5-dimethylpyridine N-oxide.

Synthesis of this compound

Materials:

  • 3,5-Dimethylpyridine N-oxide

  • Phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2)

  • Dichloromethane (if using SO2Cl2)

  • Ice water

  • Sodium carbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place the 3,5-dimethylpyridine N-oxide.

  • If using phosphorus oxychloride, slowly add it dropwise to the N-oxide. The reaction is typically heated to facilitate the conversion.

  • Alternatively, dissolve the N-oxide in a chlorinated solvent like dichloromethane and add sulfuryl chloride dropwise at a controlled temperature.

  • After the addition is complete, the reaction mixture is typically heated under reflux for several hours to ensure complete conversion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution to a pH of approximately 8.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, 3,5-Lutidine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination cluster_purification Purification Lutidine 3,5-Lutidine N_oxide 3,5-Dimethylpyridine N-oxide Lutidine->N_oxide Oxidation (H2O2, Acetic Acid) Target This compound N_oxide->Target Chlorination (POCl3 or SO2Cl2) Purified_Target Purified Product Target->Purified_Target Distillation/Chromatography

Caption: Synthetic workflow for this compound.

Logical Relationship as a Pharmaceutical Intermediate

This diagram shows the logical relationship of this compound as a key intermediate in the multi-step synthesis of Omeprazole, a widely used proton pump inhibitor.[6][7]

Pharmaceutical_Intermediate Start 3,5-Lutidine Chloro_Lutidine This compound Start->Chloro_Lutidine Multi-step Synthesis Intermediate_1 Substituted Pyridine Intermediate (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine) Chloro_Lutidine->Intermediate_1 Further Functionalization Omeprazole Omeprazole Intermediate_1->Omeprazole Condensation with 2-mercaptobenzimidazole derivative

Caption: Role as a pharmaceutical intermediate in Omeprazole synthesis.

References

Reactivity Profile of 4-Chloro-3,5-dimethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its reactivity is characterized by the presence of a chlorine atom at the C4-position of the electron-deficient pyridine ring, flanked by two activating methyl groups. This arrangement makes the molecule susceptible to a range of transformations, primarily nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the C-Cl bond. The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at the C4 position, making it electrophilic and prone to attack by nucleophiles. The two methyl groups at the C3 and C5 positions exert a moderate electron-donating effect through hyperconjugation, which can slightly modulate the reactivity of the C4 position. The principal reaction pathways for the functionalization of this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chloride ion by a variety of nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which enable the formation of carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a fundamental transformation for this compound, allowing for the introduction of a wide range of functional groups at the C4-position. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

O-Nucleophiles (Alkoxylation)

The displacement of the chloride with oxygen-based nucleophiles, such as alkoxides, is a common method to synthesize 4-alkoxy-3,5-dimethylpyridines. These reactions are typically carried out in the presence of a base to generate the alkoxide in situ.

Table 1: Representative SNAr Reactions with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium methoxide-MethanolReflux124-Methoxy-3,5-dimethylpyridineHigh
Various alcoholsPowdered NaOHDMSO80Overnight4-Alkoxy-3,5-dimethylpyridines75-80[1]
Experimental Protocol: General Procedure for Alkoxylation
  • To a solution of the desired alcohol (1.2 equivalents) in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines leads to the formation of 4-amino-3,5-dimethylpyridine derivatives, which are important scaffolds in medicinal chemistry. These reactions can be performed under thermal conditions, often in the presence of a base.

Table 2: Representative SNAr Reactions with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Primary/Secondary Amines--VariesVaries4-Substituted-amino-3,5-dimethylpyridinesModerate to High[2]
Experimental Protocol: General Procedure for Amination
  • In a sealed tube, combine this compound (1.0 equivalent) and the desired amine (1.5-2.0 equivalents).

  • A solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used, although in some cases, the reaction can be run neat.

  • Heat the reaction mixture to 100-150 °C for several hours to overnight.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, offering a milder and more versatile alternative to classical methods for the formation of C-C and C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines with this compound. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Table 3: Representative Buchwald-Hartwig Amination Reactions

AminePalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
MorpholinePd₂(dba)₃XPhosNaOtBuToluene10064-(Morpholin-4-yl)-3,5-dimethylpyridine94 (on 4-chlorotoluene)[1]
AnilinePd(OAc)₂RuPhosK₂CO₃Dioxane110184-Anilino-3,5-dimethylpyridineNot specified
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(Cl) Pd0->OxAdd + Ar-Cl ArCl This compound (Ar-Cl) ArCl->OxAdd Amido Amido Complex L_nPd(Ar)(NR₂) OxAdd->Amido + R₂NH + Base - Base·HCl Amine Amine (R₂NH) Amine->OxAdd Base Base Base->OxAdd Product Product (Ar-NR₂) Amido->Product Reductive Elimination Product->Pd0

Buchwald-Hartwig Amination Catalytic Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Table 4: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O90-1004-124-Phenyl-3,5-dimethylpyridine81 (on 2-bromo-4-methylpyridine)[3]
4-Methoxyphenylboronic acidPd(dppf)Cl₂dppfNa₂CO₃DME/H₂O80124-(4-Methoxyphenyl)-3,5-dimethylpyridineNot specified
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a mixture of solvents, typically an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Degas the mixture with an inert gas.

  • Heat the reaction to 80-100 °C and stir until completion.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(Cl) Pd0->OxAdd + Ar-Cl ArCl This compound (Ar-Cl) ArCl->OxAdd Transmetalation Transmetalation Complex L_nPd(Ar)(R) OxAdd->Transmetalation + R-B(OH)₂ + Base Boronic Boronic Acid (R-B(OH)₂) Boronic->OxAdd Base Base Base->OxAdd Product Product (Ar-R) Transmetalation->Product Reductive Elimination Product->Pd0

Suzuki-Miyaura Coupling Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Table 5: Representative Sonogashira Coupling Reactions

AlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)ProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65124-(Phenylethynyl)-3,5-dimethylpyridineModerate to High
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMF8064-((Trimethylsilyl)ethynyl)-3,5-dimethylpyridineNot specified
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and the base (e.g., triethylamine or diisopropylethylamine).

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add the anhydrous solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or heat to 50-80 °C until the reaction is complete.

  • Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(Cl) Pd0->OxAdd + Ar-Cl ArCl This compound (Ar-Cl) ArCl->OxAdd Transmetalation Transmetalation Complex L_nPd(Ar)(C≡C-R) OxAdd->Transmetalation + R-C≡CCu Alkyne Terminal Alkyne (R-C≡CH) CuAcetylide Copper Acetylide (R-C≡CCu) Alkyne->CuAcetylide + CuI + Base CuI CuI CuI->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetalation Product Product (Ar-C≡C-R) Transmetalation->Product Reductive Elimination Product->Pd0

Sonogashira Coupling Catalytic Cycle

Biological Activity of this compound Derivatives

Derivatives of this compound have garnered significant interest in drug discovery due to their diverse biological activities. The 4-amino-3,5-dimethylpyridine scaffold, in particular, is a key structural motif in a number of potent and selective inhibitors of various biological targets.

For instance, certain 4-arylamino-3,5-dimethylpyridine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, and metastasis.[4] Additionally, derivatives incorporating the 3,5-dimethylpyridine moiety have been explored as inhibitors of matrix metalloproteinase 13 (MMP-13), a key enzyme involved in the degradation of extracellular matrix and implicated in osteoarthritis and cancer progression. Furthermore, various pyridine derivatives have shown a broad range of biological activities, including antimicrobial and antimalarial properties.[5]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which provide efficient routes to a wide array of functionalized pyridine derivatives. The ability to readily introduce diverse substituents at the C4-position makes this compound a key intermediate in the synthesis of biologically active molecules, highlighting its importance in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its reactivity and offers practical experimental guidance for its utilization in the laboratory.

References

Unlocking the Potential of the Pyridine Scaffold: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, detailing promising research avenues for pyridine derivatives. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a thorough exploration of the latest advancements and future directions in the application of these versatile heterocyclic compounds.

The guide meticulously covers the burgeoning role of pyridine derivatives in medicinal chemistry, materials science, and catalysis. It provides a wealth of quantitative data, detailed experimental protocols, and insightful visualizations of key biological and chemical processes, positioning it as an indispensable tool for laboratories and research institutions worldwide.

The pyridine ring, a fundamental aromatic heterocycle, is a cornerstone in the development of a vast array of functional molecules. Its unique electronic properties and versatile reactivity have made it a privileged scaffold in numerous scientific disciplines. This guide delves into the core areas where pyridine derivatives are making a significant impact, from the development of next-generation therapeutics to the creation of advanced materials and efficient catalysts.

Medicinal Chemistry: A New Frontier in Drug Discovery

Pyridine derivatives are at the forefront of medicinal chemistry research, with significant potential in oncology, neurodegenerative diseases, and beyond.

Anticancer Agents

A substantial body of research is focused on the development of pyridine derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis. A notable area of investigation is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in the formation of new blood vessels that supply tumors.

A variety of pyridine-containing compounds, such as pyridine-ureas and pyridine-thiazoles, have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and ovarian (SKOV3, A2780) cancers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Compound TypeTarget Cancer Cell LineReported IC50 Values (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)0.22 - 23.02[2][3][4][5][6]
Pyridine-Urea DerivativesVEGFR-2 Kinase3.93 - 5.0[3][4]
Pyridine-Thiazole HybridHL-60 (Leukemia)0.57[7][12]
Novel Pyridine Derivative (H42)SKOV3 (Ovarian Cancer)0.87[8]
Novel Pyridine Derivative (H42)A2780 (Ovarian Cancer)5.4[8]
Imidazo[1,2-a]pyridineHep-2, HepG2, MCF-7, A37511 - 13[13]
Imidazo[4,5-b]pyridineMCF-7, BT-474 (Breast Cancer)Not specified, but prominent activity[14]
Nicotinamide-based DerivativesHCT-116, HepG-27.8 - 9.3[15]

Experimental Protocol: Synthesis of a Pyridine-Urea Anticancer Agent

This protocol outlines a general procedure for the synthesis of pyridine-urea derivatives, which have shown promising anticancer activity.

  • Synthesis of the Pyridine Precursor: The synthesis typically begins with a multi-component reaction to form the core pyridine structure. For example, a one-pot three-component heterocyclocondensation of an enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid under reflux can be employed to produce the corresponding ethyl nicotinate derivative.[3]

  • Hydrazinolysis: The resulting ester is then converted to a hydrazide by refluxing with hydrazine hydrate in a suitable solvent like methanol.[3]

  • Formation of the Urea Linkage: The pyridine hydrazide is then reacted with an appropriate isocyanate in a solvent such as dichloromethane at room temperature to form the final pyridine-urea compound.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyridine-urea derivative.[7][16][17][18][19]

Signaling Pathway: VEGFR-2 Inhibition by Pyridine Derivatives

The diagram below illustrates the mechanism by which pyridine derivatives can inhibit the VEGFR-2 signaling pathway, thereby preventing angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation PyridineUrea Pyridine-Urea Derivative PyridineUrea->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-urea derivative.

Neuroprotective Agents

Pyridine derivatives are also showing great promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Several novel pyridine derivatives have been synthesized and evaluated as potent AChE inhibitors, with some exhibiting inhibitory activity in the nanomolar range.[5][16][19][20]

Compound TypeTarget EnzymeReported IC50 ValuesReference
Coumarin-Pyridine HybridsAcetylcholinesterase (AChE)2 - 144 nM[16]
Pyridine Derivatives with CarbamateHuman Acetylcholinesterase (hAChE)0.153 µM[5][19]
4-Pyridinylthiazole-2-aminesAcetylcholinesterase (AChE)0.15 µmol·L⁻¹[20]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for measuring the AChE inhibitory activity of pyridine derivatives.[9][21][22][23][24]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test pyridine derivative at various concentrations.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (or buffer for control), and the AChE enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the DTNB solution followed by the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow: Acetylcholinesterase Inhibition Assay

The following diagram outlines the workflow for the AChE inhibition assay.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, Test Compound) Plate Add Buffer, Test Compound, and AChE to 96-well Plate Reagents->Plate Enzyme Prepare AChE Solution Enzyme->Plate Incubate Incubate Plate->Incubate Start Add DTNB and ATCI to Initiate Reaction Incubate->Start Measure Measure Absorbance at 412 nm Start->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Materials Science: Powering Next-Generation Electronics

In the realm of materials science, pyridine derivatives are being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Their tunable electronic properties make them excellent candidates for hole-transporting materials (HTMs) and electron-transporting materials (ETMs).

Recent research has demonstrated that pyridine-based materials can lead to highly efficient and stable OLED devices. For instance, pyrene-pyridine integrated compounds have been successfully used as HTMs, resulting in OLEDs with high luminance and external quantum efficiencies.[15][25][26][27][28]

Material TypeApplicationKey Performance MetricsReference
Pyrene-Pyridine DerivativesHole-Transporting Material (HTM) for OLEDsMax. Luminance: 17300 cd/m²Max. Current Efficiency: 22.4 cd/AExternal Quantum Efficiency (EQE): 9%[23]
Pyridine-Based CompoundsElectron-Transporting Material (ETM) for OLEDsExternal Quantum Efficiencies (EQEs) > 14.0%

Experimental Protocol: Fabrication of an OLED Device

The following is a general protocol for the fabrication of a solution-processed OLED device using a pyridine-based material.[25][26][27][28]

  • Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate. The ITO serves as the anode.

  • Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.

  • Hole Transporting Layer (HTL) Deposition: The pyridine-based hole-transporting material is dissolved in a suitable organic solvent and spin-coated on top of the HIL, followed by annealing.

  • Emissive Layer (EML) Deposition: An emissive material is then deposited via spin-coating.

  • Electron Transporting Layer (ETL) and Cathode Deposition: An electron-transporting layer and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited via thermal evaporation in a high-vacuum chamber.

  • Encapsulation: The device is encapsulated to protect it from moisture and oxygen.

  • Device Testing: The current-voltage-luminance characteristics of the fabricated OLED are measured using a source meter and a spectroradiometer.

Diagram: OLED Device Architecture

This diagram illustrates the typical layered structure of an OLED device incorporating a pyridine-based hole-transporting material.

OLED_Structure cluster_device OLED Device Cathode Cathode (e.g., LiF/Al) ETL Electron Transporting Layer (ETL) EML Emissive Layer (EML) HTL Pyridine-based Hole Transporting Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: Layered structure of an organic light-emitting diode (OLED).

Catalysis: Driving Efficient Chemical Transformations

Pyridine derivatives are also integral to the field of catalysis, where they are used as ligands in a variety of metal-catalyzed reactions. Their ability to coordinate with metal centers and modulate their electronic and steric properties makes them highly valuable in designing efficient and selective catalysts.

Cross-Coupling Reactions

Palladium complexes with pyridine-based ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. These catalysts can promote the reaction of aryl halides with boronic acids to produce biaryls, which are important structural motifs in many pharmaceuticals and organic materials.[14][29][30][31][32]

Catalyst SystemReactionKey OutcomeReference
Polymer-Supported Terpyridine-Palladium ComplexSuzuki-Miyaura CouplingHigh yields (up to 98%) and catalyst reusability[29]
Pd(II) Complexes with Pyridine LigandsSuzuki-Miyaura and Heck ReactionsExcellent yields (>90%)[29][33]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-pyridine catalyst.[14][30]

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the aryl halide, the boronic acid, a base (e.g., potassium carbonate), the palladium-pyridine catalyst, and a suitable solvent (e.g., dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)_2 Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Asymmetric Catalysis

Chiral pyridine derivatives, such as pyridine-oxazolines (Pyox), are emerging as powerful ligands in asymmetric catalysis. These ligands can coordinate to a metal center to create a chiral environment, enabling the synthesis of enantiomerically enriched products. They have been successfully applied in a variety of reactions, including asymmetric hydrogenations and Michael additions, achieving high enantioselectivities.[11][13][20][34][35]

Catalyst SystemReactionKey OutcomeReference
Ir/f-diaphos with 2-pyridyl aryl ketonesAsymmetric HydrogenationUp to >99% ee[20]
Chiral Bipyridine-N,N'-dioxidesMichael Addition/CyclizationUp to 99% enantioselectivity[34]

This technical guide serves as a valuable resource for researchers looking to explore the vast potential of pyridine derivatives. By providing a solid foundation of current research, detailed methodologies, and clear visualizations of underlying mechanisms, it aims to accelerate innovation and discovery in these exciting and impactful fields.

References

Methodological & Application

Synthesis of 4-Chloro-3,5-dimethylpyridine from 3,5-Lutidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the two-step synthesis of 4-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis commences with the oxidation of 3,5-lutidine to 3,5-lutidine N-oxide, followed by a regioselective chlorination at the 4-position. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis from the readily available starting material, 3,5-lutidine, involves the activation of the pyridine ring through N-oxidation, which facilitates subsequent electrophilic substitution. The N-oxide formation increases the electron density at the C4 position, allowing for regioselective chlorination. This application note outlines the detailed experimental procedures and presents the relevant data in a clear and accessible format.

Reaction Scheme

The overall synthesis is a two-step process as illustrated below:

Synthesis_Scheme cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination 3,5-Lutidine 3,5-Lutidine N-Oxide 3,5-Lutidine->3,5-Lutidine N-Oxide H₂O₂, CH₃COOH This compound This compound 3,5-Lutidine N-Oxide->this compound Chlorinating Agent

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Lutidine N-Oxide

This protocol is adapted from established procedures for the N-oxidation of pyridines.[1][2]

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% solution)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, combine 0.5 mol of glacial acetic acid and 0.051 mol of 3,5-dimethylpyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 8.5 ml of 35% hydrogen peroxide to the mixture.

  • Heat the reaction mixture to 353 K (80 °C) and maintain this temperature for 5 hours with constant stirring.[2]

  • After 5 hours, cool the reaction mixture to room temperature.

  • Remove the excess acetic acid by distillation under reduced pressure.

  • Add 10 ml of water to the residue and concentrate the mixture as much as possible using a rotary evaporator.

  • Dilute the residue with water and adjust the pH to 10 by adding solid sodium carbonate.

  • Transfer the aqueous solution to a separatory funnel and extract the product with chloroform (3 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 3,5-lutidine N-oxide as a crude product. Further purification can be achieved by crystallization or chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is based on methods for the chlorination of pyridine N-oxides. A common method involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). An alternative, milder method for regioselective chlorination has also been reported using oxalyl chloride and triethylamine.[3]

Materials:

  • 3,5-Lutidine N-Oxide

  • Phosphorus Oxychloride (POCl₃) or Oxalyl Chloride and Triethylamine

  • Dichloromethane (CH₂Cl₂) (if using oxalyl chloride method)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure using Phosphorus Oxychloride:

  • In a fume hood, place the crude 3,5-lutidine N-oxide from Step 1 in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (2-3 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Procedure using Oxalyl Chloride and Triethylamine: [3]

  • Dissolve 1.0 mmol of 3,5-lutidine N-oxide in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.0 mmol of triethylamine, followed by the dropwise addition of 2.0 mmol of oxalyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

ParameterStep 1: OxidationStep 2: Chlorination (POCl₃)Step 2: Chlorination ((COCl)₂)
Starting Material 3,5-Lutidine3,5-Lutidine N-Oxide3,5-Lutidine N-Oxide
Reagents H₂O₂, CH₃COOHPOCl₃(COCl)₂, Et₃N
Solvent Acetic AcidNoneDichloromethane
Reaction Temperature 80 °CReflux0 °C
Reaction Time 5 hours2-4 hours30 minutes
Typical Yield HighModerate to HighHigh
Purity GoodGood after purificationGood after purification

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Oxidation of 3,5-Lutidine cluster_step2 Step 2: Chlorination of 3,5-Lutidine N-Oxide A Mix 3,5-Lutidine and Acetic Acid B Add Hydrogen Peroxide A->B C Heat at 80°C for 5h B->C D Workup: - Evaporate Acetic Acid - Neutralize with Na₂CO₃ - Extract with CHCl₃ - Dry and Evaporate C->D E Isolate 3,5-Lutidine N-Oxide D->E F Dissolve 3,5-Lutidine N-Oxide E->F Proceed to Chlorination G Add Chlorinating Agent (e.g., POCl₃ or (COCl)₂) F->G H React under appropriate conditions G->H I Workup: - Quench Reaction - Neutralize - Extract with CH₂Cl₂ - Dry and Evaporate H->I J Purify by Chromatography I->J K Obtain this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy in Reaction Mechanism

While not a biological signaling pathway, the flow of chemical transformations can be visualized in a similar manner, showing the activation and functionalization steps.

Reaction_Mechanism_Analogy cluster_activation Ring Activation cluster_functionalization Functionalization Start 3,5-Lutidine (Inactive Pyridine Ring) Activated 3,5-Lutidine N-Oxide (Activated Ring) Start->Activated Oxidation Intermediate Electrophilic Attack Intermediate Activated->Intermediate Chlorinating Agent Product This compound Intermediate->Product Rearrangement & Proton Loss

Caption: Analogy of the reaction mechanism to a signaling pathway.

Conclusion

The described two-step synthesis provides a clear and effective route to this compound from 3,5-lutidine. The protocols are based on established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The provided data tables and diagrams offer a comprehensive overview for researchers and professionals in the field of drug development. Careful handling of reagents, particularly phosphorus oxychloride and oxalyl chloride, is essential for a safe and successful synthesis.

References

Application Notes and Protocols: The Role of Chlorinated Dimethylpyridine Derivatives in Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for treating acid-related gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1][2] Its chemical structure consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl bridge. The synthesis of omeprazole is a well-established multi-step process, where a critical step involves the coupling of a functionalized pyridine intermediate with a benzimidazole core.

Specifically, chlorinated pyridine derivatives such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine and 4-chloro-2-chloromethyl-3,5-dimethylpyridine serve as key electrophilic intermediates. These compounds react with the nucleophilic thiol group of 5-methoxy-2-mercaptobenzimidazole to form a thioether linkage. This thioether intermediate, often referred to as omeprazole sulfide or pyrmetazole, is subsequently oxidized to the active sulfoxide, yielding omeprazole.[3][4] These application notes provide detailed protocols, quantitative data, and process diagrams for researchers and professionals involved in the synthesis of omeprazole, focusing on the application of these crucial pyridine intermediates.

Overall Synthesis Pathway

The synthesis of omeprazole from a pyridine precursor generally follows a two-stage process:

  • Formation of the Thioether Intermediate: A nucleophilic substitution reaction is performed between a chlorinated pyridine derivative and 5-methoxy-2-mercaptobenzimidazole. The thiol group of the benzimidazole, typically deprotonated by a base like sodium hydroxide, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[4]

  • Oxidation to Omeprazole: The resulting thioether intermediate is then carefully oxidized to form the sulfoxide. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (m-CPBA).[3][4] Controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to the sulfone byproduct.[3]

G cluster_0 Stage 1: Thioether Synthesis cluster_1 Stage 2: Oxidation Pyridine 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Thioether Thioether Intermediate (Omeprazole Sulfide) Pyridine->Thioether NaOH, Ethanol/Water Benzimidazole 5-Methoxy-2- mercaptobenzimidazole Benzimidazole->Thioether Thioether_ref Thioether Intermediate Omeprazole Omeprazole Thioether_ref->Omeprazole m-CPBA, Dichloromethane

Caption: Overall synthetic workflow for omeprazole.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of omeprazole utilizing chlorinated pyridine intermediates.

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the chlorination of the corresponding hydroxymethylpyridine to produce the key pyridine intermediate.

Materials:

  • 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure: [5]

  • In a reaction vessel, prepare a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (25.1 g, 0.15 mol) in dichloromethane (400 mL).

  • Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise to the reaction mixture over 30 minutes at room temperature under an argon atmosphere.

  • Continue stirring the reaction at room temperature for an additional 30 minutes.

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.

  • Wash the solid with hexane (50 mL) and dry it in the air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

Protocol 2: Synthesis of the Thioether Intermediate (Omeprazole Sulfide)

This protocol describes the coupling of the chlorinated pyridine with the benzimidazole core. Two alternative methods are presented based on different chlorinated pyridine precursors.

Method A: From 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride [4][6]

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • 2-mercapto-5-methoxybenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it is fully dissolved.

  • Cool the mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the temperature to rise to 30°C and maintain it for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting suspension for 12 hours to ensure complete precipitation.

  • Collect the white solid product by suction filtration and dry to obtain the thioether intermediate.

Method B: From 4-chloro-2-chloromethyl-3,5-dimethylpyridine [7]

Materials:

  • 4-chloro-2-chloromethyl-3,5-dimethylpyridine

  • 5-methoxy-2-mercaptobenzimidazole

  • Tetrahydrofuran (THF)

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Dissolve 4-chloro-2-chloromethyl-3,5-dimethylpyridine (8.28 g, 43.6 mmol) and 5-methoxy-2-mercaptobenzimidazole (7.84 g, 43.5 mmol) in tetrahydrofuran (150 mL).

  • Add 2M NaOH solution (60 mL) to the mixture.

  • Warm the resulting solution with stirring at 40°C for 18 hours.

  • After the reaction, partition the mixture between dichloromethane (150 mL) and water (150 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the thioether intermediate.

Protocol 3: Oxidation of Thioether to Omeprazole

This protocol outlines the final oxidation step to produce omeprazole.

Materials:

  • Thioether intermediate (from Protocol 2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Diethyl ether

Procedure: [3][4][7]

  • Dissolve the crude thioether intermediate in dichloromethane. For example, 2.09 g of crude intermediate can be dissolved in 4 mL of dichloromethane with gentle warming to 40°C.[7]

  • Cool the solution (typically between -10°C and 0°C).

  • Slowly add a solution of m-CPBA (approximately 1.0-1.1 molar equivalents) in dichloromethane to the reaction mixture while maintaining the low temperature.

  • Stir the mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add diethyl ether (e.g., 8 mL) dropwise to precipitate the product.[7]

  • Cool the mixture to 5°C for 30 minutes to complete crystallization.[7]

  • Collect the product by filtration, wash with a cold 1:2 v/v mixture of dichloromethane:diethyl ether, followed by pure diethyl ether.

  • Dry the solid to obtain omeprazole.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis procedures.

Table 1: Synthesis of Chlorinated Pyridine Intermediate

Starting Material Chlorinating Agent Solvent(s) Temperature (°C) Time (h) Yield (%) Purity (%) Reference
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine Thionyl Chloride Dichloromethane 20 1 100 Not specified [5]
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine Sulfuryl Chloride Dichloromethane 0 to RT 1.5 76.4 99.7 [1]
2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine Triphosgene Toluene 0 - 10 Not specified >95 99.5 [8]

| Hydroxymethyl Toluene Solution | Thionyl Chloride | Toluene, Acetone | 0 - 30, then 55-60 | ~3 | 78.1 (overall) | 99.33 |[9] |

Table 2: Synthesis of Thioether Intermediate (Omeprazole Sulfide)

Pyridine Reactant Benzimidazole Reactant Base / Solvent(s) Temperature (°C) Time (h) Yield (%) Reference
2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-mercapto-5-methoxybenzimidazole NaOH / Ethanol, Water -10 to 30 4 96 [4][6]

| 4-chloro-2-chloromethyl-3,5-dimethylpyridine | 5-methoxy-2-mercaptobenzimidazole | 2M NaOH / THF | 40 | 18 | 96 |[7] |

Table 3: Oxidation to Omeprazole

Starting Material (Thioether) Oxidizing Agent Solvent(s) Temperature (°C) Time (h) Yield (%) Reference
2-[2-(4-chloro-3,5-dimethylpyridyl)methylthio]-5-methoxy-benzimidazole Not specified (part of a multi-step conversion) DMSO, Methanol 70 16 60 (from thioether) [7]
Thioether Intermediate m-CPBA Dichloromethane -10 to 0 1 - 3 Not specified [4][10]

| Omeprazole Sulfide | Hydrogen Peroxide / Sodium Molybdate | Not specified | 0 - 5 | 0.17 - 3 | 68 (from pyridine HCl) |[11] |

Process and Workflow Visualizations

Logical Relationship of Intermediates

The synthesis of omeprazole relies on the precise construction of its two heterocyclic rings and their linkage. The chlorinated dimethylpyridine acts as the electrophilic component, which is essential for forming the carbon-sulfur bond with the benzimidazole core.

G Start Pyridine Precursor (e.g., 2,3,5-trimethylpyridine) Chlorinated Key Intermediate (e.g., 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl) Start->Chlorinated Multi-step functionalization (Oxidation, Nitration, Methoxylation, Chlorination) Thioether Thioether Intermediate Chlorinated->Thioether Coupling with Benzimidazole Moiety Omeprazole Final Product (Omeprazole) Thioether->Omeprazole Oxidation

Caption: Logical progression from precursor to omeprazole.
Experimental Workflow for Thioether Synthesis (Method A)

This diagram illustrates the step-by-step laboratory procedure for coupling the pyridine and benzimidazole intermediates as described in Protocol 2, Method A.

G cluster_0 Benzimidazole Solution Preparation cluster_1 Pyridine Solution Preparation cluster_2 Reaction and Work-up A1 Dissolve NaOH in Ethanol (70-90°C) A2 Add 2-mercapto-5- 'methoxybenzimidazole A1->A2 A3 Reflux until dissolved A2->A3 A4 Cool mixture to <10°C A3->A4 C1 Slowly add Pyridine solution to Benzimidazole solution A4->C1 B1 Dissolve Pyridine HCl in Water B1->C1 C2 Maintain temperature at 30°C for 4 hours C1->C2 C3 Cool to 10°C and add 500 mL Water C2->C3 C4 Stir for 12 hours C3->C4 C5 Collect solid by suction filtration C4->C5 C6 Dry product C5->C6 Product Product C6->Product Thioether Product

Caption: Workflow for thioether intermediate synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Chloro-3,5-dimethylpyridine as a key building block. This protocol is essential for the synthesis of 4-aryl-3,5-dimethylpyridines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely utilized for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and esters.[3][4] The coupling of this compound with various arylboronic acids provides a direct route to a diverse library of 4-arylpyridine derivatives, which are key substructures in many active pharmaceutical ingredients (APIs).[5]

General Reaction Scheme

The general transformation involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Reaction cluster_reactants Reactants cluster_products Product This compound Reaction_Center This compound->Reaction_Center Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Reaction_Center + 4-Aryl-3,5-dimethylpyridine Reaction_Center->4-Aryl-3,5-dimethylpyridine Pd Catalyst, Base Solvent, Heat

Caption: General scheme of the Suzuki coupling reaction.

Experimental Workflow

The successful execution of a Suzuki coupling reaction requires careful consideration of the catalyst, ligand, base, and solvent system. The following diagram illustrates a typical experimental workflow.

experimental_workflow prep Reaction Setup reactants Combine this compound, Arylboronic Acid, and Base prep->reactants solvent Add Solvent reactants->solvent degas Degas the Mixture (e.g., with Argon or Nitrogen) solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst reaction Heat the Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying purification Purify by Flash Chromatography drying->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted and optimized for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos, PCy₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Solvent Addition: Add the chosen anhydrous solvent to the flask.

  • Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[6] Microwave irradiation can also be employed to accelerate the reaction.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The choice of reaction parameters significantly impacts the yield and purity of the desired 4-aryl-3,5-dimethylpyridine. The following table summarizes a range of conditions reported for the Suzuki coupling of various chloropyridines and aryl chlorides, which can serve as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH901289[7]
2PdCl₂(Lₙ@β-CD) (0.01)-K₃PO₄·7H₂O (1.5)H₂O904High TON[6]
3Pd₂(dba)₃ (0.015)XPhos (0.031)K₃PO₄ (3)Dioxane/H₂O120 (µW)0.3353[8]
4Pd(PPh₃)₄ (0.152)-K₃PO₄ (2)DMF85553[8]
5PEPPSI-iPr (1)-K₂CO₃ (3)neat110 (µW)0.17High[4]
6Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-8012Good[9]
7Pd(PPh₃)₄ (0.08)-Na₂CO₃ (2M)Toluene/EtOH/H₂O801277-86

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r_pd_ar R-Pd(II)L_n-Ar transmetalation->r_pd_ar base Base (e.g., OH⁻) boronate ArB(OH)₃⁻ base->boronate ArB(OH)₂ boronate->transmetalation -X⁻, -B(OH)₃ reductive_elimination Reductive Elimination r_pd_ar->reductive_elimination reductive_elimination->pd0 regenerates product R-Ar reductive_elimination->product reactants R-X + ArB(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-3,5-dimethylpyridines from this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for the development and optimization of these important transformations in the pursuit of novel chemical entities for drug discovery and materials science.

References

Application Notes and Protocols: N-oxidation of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-oxidation of 4-chloro-3,5-dimethylpyridine to its corresponding N-oxide. Pyridine N-oxides are valuable intermediates in organic synthesis, often used to introduce functionality at the pyridine ring or to modify the electronic properties of the molecule.[1] This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this transformation.[2][3] The procedure described herein is suitable for laboratory-scale synthesis and includes information on reaction setup, monitoring, work-up, and purification. Safety precautions for handling m-CPBA are also addressed.

Introduction

The N-oxidation of pyridines is a fundamental transformation in heterocyclic chemistry. The resulting pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, allowing for electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions. Furthermore, the N-oxide functionality can be a key structural motif in pharmacologically active molecules. The use of peroxy acids, particularly m-CPBA, is a common and reliable method for the N-oxidation of a wide range of pyridine derivatives, typically providing good to excellent yields.[2]

Reaction and Mechanism

The N-oxidation of this compound with m-CPBA proceeds via the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. The generally accepted mechanism for this reaction is a concerted process often referred to as the "butterfly mechanism."

N-Oxidation Mechanism cluster_transition_state Transition State Pyridine This compound TS [Transition State Complex] Pyridine->TS Nucleophilic attack by Nitrogen mCPBA m-CPBA mCPBA->TS N-Oxide This compound N-oxide TS->N-Oxide Product Formation BenzoicAcid m-Chlorobenzoic Acid TS->BenzoicAcid

Caption: The "butterfly" mechanism for the N-oxidation of pyridine with m-CPBA.

Experimental Protocol

Materials and Equipment
Material/Equipment
This compound
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Glassware for filtration
Thin-layer chromatography (TLC) plates (silica gel)
Column chromatography setup (silica gel)

Procedure

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool solution to 0 °C (ice bath) dissolve->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir at 0 °C to room temperature add_mcpba->react monitor Monitor reaction by TLC react->monitor quench Quench with Na₂S₂O₃ solution monitor->quench wash_bicarb Wash with saturated NaHCO₃ solution quench->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer over MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the N-oxidation of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (~77%, 1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting material. A suitable eluent system is a mixture of DCM and methanol (e.g., 95:5).

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture again in an ice bath.

    • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove m-chlorobenzoic acid, and then with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound N-oxide.

Quantitative Data

ParameterExpected Value
Yield 70-90%
Purity (post-column) >98%
Starting Material This compound
Product This compound N-oxide
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid

Note: Yields are based on typical N-oxidation reactions of substituted pyridines with m-CPBA and may vary depending on the specific reaction conditions and scale.[2][4]

Product Characterization (Expected Spectroscopic Data)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-8.2 (s, 2H, H-2, H-6), ~2.3-2.5 (s, 6H, 2 x CH₃). The aromatic protons are expected to shift downfield compared to the starting material due to the deshielding effect of the N-oxide group.
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140-142 (C-2, C-6), ~135-137 (C-4), ~125-127 (C-3, C-5), ~17-19 (CH₃). The chemical shifts of the ring carbons are influenced by the N-oxide functionality.
IR (KBr) ν (cm⁻¹) ~1250-1300 (N-O stretch).
MS (ESI) m/z [M+H]⁺ calculated for C₇H₉ClNO: 158.0367, found: 158.0365.

Disclaimer: The provided spectroscopic data are estimations based on known data for similar compounds and should be confirmed by experimental analysis of the synthesized product.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure, dry form. It is also a skin and eye irritant. [5][6][7]

  • Always handle m-CPBA in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • m-CPBA should be stored in a refrigerator.[6]

  • Do not mix m-CPBA with flammable or combustible materials.

  • The work-up procedure involving sodium thiosulfate is crucial for quenching any unreacted peroxy acid.

References

Application Notes and Protocols: The Versatile Role of 4-Chloro-3,5-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine and its derivatives are pivotal building blocks in modern medicinal chemistry, serving as key intermediates in the synthesis of a range of therapeutic agents. This heterocyclic scaffold is prominently featured in blockbuster drugs and promising clinical candidates, primarily due to its ability to confer desirable physicochemical and pharmacological properties. Its applications span from proton pump inhibitors (PPIs) for treating acid-related gastrointestinal disorders to potent and selective inhibitors of heat shock protein 90 (Hsp90) for cancer therapy.

The presence of the chlorine atom and methyl groups on the pyridine ring allows for fine-tuning of a molecule's steric and electronic properties, influencing its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with drugs containing the this compound moiety.

Key Applications in Drug Discovery

The this compound scaffold is integral to the structure and activity of several important classes of drugs.

Proton Pump Inhibitors (PPIs)

The most well-known application of a this compound derivative is in the synthesis of omeprazole, a widely prescribed PPI.[1] In this context, the key intermediate is 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. This intermediate is coupled with a benzimidazole moiety to form the core structure of omeprazole. The substituted pyridine ring is crucial for the drug's mechanism of action, which involves its accumulation in the acidic environment of gastric parietal cells and subsequent conversion to the active form that irreversibly inhibits the H+/K+ ATPase (proton pump).[2][3]

Hsp90 Inhibitors

A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective inhibitors of Hsp90.[4] Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously. The 4-methoxy-3,5-dimethylpyridine group in these inhibitors occupies a key hydrophobic pocket in the ATP-binding site of Hsp90, contributing significantly to their high affinity and selectivity.

Quantitative Data on Biological Activity and Pharmacokinetics

The following tables summarize key quantitative data for representative compounds containing the this compound scaffold.

Table 1: In Vitro Biological Activity

Compound ClassTargetCompound ExampleIC50 / KiCell Line / Assay ConditionsReference
Proton Pump InhibitorH+/K+ ATPaseOmeprazole-Isolated gastric vesicles[3]
Hsp90 InhibitorHsp90Compound 5a1.1 µM (IC50)Her2 degradation in BT474 cells[4]
Hsp90 InhibitorHsp90Compound 5b0.4 µM (IC50)Her2 degradation in BT474 cells[4]
Hsp90 InhibitorHsp90Compound 5c0.2 µM (IC50)Her2 degradation in BT474 cells[4]

Table 2: Pharmacokinetic Parameters of Omeprazole

ParameterValueSpeciesRoute of AdministrationReference
Bioavailability35% (single dose), 60% (repeated dosing)HumanOral[5][6]
Plasma Half-life< 1 hourHumanOral[5][6]
Volume of Distribution0.3 L/kgHumanOral[5]
Protein Binding~95%Human-[3]
MetabolismExtensive (hepatic, CYP2C19 and CYP3A4)Human-[2]
Major MetabolitesHydroxyomeprazole, Omeprazole sulphoneHuman-[5][6]
Excretion~80% in urine (as metabolites)Human-[5][6]

Experimental Protocols

Protocol 1: Synthesis of Omeprazole from 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

This two-step protocol describes the synthesis of the thioether intermediate followed by its oxidation to omeprazole.

Step 1: Synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate)

  • Materials:

    • 2-Mercapto-5-methoxybenzimidazole

    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.

    • To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until complete dissolution.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 20 g (0.09 mol) of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

    • Stir the resulting mixture for 12 hours.

    • Collect the precipitated white solid by filtration and dry to obtain the thioether intermediate.[2]

Step 2: Oxidation to Omeprazole

  • Materials:

    • Thioether intermediate from Step 1

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

  • Procedure:

    • Dissolve the thioether intermediate in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of m-CPBA in dichloromethane.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield omeprazole.

Protocol 2: General Synthesis of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones (Hsp90 Inhibitors)

This protocol outlines a general multi-step synthesis for a class of Hsp90 inhibitors.

  • Materials:

    • 2-Amino-4,6-dichloropyrimidine

    • An appropriate alcohol (e.g., methanol)

    • Sodium methoxide

    • (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine

    • A suitable solvent (e.g., DMF)

    • A suitable base (e.g., DIEA)

    • An α-bromo ester

  • Procedure:

    • Synthesis of 2-amino-4-chloro-6-alkoxypyrimidine: React 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide (e.g., sodium methoxide) in a polar aprotic solvent. The product is precipitated by the addition of water.

    • Nucleophilic Aromatic Substitution: React the 2-amino-4-chloro-6-alkoxypyrimidine with (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine in a suitable solvent like DMF with a base such as DIEA to displace the chlorine at the 4-position.

    • Cyclization: React the resulting intermediate with an appropriate α-bromo ester to form the dihydropteridinone ring system.

    • Optional Derivatization: The substituent at the 5-position can be introduced by alkylation or other functional group transformations.

Signaling Pathways and Mechanisms of Action

H+/K+ ATPase Inhibition by Omeprazole

Omeprazole is a prodrug that requires activation in an acidic environment.[2] It accumulates in the acidic canaliculi of gastric parietal cells, where it undergoes a proton-catalyzed conversion to a reactive tetracyclic sulfenamide.[2] This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inactivation.[3][5] This blocks the final step of gastric acid secretion.

Omeprazole_Mechanism Omeprazole Omeprazole (Prodrug) Acidic_Canaliculi Acidic Canaliculi of Parietal Cell Omeprazole->Acidic_Canaliculi Accumulation Active_Sulfenamide Active Sulfenamide Acidic_Canaliculi->Active_Sulfenamide Proton-catalyzed conversion HK_ATPase H+/K+ ATPase (Proton Pump) Active_Sulfenamide->HK_ATPase Covalent binding to Cys residues Inhibition Inhibition of Gastric Acid Secretion HK_ATPase->Inhibition Leads to

Mechanism of H+/K+ ATPase inhibition by omeprazole.
Hsp90 Signaling Pathway and its Inhibition

Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell survival and proliferation. These include kinases (e.g., Akt, Raf-1), transcription factors (e.g., mutant p53), and other proteins involved in signal transduction. Hsp90 inhibitors that incorporate the this compound moiety bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the conformational changes necessary for Hsp90's chaperone activity, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This disrupts multiple oncogenic signaling pathways simultaneously.

Hsp90_Inhibition_Pathway cluster_hsp90 Hsp90 Chaperone Cycle cluster_inhibition Inhibition cluster_downstream Downstream Effects Hsp90 Hsp90 Hsp90_ATP_Client Hsp90-ATP-Client Complex Hsp90->Hsp90_ATP_Client Binds ATP ATP ATP->Hsp90_ATP_Client Client_Protein Unfolded Client Protein Client_Protein->Hsp90_ATP_Client Folded_Client Folded (Active) Client Protein Hsp90_ATP_Client->Folded_Client Chaperoning Degradation Client Protein Degradation (Proteasome) Hsp90_ATP_Client->Degradation Inhibition leads to Hsp90_Inhibitor Hsp90 Inhibitor (e.g., with 4-Chloro-3,5- dimethylpyridine moiety) Hsp90_Inhibitor->Hsp90 Binds to ATP pocket Pathway_Disruption Disruption of Oncogenic Signaling Pathways (e.g., PI3K/Akt, Raf/MEK/ERK) Degradation->Pathway_Disruption Apoptosis Apoptosis Pathway_Disruption->Apoptosis

Hsp90 signaling pathway and its inhibition.

The Role of the this compound Moiety

The this compound moiety plays a multifaceted role in the medicinal chemistry of the compounds in which it is incorporated.

  • Scaffold and Orientation: It serves as a rigid scaffold that correctly orients other functional groups for optimal interaction with the target protein. For example, in Hsp90 inhibitors, it positions the rest of the molecule to form key hydrogen bonds and hydrophobic interactions within the ATP-binding site.

  • Modulation of Physicochemical Properties: The chlorine atom and methyl groups influence the lipophilicity and electronic distribution of the molecule. The chlorine atom, being electron-withdrawing, can affect the pKa of the pyridine nitrogen, which can be important for solubility and cell permeability. The methyl groups can enhance binding through hydrophobic interactions and also protect the pyridine ring from metabolic degradation.

  • Bioisosteric Replacement: The chloropyridine ring can be considered a bioisostere of a phenyl ring. This substitution can lead to improved metabolic stability and altered receptor binding interactions. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, a feature not present in a simple phenyl ring, which can lead to enhanced target affinity.

Conclusion

The this compound scaffold is a valuable and versatile component in the medicinal chemist's toolbox. Its successful incorporation into both proton pump inhibitors and Hsp90 inhibitors highlights its utility in designing drugs for diverse therapeutic areas. The detailed protocols and an understanding of the associated signaling pathways provided in these application notes are intended to facilitate further research and development of novel therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for 4-Chloro-3,5-dimethylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine is a substituted pyridine derivative with potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a chlorine atom at the 4-position of the pyridine ring, activated by the ring nitrogen, makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, paving the way for the creation of a diverse range of molecules with potential herbicidal, fungicidal, or insecticidal properties. The methyl groups at the 3 and 5-positions can influence the molecule's steric and electronic properties, potentially enhancing biological activity and selectivity.

While direct synthesis of major commercial agrochemicals from this compound is not extensively documented in public literature, its chemical properties suggest its utility as a key intermediate. These application notes provide an overview of its potential applications, hypothetical synthetic protocols for agrochemical classes, and an exploration of its reactivity.

Chemical Properties and Reactivity

This compound's reactivity is primarily governed by the chlorine atom at the 4-position. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen atom. The nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution reaction, thereby facilitating the displacement of the chloride ion.[1][2][3][4][5]

The general mechanism for nucleophilic substitution on 4-chloropyridines is depicted below:

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) Pyridine This compound Intermediate C C N C C C Cl Nu Pyridine->Intermediate Attack of Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Pyridine Intermediate->Product Loss of Cl⁻ Chloride Chloride ion (Cl⁻) Herbicide_Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Substituted Phenol Substituted Phenol Reaction Conditions Reaction Conditions Substituted Phenol->Reaction Conditions Herbicide Analogue Herbicide Analogue Reaction Conditions->Herbicide Analogue Fungicide_Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Thiol-containing Toxophore Thiol-containing Toxophore Reaction Conditions Reaction Conditions Thiol-containing Toxophore->Reaction Conditions Fungicide Analogue Fungicide Analogue Reaction Conditions->Fungicide Analogue Insecticide_Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Amine Side Chain Amine Side Chain Reaction Conditions Reaction Conditions Amine Side Chain->Reaction Conditions Insecticide Analogue Insecticide Analogue Reaction Conditions->Insecticide Analogue

References

Application Notes and Protocols for the Chlorination of 3,5-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chlorination of 3,5-dimethylpyridine (also known as 3,5-lutidine). Due to the electron-deficient nature of the pyridine ring, direct electrophilic chlorination is challenging. Therefore, two primary strategies are outlined:

  • Ring Chlorination via N-Oxide Activation: This common approach involves the initial oxidation of the pyridine nitrogen to form 3,5-dimethylpyridine-N-oxide, which activates the pyridine ring for subsequent electrophilic chlorination at the 2- and 6-positions.

  • Side-Chain (Methyl Group) Chlorination: This method focuses on the free-radical chlorination of the methyl groups to yield chloromethyl derivatives.

Data Presentation

The following tables summarize the expected products and representative reaction conditions for the chlorination of 3,5-dimethylpyridine.

Table 1: Ring Chlorination of 3,5-Dimethylpyridine via N-Oxide

StepStarting MaterialReagentsSolventTemperature (°C)Expected Product
1. N-Oxidation3,5-DimethylpyridineHydrogen Peroxide, Acetic Acid-70-803,5-Dimethylpyridine-N-oxide
2. Chlorination3,5-Dimethylpyridine-N-oxidePhosphorus oxychloride (POCl₃)Dichloromethane (DCM)Reflux2-Chloro-3,5-dimethylpyridine

Table 2: Side-Chain Chlorination of 3,5-Dimethylpyridine

MethodStarting MaterialReagentsSolventConditionsExpected Product(s)
Free-Radical Chlorination3,5-DimethylpyridineN-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Reflux, Inert Atmosphere3-(Chloromethyl)-5-methylpyridine, 3,5-bis(chloromethyl)pyridine

Experimental Protocols

Protocol 1: Ring Chlorination of 3,5-Dimethylpyridine via N-Oxide Intermediate

This protocol is a two-step process involving the synthesis of 3,5-dimethylpyridine-N-oxide, followed by its chlorination.

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

Materials:

  • 3,5-Dimethylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylpyridine (1 equivalent) and glacial acetic acid (3-5 equivalents).

  • Heat the mixture to 70-80°C with stirring.

  • Slowly add hydrogen peroxide (30% solution, 1.5-2.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, maintain the reaction at 70-80°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3,5-dimethylpyridine-N-oxide. The product can be purified further by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 2-Chloro-3,5-dimethylpyridine

Materials:

  • 3,5-Dimethylpyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpyridine-N-oxide (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-chloro-3,5-dimethylpyridine.

Protocol 2: Free-Radical Side-Chain Chlorination of 3,5-Dimethylpyridine

This protocol describes the chlorination of the methyl groups of 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon Tetrachloride (CCl₄, anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 3,5-dimethylpyridine (1 equivalent), N-chlorosuccinimide (1.1 equivalents for mono-chlorination, 2.2 equivalents for di-chlorination), and a catalytic amount of benzoyl peroxide or AIBN (0.05-0.1 equivalents).

  • Add anhydrous carbon tetrachloride as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction should be monitored by GC-MS or TLC to follow the consumption of the starting material and the formation of products.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash the filter cake with a small amount of carbon tetrachloride.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • The resulting crude product, which may be a mixture of mono- and di-chlorinated species, can be purified by fractional distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

experimental_workflow_ring_chlorination cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination start1 3,5-Dimethylpyridine reagents1 H₂O₂, Acetic Acid 70-80°C start1->reagents1 product1 3,5-Dimethylpyridine-N-oxide reagents1->product1 reagents2 POCl₃, DCM Reflux product1->reagents2 product2 2-Chloro-3,5-dimethylpyridine reagents2->product2

Caption: Workflow for the ring chlorination of 3,5-dimethylpyridine.

experimental_workflow_side_chain_chlorination start 3,5-Dimethylpyridine reagents NCS, BPO (cat.) CCl₄, Reflux start->reagents products 3-(Chloromethyl)-5-methylpyridine + 3,5-bis(chloromethyl)pyridine reagents->products

Caption: Workflow for the side-chain chlorination of 3,5-dimethylpyridine.

logical_relationship cluster_main Chlorination Strategies for 3,5-Dimethylpyridine cluster_ring Ring Chlorination cluster_side_chain Side-Chain Chlorination start 3,5-Dimethylpyridine activation Activation (N-Oxidation) start->activation chlorination_sc Free-Radical Chlorination start->chlorination_sc chlorination_ring Electrophilic Chlorination activation->chlorination_ring product_ring 2-Chloro-3,5-dimethylpyridine chlorination_ring->product_ring product_sc Chloromethyl Derivatives chlorination_sc->product_sc

Caption: Logical relationship of chlorination strategies.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloro-3,5-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory-scale synthesis of 4-chloro-3,5-dimethylpyridine and its derivatives. This class of compounds holds significant importance as key intermediates in the development of various pharmaceutical agents, most notably proton pump inhibitors (PPIs) like omeprazole.[1] The protocols outlined below detail a reliable three-step synthetic pathway starting from commercially available 3,5-dimethylpyridine.

The synthesis involves an initial N-oxidation of the pyridine ring, followed by a regioselective nitration at the 4-position, and finally, a deoxygenative chlorination to yield the target compound. The methodologies provided are based on established chemical transformations and have been adapted to provide clear, step-by-step instructions suitable for a laboratory setting.

Synthetic Pathway Overview

The overall synthetic route from 3,5-dimethylpyridine to this compound is depicted below. This pathway is advantageous due to the high yields and purity achievable at each step, as well as the use of readily available reagents.

Synthesis_Workflow Start 3,5-Dimethylpyridine Intermediate1 3,5-Dimethylpyridine-N-oxide Start->Intermediate1 N-Oxidation (H2O2, Acetic Acid) Intermediate2 3,5-Dimethyl-4-nitropyridine-N-oxide Intermediate1->Intermediate2 Nitration (KNO3, H2SO4) Product This compound Intermediate2->Product Deoxygenative Chlorination (POCl3) N_Oxidation_Workflow cluster_materials Materials cluster_procedure Procedure cluster_product Product 3,5-Dimethylpyridine 3,5-Dimethylpyridine A 1. Mix 3,5-dimethylpyridine and glacial acetic acid. 3,5-Dimethylpyridine->A Hydrogen Peroxide (35%) Hydrogen Peroxide (35%) C 3. Add hydrogen peroxide dropwise. Hydrogen Peroxide (35%)->C Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->A B 2. Heat the mixture to 80 °C. A->B B->C D 4. Maintain at 80 °C for 5 hours. C->D E 5. Cool and remove excess acetic acid under vacuum. D->E F 6. Neutralize with Na2CO3 and extract with chloroform. E->F G 7. Dry and evaporate the solvent to obtain the product. F->G Product 3,5-Dimethylpyridine-N-oxide G->Product Nitration_Workflow cluster_materials Materials cluster_procedure Procedure cluster_product Product 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide A 1. Dissolve 3,5-dimethylpyridine-N-oxide in concentrated H2SO4 at 0-5 °C. 3,5-Dimethylpyridine-N-oxide->A Potassium Nitrate Potassium Nitrate B 2. Prepare a solution of KNO3 in concentrated H2SO4. Potassium Nitrate->B Sulfuric Acid (98%) Sulfuric Acid (98%) Sulfuric Acid (98%)->A Sulfuric Acid (98%)->B Ammonia solution Ammonia solution F 6. Cool, pour onto ice, and neutralize with ammonia solution to pH 8-8.5. Ammonia solution->F A->B C 3. Add the KNO3 solution dropwise to the pyridine-N-oxide solution. B->C D 4. Heat the mixture to 60-65 °C for 2 hours. C->D E 5. Monitor reaction completion by HPLC. D->E E->F G 7. Filter, wash, and dry the precipitate. F->G Product 3,5-Dimethyl-4-nitropyridine-N-oxide G->Product Deoxygenative_Chlorination_Workflow cluster_materials Materials cluster_procedure Procedure cluster_product Product 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide A 1. Suspend 3,5-dimethyl-4-nitropyridine-N-oxide in POCl3. 3,5-Dimethyl-4-nitropyridine-N-oxide->A Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3)->A Ice-water Ice-water D 4. Cool and carefully quench by pouring into ice-water. Ice-water->D Sodium Bicarbonate solution Sodium Bicarbonate solution E 5. Neutralize with saturated NaHCO3 solution. Sodium Bicarbonate solution->E Dichloromethane Dichloromethane F 6. Extract with dichloromethane. Dichloromethane->F B 2. Heat the mixture to reflux for 3-4 hours. A->B C 3. Monitor reaction completion by TLC. B->C C->D D->E E->F G 7. Dry and evaporate the solvent to obtain the crude product. F->G H 8. Purify by column chromatography. G->H Product This compound H->Product

References

4-Chloro-3,5-dimethylpyridine in the preparation of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Quinolines from Chloro-Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the synthesis of quinoline derivatives. It first addresses the specific query regarding the use of 4-chloro-3,5-dimethylpyridine as a starting material, for which no established direct methods have been identified in the scientific literature. Consequently, a hypothetical synthetic route is proposed. The document then provides comprehensive and practical protocols for a well-established related synthesis: the preparation of 4-aminoquinoline derivatives from 4-chloroquinolines, a key transformation in medicinal chemistry.

Part 1: Synthesis of Quinolines from this compound - A Hypothetical Approach

Direct conversion of this compound to a quinoline derivative is not a commonly reported transformation. However, a plausible multi-step synthetic strategy can be envisioned, employing modern cross-coupling and annulation methodologies. This proposed pathway is intended to serve as a conceptual guide for research and development.

A potential synthetic route could involve an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a functionalized aryl group at the 4-position of the pyridine ring.[1] This would be followed by a ring-closing reaction to construct the fused benzene ring, thus forming the quinoline core.[2][3]

Proposed Synthetic Pathway

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Ester B->C D 4-Aryl-3,5-dimethylpyridine Intermediate C->D E Intramolecular Annulation (e.g., Acid-catalyzed cyclization) D->E F Substituted Quinoline Derivative E->F

Caption: Hypothetical workflow for quinoline synthesis from this compound.

Part 2: Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinolines

The nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is a cornerstone reaction for the synthesis of a wide array of biologically active molecules, most notably antimalarial drugs like chloroquine and amodiaquine.[4][5] The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloro substituent by various amines.[6]

Methodologies Overview

Several protocols are available for this transformation, with the choice of method depending on the reactivity of the amine nucleophile, the desired scale, and available equipment.

  • Conventional Heating: This is the most traditional method, often involving heating the 4-chloroquinoline and the amine in a high-boiling solvent, sometimes neat, at temperatures exceeding 120°C for extended periods.[4]

  • Microwave-Assisted Synthesis: This approach significantly reduces reaction times from hours to minutes and can improve yields.[4] It is particularly advantageous for library synthesis and high-throughput screening.

  • Phenol-Assisted Fusion: In some cases, particularly with less reactive amines, the reaction is carried out in molten phenol, which acts as both a solvent and a catalyst.[7]

Data Presentation: Synthesis of 4-Aminoquinoline Derivatives

The following table summarizes various conditions and yields for the synthesis of 4-aminoquinoline derivatives from substituted 4-chloroquinolines.

4-Chloroquinoline ReactantAmine NucleophileMethodSolventTemperature (°C)TimeYield (%)Reference
4,7-Dichloroquinoline1,3-DiaminopropaneConventionalNeatReflux2 h83[5]
4,7-DichloroquinolineVarious alkyl/arylaminesMicrowaveDMSO140-18020-30 min80-95[4]
4-Chloro-7-(trifluoromethyl)quinolineChiral N-methylated secondary aminesMicrowavePhenol14530 minGood[7]
4,7-DichloroquinolineN,N-DimethylethylenediamineConventionalNeat120-1306-8 hNot specified[4]
Ring-substituted 4-chloroquinolines3-DiethylaminopropylamineConventionalNeat135-1552 hNot specified[8]
Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Amino-7-chloroquinolines [4]

This protocol describes a general procedure for the microwave-assisted nucleophilic aromatic substitution of 4,7-dichloroquinoline with a variety of amines.

Materials:

  • 4,7-Dichloroquinoline

  • Appropriate amine (alkylamine, aniline, or N-heteroarylamine)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (for aryl/heteroarylamines)

  • Microwave reactor vials

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a microwave reactor vial, add 4,7-dichloroquinoline (1.0 eq).

  • Add the desired amine (1.0-1.2 eq).

  • If the nucleophile is a secondary amine or an aryl/heteroarylamine, add a base (e.g., NaOH, 1.1 eq). No base is required for primary alkylamines.

  • Add DMSO as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140-180°C for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-aminoquinoline derivative.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Add 4,7-dichloroquinoline and amine to microwave vial B Add solvent (DMSO) and base if required A->B C Seal the reaction vial B->C D Heat in microwave reactor (140-180°C, 20-30 min) C->D E Monitor by TLC D->E F Cool to room temperature E->F Reaction Complete G Quench with water and extract with organic solvent F->G H Dry and concentrate the organic phase G->H I Purify by chromatography or recrystallization H->I J Characterized 4-aminoquinoline I->J

Caption: Experimental workflow for microwave-assisted synthesis of 4-aminoquinolines.

Conclusion

While the direct synthesis of quinoline derivatives from this compound remains an area for potential research, the protocols provided for the nucleophilic substitution of 4-chloroquinolines offer a robust and versatile methodology for accessing a wide range of valuable 4-aminoquinoline derivatives.[4] These methods are well-established and can be readily implemented in a research or drug development setting.

References

Green Chemistry Approaches to Pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a ubiquitous and vital structural motif in pharmaceuticals, agrochemicals, and functional materials. Traditional methods for pyridine synthesis often involve harsh reaction conditions, toxic reagents, and significant solvent waste, posing environmental and economic challenges. This document provides detailed application notes and protocols for several green chemistry approaches to pyridine synthesis, offering more sustainable, efficient, and safer alternatives. These methods emphasize the use of renewable feedstocks, solvent-free conditions, catalysis, and microwave-assisted reactions, aligning with the core principles of green chemistry.

Microwave-Assisted Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that has been significantly improved by the use of microwave irradiation. This approach dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.

Application Note:

Microwave-assisted Hantzsch synthesis is particularly advantageous for rapid library synthesis in drug discovery and for process optimization. The sealed-vessel microwave conditions allow for precise temperature control and rapid heating, leading to enhanced reaction rates and improved energy efficiency. This method is versatile and can be applied to a wide range of aldehydes, β-ketoesters, and ammonia sources to generate diverse substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Quantitative Data:
EntryAldehydeβ-KetoesterAmmonia SourceSolventMethodTimeYield (%)Reference
1BenzaldehydeEthyl acetoacetateAq. AmmoniaEtOH/H₂OMicrowave (140°C)10 min95[1]
2PropionaldehydeEthyl acetoacetateAq. AmmoniaEtOH/H₂OMicrowave (140°C)10 min88[1]
3p-TolualdehydeEthyl acetoacetateAmmonium AcetateEthanolMicrowave (120°C)5 min92[2][3]
44-ChlorobenzaldehydeEthyl cyanoacetateAmmonium AcetateEthanolMicrowave4 min90[2][3]
5BenzaldehydeEthyl acetoacetateAq. AmmoniaEthanolConventional12 h<52[4]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-1,4-dihydropyridines[1][2][3]
  • Preparation: In a 10 mL microwave process vial, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (3 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a single-mode microwave synthesizer. Irradiate the mixture at 120-140°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 1,4-dihydropyridine.

  • Aromatization (Optional): The resulting dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ceric ammonium nitrate, iodine in ethanol).

Reaction Pathway:

Hantzsch_Synthesis Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl + β-Ketoester (Knoevenagel) BetaKetoester β-Ketoester Enamine Enamine Intermediate BetaKetoester->Enamine + Ammonia Ammonia Ammonia Source Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine + Unsaturated Carbonyl (Michael Addition) UnsaturatedCarbonyl->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Oxidation Oxidation

Caption: Hantzsch Dihydropyridine Synthesis Pathway.

Solvent-Free Chichibabin Pyridine Synthesis using a Recyclable Catalyst

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, and ammonia. Performing this reaction under solvent-free conditions with a recyclable catalyst like cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) represents a significant green improvement. This method eliminates the need for volatile organic solvents, simplifies product isolation, and allows for catalyst reuse.[5][6][7]

Application Note:

This solvent-free approach is ideal for the synthesis of 2,4,6-triarylpyridines. The use of a simple, inexpensive, and recyclable catalyst makes this method economically and environmentally attractive for both laboratory and potential industrial-scale synthesis. The absence of solvent reduces waste and simplifies the work-up procedure, often requiring only recrystallization for purification.

Quantitative Data:
EntryAldehydeKetoneCatalystTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeAcetophenoneCoCl₂·6H₂O (2.5 mol%)110489[6][7]
24-ChlorobenzaldehydeAcetophenoneCoCl₂·6H₂O (2.5 mol%)110492[6]
34-MethoxybenzaldehydeAcetophenoneCoCl₂·6H₂O (2.5 mol%)1104.588[6]
4BenzaldehydeAcetophenoneNone1101035[6]
Experimental Protocol: Solvent-Free Synthesis of 2,4,6-Triphenylpyridine[6][7]
  • Preparation: In a round-bottom flask, combine benzaldehyde (2 mmol), acetophenone (4 mmol), ammonium acetate (3 mmol), and CoCl₂·6H₂O (0.05 mmol, 2.5 mol%).

  • Reaction: Heat the mixture in an oil bath at 110°C with stirring for 4 hours.

  • Work-up: After cooling to room temperature, add ice-water (10 mL) to the reaction mixture.

  • Isolation: Collect the precipitated solid by filtration, wash with distilled water (40 mL), and dry.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure 2,4,6-triphenylpyridine.

  • Catalyst Recycling: The aqueous filtrate containing the cobalt catalyst can be carefully evaporated and the residue reused for subsequent reactions.

Experimental Workflow:

Solvent_Free_Workflow Start Combine Reactants and Catalyst (Aldehyde, Ketone, NH4OAc, CoCl2·6H2O) Heat Heat at 110°C (Solvent-Free) Start->Heat Cool Cool to Room Temperature Heat->Cool Workup Add Ice-Water Cool->Workup Filter Filter to Isolate Crude Product Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Product Pure 2,4,6-Triarylpyridine Purify->Product

Caption: Solvent-Free Chichibabin Synthesis Workflow.

Pyridine Synthesis from Renewable Glycerol using Zeolite Catalysis

The utilization of biomass-derived feedstocks is a cornerstone of green chemistry. Glycerol, a byproduct of biodiesel production, can be converted into pyridine and picolines through a thermo-catalytic process using zeolite catalysts like HZSM-5. This process provides a renewable route to these important platform chemicals.[8]

Application Note:

This method offers a sustainable pathway to commodity pyridines from a low-cost, renewable feedstock. The reaction is typically carried out in a fixed-bed reactor at high temperatures. The catalyst's properties, such as the Si/Al ratio, and the reaction parameters, including temperature, weight hourly space velocity (WHSV), and the ammonia-to-glycerol ratio, are critical for optimizing the yield of pyridines. The zeolite catalyst can be regenerated, adding to the sustainability of the process.

Quantitative Data:
CatalystSi/Al RatioTemperature (°C)WHSV of Glycerol (h⁻¹)NH₃/Glycerol Molar RatioPyridine Yield (C%)Reference
HZSM-525550112:135.6[8]
HZSM-538520-7:134.9 (with 4.6% Cu)[9][10]
Nano-sized HZSM-525550112:142.1[11]
Experimental Protocol: Thermo-catalytic Conversion of Glycerol to Pyridines[8]
  • Catalyst Preparation: Use a commercial HZSM-5 zeolite catalyst or prepare it according to literature procedures.

  • Reactor Setup: Pack a fixed-bed quartz reactor with the HZSM-5 catalyst.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 550°C) under a flow of nitrogen.

  • Feed Introduction: Introduce a mixture of glycerol and water (e.g., 80:20 wt%) into a preheater using a high-pressure pump. Simultaneously, introduce ammonia gas. The feed vaporizes and mixes with ammonia before entering the reactor.

  • Product Collection: The reactor effluent is passed through a condenser and a cold trap to collect the liquid products.

  • Analysis: Analyze the liquid products by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of pyridines.

  • Catalyst Regeneration: The catalyst can be regenerated by calcination in air to burn off coke deposits.

Reaction Pathway:

Glycerol_to_Pyridine Glycerol Glycerol Dehydration Dehydration (HZSM-5) Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Other_Aldehydes Other Aldehydes/ Ketones Dehydration->Other_Aldehydes Ammonization Ammonization & Cyclization Acrolein->Ammonization + NH₃ Other_Aldehydes->Ammonization + NH₃ Pyridines Pyridine & Picolines Ammonization->Pyridines

Caption: Proposed pathway for glycerol to pyridine.

Biocatalytic Synthesis of Pyridine Derivatives

Biocatalysis offers a highly sustainable and selective approach to chemical synthesis, operating under mild conditions in aqueous media. The use of whole-cell biocatalysts can simplify the process by eliminating the need for enzyme purification.

Application Note:

This method is particularly suited for the synthesis of functionalized pyridines where high selectivity is crucial. The example below demonstrates the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, a valuable building block, using recombinant E. coli cells. This biocatalytic route avoids the use of harsh reagents and multi-step procedures often required in traditional organic synthesis.

Quantitative Data:
SubstrateBiocatalystProductTiter (g/L)Space-Time Yield (g/L/h)Reference
2,6-LutidineRecombinant E. coli2,6-Bis(hydroxymethyl)pyridine>120.8[12]
Experimental Protocol: Whole-Cell Biocatalytic Synthesis[12]
  • Strain Cultivation: Cultivate the recombinant E. coli strain expressing the necessary enzymes in a suitable growth medium containing an inducer for protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation and resuspend them in a buffer solution.

  • Biotransformation: In a bioreactor, add the substrate (2,6-lutidine) to the cell suspension. Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells by centrifugation or filtration.

  • Purification: Extract the product from the supernatant and purify it using appropriate chromatographic techniques.

Logical Relationship Diagram:

Biocatalysis_Workflow Start Cultivate Recombinant E. coli Strain Harvest Harvest and Resuspend Cells Start->Harvest React Biotransformation: Add Substrate to Cell Suspension Harvest->React Monitor Monitor Reaction Progress (HPLC) React->Monitor Separate Separate Cells from Supernatant Monitor->Separate Purify Extract and Purify Product Separate->Purify Product Pure Pyridine Derivative Purify->Product

Caption: Biocatalytic Synthesis Workflow.

By adopting these green chemistry approaches, researchers and professionals in drug development can significantly reduce the environmental impact of pyridine synthesis while often improving efficiency and safety. The provided protocols serve as a starting point for implementing these sustainable practices in the laboratory.

References

Application Notes and Protocols for the Functionalization of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring in 4-Chloro-3,5-dimethylpyridine. This versatile building block is a key starting material for the synthesis of a wide range of substituted pyridines with applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a roadmap for the synthesis of diverse 4-substituted-3,5-dimethylpyridine derivatives.

Introduction

This compound is an attractive scaffold for chemical diversification. The chlorine atom at the 4-position is susceptible to displacement through various synthetic methodologies, allowing for the introduction of a wide array of functional groups. The flanking methyl groups at the 3 and 5-positions can influence the reactivity of the pyridine ring and provide steric hindrance that can be exploited for regioselective transformations. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), to generate libraries of functionalized 3,5-dimethylpyridines.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide efficient routes to introduce aryl, amino, and alkynyl substituents at the 4-position.

A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3,5-dimethylpyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.[1][2]

Logical Relationship of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling This compound This compound 4-Aryl-3,5-dimethylpyridine 4-Aryl-3,5-dimethylpyridine This compound->4-Aryl-3,5-dimethylpyridine Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-3,5-dimethylpyridine Pd Catalyst Pd Catalyst Pd Catalyst->4-Aryl-3,5-dimethylpyridine Base Base Base->4-Aryl-3,5-dimethylpyridine

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a chloropyridine with an arylboronic acid is as follows.[3]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylpyridine.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001875-95[4]
Pd₂(dba)₃XPhosK₃PO₄Dioxane1001280-98[5]
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O901670-90[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines.

B. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3,5-dimethylpyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[3][6] This reaction is a powerful method for the synthesis of arylamines from aryl halides.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Amine, Base, Pd Catalyst, and Ligand B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Cool and Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H 4-Amino-3,5-dimethylpyridine 4-Amino-3,5-dimethylpyridine H->4-Amino-3,5-dimethylpyridine

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a chloropyridine is as follows.[7][8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 4-amino-3,5-dimethylpyridine derivative.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂BINAPCs₂CO₃Toluene110870-90[8]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane10012-2465-85[9]
Pd(dba)₂XPhosNaOtBuToluene100685-95[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides.

C. Sonogashira Coupling for the Synthesis of 4-Alkynyl-3,5-dimethylpyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This method is highly effective for the synthesis of substituted alkynes.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArPd(II)XL2 ArPd(II)XL2 Oxidative Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)(CCR)L2 ArPd(II)(CCR)L2 Transmetalation->ArPd(II)(CCR)L2 Reductive Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CCR Ar-CCR Reductive Elimination->Ar-CCR Cu(I)-CCR Cu(I)-CCR Cu(I)-CCR->Transmetalation H-CCR H-CCR H-CCR->Cu(I)-CCR Cu(I), Base Base Base Base->H-CCR

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

A general procedure for the Sonogashira coupling of a chloropyridine is as follows.[12][13]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF or THF/Et₃N).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Base Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as the solvent.

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with heating (typically 50-80 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the 4-alkynyl-3,5-dimethylpyridine.

Pd CatalystCu CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PdCl₂(PPh₃)₂CuIEt₃NDMF6512-2460-90[12]
Pd(CF₃COO)₂CuIEt₃NDMF100372-96[13]
Pd(PPh₃)₄CuIi-Pr₂NHDioxane801670-85[14]

Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. The chlorine atom at the 4-position of this compound can be displaced by a variety of nucleophiles.[15][16]

Mechanism of Nucleophilic Aromatic Substitution on Pyridine

SNAr_Mechanism Py-Cl This compound Nu Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) ProductCl- ProductCl- Intermediate->ProductCl- Elimination Product 4-Nu-3,5-dimethylpyridine Cl- Chloride Ion Py-ClNu Py-ClNu Py-ClNu->Intermediate Addition

Caption: General mechanism for SNAr on a chloropyridine.

A. Substitution with Amine Nucleophiles

Experimental Protocol: General Procedure for Amination via SNAr

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.) and the desired amine (2.0-5.0 equiv.). A solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used.

  • Reaction: Heat the mixture at a high temperature (typically 120-180 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and dilute with water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify by column chromatography to obtain the 4-amino-3,5-dimethylpyridine.

NucleophileSolventTemp. (°C)Time (h)Yield (%)Ref.
MorpholineNMP1502470-85[17]
PiperidineDMSO1601865-80General Knowledge
AnilineNMP1804850-70General Knowledge

Table 4: Representative Conditions for SNAr with Amines.

B. Substitution with Oxygen and Sulfur Nucleophiles

Experimental Protocol: General Procedure for Ether and Thioether Formation via SNAr

  • Base Treatment: In a round-bottom flask, treat the desired alcohol or thiol (1.2 equiv.) with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equiv.) in a dry aprotic solvent like DMF or THF at 0 °C to room temperature to generate the corresponding alkoxide or thiolate.

  • Addition of Pyridine: Add this compound (1.0 equiv.) to the solution of the nucleophile.

  • Reaction: Stir the reaction mixture at room temperature or with heating (50-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
PhenolNaHDMF801270-90General Knowledge
ThiophenolK₂CO₃DMAc100680-95[5]
MethanolNaHTHF601860-80General Knowledge

Table 5: Representative Conditions for SNAr with O/S Nucleophiles.

III. C-H Activation

Direct C-H functionalization of pyridines is an emerging and atom-economical strategy.[18] While challenging due to the electron-deficient nature of the pyridine ring, methods for C-H activation of 3,5-lutidine derivatives are being developed, often requiring a directing group or specific catalytic systems. These reactions typically proceed via a transition metal-catalyzed process where a C-H bond is cleaved and a new bond is formed.

Conceptual Workflow for C-H Activation

CH_Activation 3,5-Lutidine Derivative 3,5-Lutidine Derivative Functionalized Product Functionalized Product 3,5-Lutidine Derivative->Functionalized Product Coupling Partner Coupling Partner Coupling Partner->Functionalized Product Catalyst Catalyst Catalyst->Functionalized Product Oxidant/Additive Oxidant/Additive Oxidant/Additive->Functionalized Product

Caption: Conceptual overview of C-H activation/functionalization.

Detailed protocols for the direct C-H functionalization of this compound are not yet widely established and would likely require significant optimization. However, general approaches often involve palladium, rhodium, or ruthenium catalysts in the presence of an oxidant and specific ligands.

Conclusion

The functionalization of this compound offers a gateway to a diverse range of substituted pyridine derivatives. The protocols detailed in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution, provide robust and versatile methods for researchers in drug discovery and materials science. The choice of reaction will depend on the desired substituent, and optimization of the provided general conditions may be necessary to achieve optimal results for specific substrates. The continued development of C-H activation methodologies promises to further expand the synthetic utility of this valuable heterocyclic building block.

References

Application Notes and Protocols for 4-Chloro-3,5-dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine is a versatile heterocyclic building block in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 3,5-dimethylpyridinyl moiety into a target molecule. Its utility is particularly notable in the construction of complex organic molecules, including biologically active compounds such as kinase inhibitors. The chlorine atom at the 4-position of the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the synthesis of a diverse range of substituted pyridines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Appearance Not specified in provided results
CAS Number 143798-73-6

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, facilitates oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycles of these reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3,5-dimethylpyridines

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. In the context of this compound, this reaction is employed to synthesize 4-aryl-3,5-dimethylpyridine derivatives, which are common scaffolds in medicinal chemistry.[1]

General Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of chloropyridines.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if necessary), and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylpyridine.

Quantitative Data for a Related Reaction:

While a specific example for this compound was not found, a study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids provides insights into reaction conditions and yields. For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid using Pd(OAc)₂ and SPhos as the catalyst system in toluene at 90°C yielded a mixture of mono-, di-, and tri-arylated products.[1]

EntrySubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Mono-arylated Product
13,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene90Not Specified~47%
Sonogashira Coupling: Synthesis of 4-Alkynyl-3,5-dimethylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.[3][4] This reaction can be applied to this compound to synthesize 4-alkynyl-3,5-dimethylpyridines.

General Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with Terminal Alkynes

This is a general protocol based on standard Sonogashira coupling procedures for halo-pyridines.[5][6][7]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Heat the reaction to the desired temperature (typically room temperature to 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-alkynyl-3,5-dimethylpyridine product.

Quantitative Data for a Related Reaction:

A study on the Sonogashira coupling of various iodopyridines with terminal alkynes using 5 mol% PdCl₂(PPh₃)₂ and 5 mol% CuI in DMF at 65 °C reported good to excellent yields.[5] Although this study did not specifically use this compound, it demonstrates the general applicability of the Sonogashira reaction to pyridine substrates.

EntryHalopyridineAlkyneYield (%)
12-IodopyridinePhenylacetylene95
23-Iodopyridine1-Heptyne85
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3,5-dimethylpyridine Derivatives

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[8][9][10] This reaction can be used to prepare various 4-amino-3,5-dimethylpyridine derivatives.

General Reaction Scheme:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This generalized protocol is based on established procedures for the amination of chloropyridines.[11]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, DavePhos) (1-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required duration (monitored by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to yield the desired 4-amino-3,5-dimethylpyridine derivative.

Quantitative Data for a Related Reaction:

In the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, Buchwald-Hartwig amination conditions were optimized using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene, with yields ranging from 27% to 82%.[11]

EntryAryl HalideAmineYield (%)
12-Chloro-4-(pyridin-3-yl)pyrimidineAniline75
22-Chloro-4-(pyridin-3-yl)pyrimidine4-Methoxyaniline82

Application in the Synthesis of Bioactive Molecules

Substituted pyridines are prevalent scaffolds in a wide array of bioactive molecules, including kinase inhibitors.[12] The 3,5-dimethylpyridine motif, accessible from this compound, can be incorporated into potential drug candidates to modulate their physicochemical properties and biological activity. While specific examples detailing the direct use of this compound in the synthesis of named kinase inhibitors were not found in the provided search results, the cross-coupling reactions described above represent key synthetic strategies for accessing such compounds.

Logical Workflow for Drug Discovery Application:

G A This compound B Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Substituted 3,5-dimethylpyridine Library B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Drug discovery workflow utilizing this compound.

This workflow illustrates how this compound can serve as a starting material in a drug discovery program. Through various cross-coupling reactions, a library of diverse substituted 3,5-dimethylpyridines can be generated and subsequently screened for biological activity. Promising "hits" can then be optimized through iterative rounds of synthesis and testing to develop potent and selective drug candidates.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a variety of substituted pyridine derivatives. Its utility in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides medicinal chemists and synthetic organic chemists with a powerful tool for the construction of complex molecules with potential biological activity. The general protocols and conceptual workflow provided herein serve as a guide for researchers to explore the full potential of this versatile reagent in their synthetic endeavors. Further investigation into specific applications and optimization of reaction conditions for this particular substrate is warranted to expand its utility in organic synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3,5-dimethylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method is the direct chlorination of 3,5-dimethylpyridine (3,5-Lutidine) using various chlorinating agents. The choice of reagent significantly impacts the reaction conditions and yield. Another approach involves a multi-step synthesis, often starting from precursors like 2,3,5-trimethylpyridine, which undergoes oxidation, nitration, and subsequent chlorination.

Q2: Which chlorinating agents are typically used, and how do they compare?

A2: Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and sulfuryl chloride (SO₂Cl₂). Thionyl chloride is frequently used and its effectiveness is highly dependent on reaction conditions. Phosphorus oxychloride is another viable option. The choice of agent will influence the reaction temperature, duration, and ultimately the product yield and purity.

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield of this compound, it is crucial to carefully control the reaction temperature, the stoichiometry of the reactants, and the choice of solvent. The dropwise addition of the chlorinating agent and maintaining a specific temperature range during the initial phase and subsequent reflux are critical steps.

Q4: What are some common impurities or side products I should be aware of?

A4: In the synthesis of related compounds, potential impurities can arise from incomplete reactions, leaving unreacted starting materials. Side products can include over-chlorinated pyridine derivatives or polymers. In multi-step syntheses, intermediates from preceding steps can also be present as impurities. For instance, in the synthesis of a related compound, 4-nitro-3,5-lutidine-N-oxide was a potential impurity.[1]

Q5: How can I purify the final product?

A5: Purification of the crude product can be achieved through various methods. After the reaction, the excess solvent is typically removed by distillation. The resulting residue can then be washed with an appropriate organic solvent, such as toluene or acetone, followed by filtration and drying to obtain a purer solid product.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Formation - Inactive chlorinating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh bottle of the chlorinating agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Extend the reflux time.
Low Yield - Suboptimal stoichiometry of reactants.- Poor temperature control during addition of the chlorinating agent.- Inefficient work-up and purification leading to product loss.- Optimize the molar ratio of 3,5-dimethylpyridine to the chlorinating agent.- Maintain a low temperature (e.g., 0-10 °C) during the dropwise addition of the chlorinating agent.- Ensure complete extraction and careful handling during purification steps.
Formation of Dark/Tarry Byproducts - Reaction temperature is too high.- Presence of moisture in the reaction.- Carefully control the reflux temperature.- Ensure all glassware is thoroughly dried and use anhydrous solvents.
Product is Difficult to Isolate/Crystallize - Presence of impurities inhibiting crystallization.- Wash the crude product with a suitable non-polar solvent to remove soluble impurities.- Attempt recrystallization from a different solvent system.

Comparative Data on Chlorination Reactions

The following table summarizes yield data from various chlorination reactions of pyridine and its derivatives, providing a comparative perspective on the efficiency of different chlorinating agents and conditions.

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PyridineThionyl ChlorideEthyl Acetate70-755~70.2[2]
PyridinePhosphorus OxychlorideDichloromethane70-755-[2]
PyridinePhosphorus PentachlorideChlorobenzene<30 then reflux-~61.3[2]
2-hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl ChlorideDichloromethaneRoom Temp1.576.4[3]
4-methoxy-3,5-dimethyl-2-hydroxymethylpyridineThionyl ChlorideDichloromethaneRoom Temp1100[4]
2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridineTriphosgeneToluene0-103>96.0[5]

Key Experimental Protocols

Protocol 1: Chlorination of 3,5-Lutidine using Thionyl Chloride

This protocol is adapted from general procedures for the chlorination of pyridine derivatives.

Materials:

  • 3,5-Lutidine

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene, 4-chlorobenzene, or xylene)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with thionyl chloride.

  • If using a solvent, add it to the flask.

  • Cool the flask in an ice bath to 0-10 °C.

  • Slowly add 3,5-Lutidine dropwise to the stirred thionyl chloride solution over a period of 30-60 minutes, ensuring the temperature does not exceed the specified range.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.

  • Maintain the reflux for 12-20 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol describes a step in a multi-step synthesis relevant to the production of omeprazole intermediates.[3]

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Three-necked flask

  • Stirring apparatus

  • Ice bath

  • Dropping funnel

Procedure:

  • Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.

  • Stir the mixture and cool it in an ice bath.

  • Prepare a solution of 225ml of sulfuryl chloride.

  • Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.

  • After the complete addition, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to recover the dichloromethane.

  • Add acetone to the concentrated residue and stir until a paste is formed.

  • Filter the paste under reduced pressure and wash the filter cake with acetone.

  • Dry the solid to obtain 230g of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification A 1. Charge flask with 3,5-Lutidine and solvent B 2. Cool to 0-10 °C A->B C 3. Add Chlorinating Agent (e.g., SOCl₂) dropwise B->C D 4. Heat to reflux C->D E 5. Monitor reaction by TLC D->E F 6. Quench reaction E->F Reaction Complete G 7. Extract product F->G H 8. Dry and concentrate G->H I 9. Purify product (Distillation/Recrystallization) H->I troubleshooting_yield Start Low Yield Observed Stoichiometry Check Stoichiometry Start->Stoichiometry Temperature Review Temperature Control Start->Temperature Reagent_Quality Verify Reagent Quality Start->Reagent_Quality Workup Optimize Work-up Start->Workup Optimize_Stoichiometry Adjust Reactant Ratios Stoichiometry->Optimize_Stoichiometry Improve_Cooling Ensure Efficient Cooling During Addition Temperature->Improve_Cooling Use_Fresh_Reagent Use Fresh Chlorinating Agent Reagent_Quality->Use_Fresh_Reagent Refine_Purification Refine Purification Steps Workup->Refine_Purification End Yield Improved Optimize_Stoichiometry->End Improve_Cooling->End Use_Fresh_Reagent->End Refine_Purification->End

References

Technical Support Center: Purification of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-3,5-dimethylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dimethylpyridine (3,5-lutidine).

  • Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyridine derivatives.

  • N-oxide Derivatives: If an oxidation step is involved in the synthesis.

  • Polymeric Byproducts: High temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.[1]

  • Solvent Residues: Residual solvents from the synthesis or initial work-up.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization: Generally effective for removing small amounts of impurities from a solid product. The choice of solvent is crucial for success.

  • Solvent Washing/Trituration: A simple and effective method for removing more soluble impurities by washing the crude solid with a suitable solvent.

  • Column Chromatography: Ideal for separating compounds with different polarities and for achieving high purity, especially when dealing with complex mixtures or oily products.

  • Vacuum Distillation: Suitable for thermally stable liquids with significantly different boiling points from their impurities. Given that chloropyridines can be sensitive to high temperatures, this should be performed with care.[2]

Q3: My purified this compound is colored. How can I decolorize it?

A3: Colored impurities are common in chlorinated aromatic compounds.[2] The following methods can be employed for decolorization:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. A subsequent hot filtration is necessary to remove the charcoal.

  • Recrystallization: A successful recrystallization can in itself remove colored impurities if they have different solubility profiles from the desired compound.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at -20°C is recommended to maintain its stability.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solvent is too nonpolar, or the compound is melting in the hot solvent. Impurities may also be depressing the melting point.- Use a more polar solvent or a solvent mixture. - Ensure the boiling point of the solvent is lower than the melting point of the compound. - Try to purify the compound by another method (e.g., column chromatography) before recrystallization.
Poor recovery of the purified product. - The compound is too soluble in the cold recrystallization solvent. - Too much solvent was used for dissolution. - The solution was not cooled sufficiently.- Use a solvent in which the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent to dissolve the crude product. - Cool the solution in an ice bath or refrigerate for a longer period to maximize crystal formation.
Crystals do not form upon cooling. The solution is not supersaturated, or nucleation is slow.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Reduce the volume of the solvent by evaporation and allow it to cool again. - Try a different solvent system.
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).- Select a different solvent or a solvent pair for recrystallization. - Consider an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of compounds (overlapping bands). - Inappropriate solvent system (eluent). - Column is overloaded with the sample. - The initial band of the sample was too broad.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a larger column or reduce the amount of sample loaded. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight. - Dissolve the sample in the minimum amount of solvent before loading it onto the column.
Compound is stuck on the column. The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent (gradient elution). For polar compounds, a small percentage of methanol in dichloromethane can be effective.[4]
Compound elutes too quickly (in the solvent front). The eluent is too polar.- Use a less polar solvent system. Start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.[4]
Streaking or tailing of bands. - The compound may be acidic or basic and interacting strongly with the silica gel. - The compound might be degrading on the silica gel.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds). - Check the stability of your compound on a TLC plate before running a column.[5]

Quantitative Data Summary (Based on Analogous Compounds)

The following data is for the purification of a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, and can serve as a starting point for optimizing the purification of this compound.[1]

Purification Method Solvent System Purity (by HPLC) Yield Reference
Solvent WashToluene99.01%83.1%[1]
Solvent WashAcetone:Petroleum Ether (2:1 v/v)99.54%85%[1]
Solvent WashAcetone:Petroleum Ether (3:1 v/v)99.51%82.01%[1]

Experimental Protocols (Adapted for this compound)

Disclaimer: The following protocols are adapted from procedures for structurally similar compounds and should be considered as starting points. Optimization may be necessary for your specific sample.

Protocol 1: Purification by Solvent Washing

This method is suitable for removing more soluble impurities from the crude solid.

  • Preparation: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask.

  • Washing: Add a suitable solvent (e.g., cold toluene or a mixture of acetone and hexanes) in a small volume (e.g., 20-30 mL).

  • Stirring: Stir the slurry at room temperature for 15-30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinsing: Wash the filter cake with a small amount of the cold washing solvent.

  • Drying: Dry the purified solid under vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is designed to achieve higher purity by crystallizing the product from a suitable solvent system.

  • Solvent Selection: Determine an appropriate solvent or solvent pair. A good solvent will dissolve this compound well at elevated temperatures but poorly at room temperature. Based on similar compounds, mixtures like methanol/water or dichloromethane/heptane could be effective starting points.[6]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. If using a solvent pair, add the anti-solvent (the one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is for achieving high purity by separating the compound based on its polarity.

  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexanes and ethyl acetate is a common starting point. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude Product Crude Product Solvent Wash Solvent Wash Crude Product->Solvent Wash Quick Wash Recrystallization Recrystallization Crude Product->Recrystallization Higher Purity Column Chromatography Column Chromatography Crude Product->Column Chromatography Highest Purity Pure this compound Pure this compound Solvent Wash->Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Crude Product for Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool to room temperature Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect and Dry Pure Crystals Crystals_Form->Collect_Crystals Yes Troubleshoot Troubleshoot Crystals_Form->Troubleshoot No Add_Seed Add seed crystal Troubleshoot->Add_Seed Scratch_Flask Scratch flask Troubleshoot->Scratch_Flask Reduce_Solvent Reduce solvent volume Troubleshoot->Reduce_Solvent Add_Seed->Cool Scratch_Flask->Cool Reduce_Solvent->Cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of substituted pyridines.

Section 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. Common issues include low yields and incomplete oxidation.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the Hantzsch synthesis are frequently encountered and can be attributed to several factors. The classical approach often involves harsh reaction conditions and extended reaction times, which can lead to the degradation of the product or the formation of byproducts.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Traditional methods using refluxing ethanol can be inefficient.[2]

  • Incomplete Oxidation: The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the desired pyridine. If this step is inefficient, the yield of the final product will be low.[3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can introduce competing side reactions.[2]

  • Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can consume starting materials and reduce the overall yield.[1]

Q2: I observe significant amounts of unreacted starting materials. How can I improve the reaction conversion?

A2: Incomplete conversion is often linked to the reaction kinetics and conditions. To drive the reaction to completion, consider the following strategies:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts have been proven effective, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃), and various organocatalysts.[1]

  • Alternative Energy Sources: Microwave or ultrasound irradiation can drastically reduce reaction times and often lead to improved yields compared to conventional heating methods.[1]

  • Solvent Optimization: The choice of solvent can influence the reaction rate.[2] Interestingly, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[1]

  • Concentration: Running the reaction at a higher concentration or even under solvent-free conditions can enhance reaction rates and yields.[4]

Troubleshooting Guide

Issue: Low Yield of the Final Pyridine Product

G start Low Yield Observed check_oxidation Is the 1,4-dihydropyridine intermediate observed? start->check_oxidation incomplete_oxidation Incomplete Oxidation check_oxidation->incomplete_oxidation Yes low_conversion Low reaction conversion check_oxidation->low_conversion No optimize_oxidant Optimize Oxidizing Agent (e.g., type, stoichiometry, temp) incomplete_oxidation->optimize_oxidant end Improved Yield optimize_oxidant->end optimize_conditions Optimize Reaction Conditions (catalyst, temp, solvent) low_conversion->optimize_conditions side_products Significant side products observed? optimize_conditions->side_products purification_issue Purification Issues side_products->purification_issue Yes side_products->end No optimize_purification Optimize purification method (e.g., recrystallization, chromatography) purification_issue->optimize_purification optimize_purification->end

Data Presentation

Table 1: Effect of Various Catalysts on the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)
No CatalystNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596
UiO-66-NH₂NH₄OAcEthanolRoom Temp0.598

This table is a compilation of representative data and is intended for comparative purposes.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles [6]

  • Materials:

    • Aldehyde (1 mmol)

    • Ethyl acetoacetate (2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Sodium dodecyl sulfate (SDS) (0.1 M in water)

    • p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Procedure:

    • In a suitable reaction vessel, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in the aqueous SDS solution.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Place the vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the aqueous solution.

    • Collect the solid product by filtration and wash with cold water.

    • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Oxidation of 1,4-Dihydropyridines to Pyridines [7]

  • Materials:

    • 1,4-Dihydropyridine (1 mmol)

    • Iodine (1.2 mmol)

    • Methanol (10 mL)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask.

    • Add iodine to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude pyridine product by column chromatography on silica gel.

Section 2: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from enamines and ethynylketones. A primary challenge is the high temperature often required for the final cyclodehydration step.

Frequently Asked Questions (FAQs)

Q3: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. How can I address this?

A3: The high temperature required for the E/Z isomerization and subsequent cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[8] To mitigate this, acid catalysis can be employed to lower the reaction temperature. Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., ytterbium(III) trifluoromethanesulfonate or zinc(II) bromide) have been shown to effectively catalyze the cyclodehydration at significantly lower temperatures.[9][10]

Q4: The enamine starting material is difficult to prepare and handle. Are there any alternatives?

A4: Yes, for enamines that are challenging to synthesize and isolate, an effective strategy is to generate them in situ.[11] This can be achieved by using ammonium acetate as the nitrogen source in a one-pot reaction with a 1,3-dicarbonyl compound and the ethynylketone.[8]

Troubleshooting Guide

Issue: Low yield in the Bohlmann-Rahtz Synthesis

G start Low Yield Observed check_cyclodehydration Is the aminodiene intermediate accumulating? start->check_cyclodehydration high_temp_issue High Temperature for Cyclodehydration check_cyclodehydration->high_temp_issue Yes low_conversion Low overall conversion check_cyclodehydration->low_conversion No add_catalyst Introduce Acid Catalyst (Brønsted or Lewis Acid) high_temp_issue->add_catalyst end Improved Yield add_catalyst->end optimize_conditions Optimize Reaction Conditions (in-situ enamine generation, solvent) low_conversion->optimize_conditions optimize_conditions->end

Experimental Protocol

Protocol 3: Lewis Acid-Catalyzed One-Pot Bohlmann-Rahtz Pyridine Synthesis [9]

  • Materials:

    • β-Enamino ester or 1,3-dicarbonyl compound (1 mmol)

    • Ethynylketone (1.1 mmol)

    • Ammonium acetate (if generating enamine in situ, 1.5 mmol)

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10-20 mol%) or Zinc(II) bromide (ZnBr₂) (15 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried flask, add the β-enamino ester (or 1,3-dicarbonyl compound and ammonium acetate), ethynylketone, and the Lewis acid catalyst.

    • Add anhydrous toluene.

    • Heat the reaction mixture to reflux (or a lower optimized temperature, e.g., 60-80 °C) and stir under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Section 3: Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones. Recent modifications have focused on developing more environmentally friendly procedures.

Frequently Asked Questions (FAQs)

Q5: The traditional Guareschi-Thorpe synthesis uses harsh conditions. Is there a greener alternative?

A5: Yes, an advanced version of the Guareschi-Thorpe reaction has been developed that utilizes ammonium carbonate in an aqueous medium.[2][7] This method serves as a more environmentally friendly alternative, with the ammonium carbonate acting as both the nitrogen source and a promoter for the reaction.[2][7] This approach often leads to high yields and the precipitation of the product from the reaction medium, simplifying the work-up.[2]

Experimental Protocol

Protocol 4: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [2]

  • Materials:

    • Alkyl cyanoacetate or cyanoacetamide (1 mmol)

    • 1,3-Dicarbonyl compound (1 mmol)

    • Ammonium carbonate (2 mmol)

    • Water (1 mL)

  • Procedure:

    • In a reaction vessel, combine the alkyl cyanoacetate or cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate in water.

    • Stir the mixture at 80 °C.

    • The product will typically solidify and precipitate from the reaction mixture.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and add cold water to ensure complete precipitation.

    • Collect the solid product by filtration, wash with water, and dry. The product is often pure enough without further purification.

Section 4: Tschitschibabin Pyridine Synthesis and Amination

The Tschitschibabin amination is a direct method for introducing an amino group onto the pyridine ring. A common side reaction is the formation of dimeric byproducts.

Frequently Asked Questions (FAQs)

Q6: My Tschitschibabin amination is producing a significant amount of a dimeric byproduct. How can I suppress this side reaction?

A6: Dimerization is a known side reaction in the Tschitschibabin amination.[12] The ratio of the desired aminated product to the dimeric byproduct can be significantly influenced by the reaction pressure.[12] Conducting the reaction under elevated pressure can favor the formation of the aminated product.[12]

Data Presentation

Table 2: Influence of Pressure on the Product Distribution in the Tschitschibabin Reaction of 4-tert-butylpyridine

PressureAminated Product Yield (%)Dimer Product Yield (%)
Atmospheric Pressure1189
350 psi Nitrogen7426

Data from the reaction of 4-tert-butylpyridine with sodium amide in xylene.[12]

Experimental Protocol

Protocol 5: High-Pressure Tschitschibabin Amination

  • Materials:

    • Substituted pyridine (1 equivalent)

    • Sodium amide (2-3 equivalents)

    • Anhydrous xylene or toluene

    • High-pressure reactor (autoclave)

  • Procedure:

    • Caution: Sodium amide is a hazardous substance. Handle with appropriate safety precautions in an inert atmosphere.

    • In a glovebox, charge the high-pressure reactor with sodium amide and the anhydrous solvent.

    • Add the substituted pyridine to the reactor.

    • Seal the reactor and remove it from the glovebox.

    • Pressurize the reactor with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 350 psi).[12]

    • Heat the reactor to the appropriate temperature (e.g., 150-170 °C) with stirring.

    • Monitor the reaction progress by monitoring the pressure drop due to hydrogen evolution (if applicable) or by taking aliquots for analysis (if the reactor setup allows).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

    • Carefully quench the reaction mixture by the slow addition of a proton source (e.g., water or ammonium chloride solution) under an inert atmosphere.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by chromatography or recrystallization.

Section 5: Cross-Coupling Reactions for Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyridines. However, challenges exist, particularly with the use of 2-pyridylboronic acids.

Frequently Asked Questions (FAQs)

Q7: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving low and inconsistent yields. What is the likely cause?

A7: The "2-pyridyl problem" is a well-documented issue in Suzuki-Miyaura couplings. 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source).[1] This instability makes them difficult to handle and leads to low and variable yields.[1]

Q8: Are there more stable alternatives to 2-pyridylboronic acids for Suzuki-Miyaura couplings?

A8: Yes, N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective solution.[1] 2-Pyridyl MIDA boronate is a crystalline, bench-stable solid that is resistant to decomposition.[1] It acts as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the unstable species and minimizing protodeboronation.[1]

Troubleshooting Guide

Issue: Low Yield in Suzuki-Miyaura Coupling of a 2-Halopyridine

G start Low Yield Observed check_boronic_acid Is 2-pyridylboronic acid the coupling partner? start->check_boronic_acid protodeboronation Protodeboronation of 2-pyridylboronic acid check_boronic_acid->protodeboronation Yes catalyst_deactivation Catalyst deactivation check_boronic_acid->catalyst_deactivation No use_mida_boronate Switch to 2-pyridyl MIDA boronate protodeboronation->use_mida_boronate end Improved Yield use_mida_boronate->end optimize_catalyst Optimize Catalyst System (ligand, base, solvent) catalyst_deactivation->optimize_catalyst optimize_catalyst->end

Data Presentation

Table 3: Comparison of 2-Pyridylboronic Acid and 2-Pyridyl MIDA Boronate in Suzuki-Miyaura Coupling with 4-Chloroanisole

Boron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Pyridylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001220-40
2-Pyridyl MIDA BoronatePd(OAc)₂ / SPhosKOAcDioxane1001885

This table presents representative data to highlight the significant improvement in yield when using MIDA boronate.[1]

Experimental Protocols

Protocol 6: Suzuki-Miyaura Coupling using 2-Pyridyl MIDA Boronate [1]

  • Materials:

    • 2-Pyridyl MIDA boronate (1.1 equivalents)

    • Aryl/heteroaryl halide (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (4-10 mol%)

    • Potassium acetate (KOAc) (3.0 equivalents)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, the aryl/heteroaryl halide, Pd(OAc)₂, SPhos, and KOAc.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vessel and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Suzuki Coupling of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling of pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Suzuki coupling of pyridines?

Low yields in the Suzuki coupling of pyridines can stem from several factors. One of the primary challenges is the propensity of the pyridine nitrogen to coordinate to the palladium catalyst, which can inhibit its catalytic activity. Other common issues include the choice of an inappropriate catalyst system (ligand and palladium precursor), suboptimal reaction conditions (temperature, solvent, and base), and the poor stability of the pyridine-boronic acid reagent. The electronic properties of the pyridine ring, particularly the position of the halogen substituent, also play a crucial role, with electron-deficient pyridines often being more challenging substrates.

Q2: How do I choose the right palladium catalyst and ligand for my pyridine substrate?

The selection of the catalyst and ligand is critical for a successful Suzuki coupling of pyridines. For electron-rich pyridines, standard palladium catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging electron-deficient or sterically hindered pyridines, more sophisticated catalyst systems are often required. Buchwald and Fu have developed a range of highly effective phosphine ligands, such as SPhos, XPhos, and RuPhos, which are often used in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂. The choice of ligand depends on the specific pyridine substrate and the coupling partner.

Q3: What is the role of the base in the Suzuki coupling of pyridines, and how do I select the best one?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base are important considerations. For many pyridine couplings, K₃PO₄ is a good starting point as it is a moderately strong, non-nucleophilic base.

Troubleshooting Guide

Problem 1: Low or no product formation.

This is one of the most common issues encountered. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow

G start Low/No Product check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_catalyst Evaluate Catalyst System (Precursor & Ligand) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive optimize_base Optimize Base (Type & Amount) check_catalyst->optimize_base Catalyst OK optimize_base->start Base Ineffective optimize_solvent Optimize Solvent optimize_base->optimize_solvent Base OK optimize_solvent->start Solvent Inappropriate optimize_temp Adjust Temperature optimize_solvent->optimize_temp Solvent OK optimize_temp->start Temp Suboptimal success Successful Coupling optimize_temp->success Optimized

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure the pyridine halide, boronic acid/ester, and all reagents are pure and dry. Pyridine-boronic acids can be particularly unstable; consider using the corresponding pinacol esters (BPin) for improved stability.

  • Evaluate the Catalyst System:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

    • Ligand Choice: The choice of ligand is critical. For challenging couplings, consider using advanced ligands. The table below provides a comparison of common ligands for the Suzuki coupling of 2-chloropyridines.

LigandCatalyst SystemTemperature (°C)Yield (%)Reference
PPh₃Pd(PPh₃)₄100<10
SPhosPd₂(dba)₃ / SPhos8095
XPhosPd(OAc)₂ / XPhos10092
RuPhosPd-G3-XPhos8098
  • Optimize the Base: The strength and type of base can significantly influence the reaction outcome. A common starting point is K₃PO₄. If the reaction is sluggish, a stronger base like Cs₂CO₃ might be beneficial.

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Dioxane/H₂O10065
K₃PO₄Toluene11088
Cs₂CO₃Dioxane10094
  • Solvent Selection: The choice of solvent can affect the solubility of the reagents and the stability of the catalyst. Aprotic polar solvents like dioxane, THF, and toluene are commonly used.

  • Temperature Control: Suzuki couplings are often run at elevated temperatures. If the reaction is not proceeding, gradually increasing the temperature may help. However, be mindful of potential side reactions and decomposition at very high temperatures.

Problem 2: Homocoupling of the boronic acid/ester.

The formation of a biaryl byproduct from the boronic acid/ester is a common side reaction.

Catalytic Cycle and Side Reaction

G cluster_suzuki Suzuki Catalytic Cycle cluster_homo Homocoupling Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->ox_add Ar-X transmetal Transmetalation (Ar-Pd(II)-Ar')L_n ox_add->transmetal Ar'-B(OR)₂ red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-Ar' boronic Ar'-B(OR)₂ homo_product Ar'-Ar' boronic->homo_product O₂, Base, Heat

Caption: Suzuki cycle vs. homocoupling side reaction.

Mitigation Strategies:

  • Degas the Reaction Mixture: Homocoupling is often promoted by the presence of oxygen. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.

  • Control Stoichiometry: Using a slight excess of the pyridine halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid/ester can help consume the boronic reagent before it has a chance to homocouple.

  • Lower Temperature: If possible, running the reaction at a lower temperature may disfavor the homocoupling pathway.

Problem 3: Protodeboronation of the boronic acid/ester.

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom.

Causes and Solutions:

  • Presence of Protic Solvents/Impurities: Water and other protic impurities can lead to protodeboronation. Ensure all solvents and reagents are anhydrous.

  • Basic Conditions: While a base is necessary for the transmetalation step, overly harsh basic conditions can promote protodeboronation. Consider using a weaker base or carefully controlling the amount of base used.

  • Elevated Temperatures: High reaction temperatures can accelerate the rate of protodeboronation.

Experimental Protocol: General Procedure for Suzuki Coupling of a 2-Chloropyridine

This protocol provides a starting point for the optimization of the Suzuki coupling of a 2-chloropyridine with a phenylboronic acid.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., SPhos, 4 mol %), and the base (e.g., K₃PO₄, 2.0 equivalents).

    • Add the 2-chloropyridine (1.0 equivalent) and the phenylboronic acid (1.2 equivalents).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Technical Support Center: Overcoming the Low Reactivity of 4-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-chloropyridines in cross-coupling reactions.

General FAQs

Q1: Why are 4-chloropyridines significantly less reactive than other halopyridines in cross-coupling reactions?

A1: The low reactivity of 4-chloropyridines is primarily due to two factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger than C-Br and C-I bonds, making the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions more difficult and often the rate-limiting step.[1][2]

  • Lewis Basic Nitrogen Atom: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] This effect can be more pronounced with certain ligands and reaction conditions.

These factors often necessitate more forcing reaction conditions, such as higher temperatures, stronger bases, and more active catalysts, which can unfortunately also promote side reactions.[3]

Q2: What are the most common side reactions observed when working with 4-chloropyridines, and how can they be minimized?

A2: Common side reactions include:

  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It can occur when reductive elimination of the desired product is slow, allowing for competing pathways.[2] To minimize this, ensure strictly anhydrous and anaerobic conditions, and consider using a slight excess of the coupling partner.[2]

  • Homocoupling: The formation of biaryl or bipyridyl byproducts from the coupling of two molecules of the starting material or the coupling partner.[1] This is often promoted by the presence of oxygen. Thoroughly degassing solvents and maintaining an inert atmosphere can reduce homocoupling.[1]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source.[1] Using anhydrous solvents, employing less nucleophilic bases, or using more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Q3: I am observing very low to no yield in my Suzuki-Miyaura coupling with a 4-chloropyridine. What are the primary causes and how can I troubleshoot this?

A3: Low or no product formation is a common challenge due to the high activation barrier for the oxidative addition of the C-Cl bond.[1] A systematic evaluation of each reaction component is crucial.

Troubleshooting Steps:

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] It is critical to use a more active catalytic system.

    • Recommendation: Switch to sterically bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These promote the formation of the active monoligated palladium(0) species.[1] For some chloropyridines, a sterically hindered ligand like 2-(dicyclohexylphosphino)biphenyl may be necessary.[4]

  • Base: The base is crucial for activating the boronic acid in the transmetalation step.[1]

    • Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]

  • Solvent: The solvent system must dissolve the reactants and facilitate the catalytic cycle.[1]

    • Recommendation: A mixture of an organic solvent and water is often optimal, such as dioxane/water, toluene/water, or THF/water.[1]

  • Temperature: Higher temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature to 80-120 °C.[1] Microwave irradiation can also be effective.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.

    • Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][2]

Q4: My Suzuki-Miyaura reaction works for some 4-chloropyridine derivatives but not others. What could be the reason?

A4: The electronic and steric properties of your specific 4-chloropyridine derivative significantly influence its reactivity.[1]

  • Electronic Effects: Electron-donating groups on the pyridine ring decrease the reactivity of the C-Cl bond towards oxidative addition, while electron-withdrawing groups increase it.[1]

  • Steric Hindrance: Substituents near the chlorine atom can sterically hinder the approach of the palladium catalyst.

    • Recommendation: For sterically hindered substrates, it may be necessary to screen different ligands with varying steric profiles. While bulky ligands are generally preferred, a less bulky ligand might be beneficial in some cases to reduce steric clash.[1]

Table 1: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of 4-Chloropyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O110Good to Excellent
PdCl₂(dppf)-K₂CO₃MeCN/H₂O80Moderate to Good
Pd(PPh₃)₄-Cs₂CO₃Dioxane/H₂O100Moderate to Good

Note: Yields are substrate-dependent and these conditions may require optimization.

DOT Script for Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Oxidative Addition->Ar-Pd(II)(Cl)L2 Slow step for 4-chloropyridines Transmetalation Transmetalation Ar-Pd(II)(Cl)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination with a 4-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

A5: Similar to the Suzuki-Miyaura coupling, low conversion in the Buchwald-Hartwig amination of 4-chloropyridines is often due to the difficulty of the oxidative addition of the C-Cl bond to the Pd(0) complex.[2]

Initial Troubleshooting Steps:

  • Catalyst System: The choice of palladium source and ligand is paramount.

    • Recommendation: Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) for efficient generation of the active Pd(0) species.[2] Employ bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos, or ferrocene-based ligands such as Josiphos.[2]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[2]

  • Reaction Temperature: These reactions often require elevated temperatures.

    • Recommendation: Ensure the reaction temperature is in the range of 80-110 °C to facilitate the oxidative addition.[2]

  • Solvent Purity: The presence of water and oxygen can deactivate the catalyst.

    • Recommendation: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[2]

Q6: How can I achieve regioselective amination on a dichloropyridine, for instance, 2,4-dichloropyridine?

A6: Achieving regioselectivity can be challenging. Generally, the chlorine at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than the one at the 4-position. However, highly regioselective Buchwald-Hartwig amination at C-2 of 2,4-dichloropyridine has been described, providing a route to 4-chloro-N-phenylpyridin-2-amines.[5] A subsequent amination at a higher temperature can then be performed at the C-4 position.[5]

Table 2: Recommended Catalytic Systems for Buchwald-Hartwig Amination of 4-Chloropyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂RuPhosNaOtBuToluene100Good to Excellent
Pd₂(dba)₃BrettPhosNaOtBuDioxane110Good to Excellent
Pd(OAc)₂Josiphos (CyPFtBu)K₃PO₄Toluene110Good

Note: Yields are substrate-dependent and these conditions may require optimization.

DOT Script for Buchwald-Hartwig Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting Start Low/No Conversion in Buchwald-Hartwig Amination Catalyst Is the catalyst system active enough? Start->Catalyst Base Is the base strong enough? Catalyst->Base No Sol_Catalyst Use palladacycle precatalyst. Switch to bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). Catalyst->Sol_Catalyst Yes Temp Is the temperature high enough? Base->Temp No Sol_Base Use a strong, non-nucleophilic base like NaOtBu. Base->Sol_Base Yes Inert Is the atmosphere strictly inert? Temp->Inert No Sol_Temp Increase temperature to 80-110 °C. Temp->Sol_Temp Yes Sol_Inert Use dry, degassed solvents. Ensure proper inert gas technique. Inert->Sol_Inert No

Troubleshooting workflow for Buchwald-Hartwig amination of 4-chloropyridines.
Other Cross-Coupling Reactions

Q7: Can other cross-coupling reactions like Negishi, Kumada, Sonogashira, Stille, or Heck be used for 4-chloropyridines?

A7: Yes, these reactions can be adapted for 4-chloropyridines, but each presents its own set of challenges and considerations. Generally, due to the lower reactivity of the C-Cl bond, more active catalysts and potentially harsher conditions may be required compared to their bromo- or iodo- counterparts.

  • Negishi Coupling: This reaction couples organozinc compounds with organic halides. It is known for its high functional group tolerance.[6] While chlorides generally lead to slower reactions, the use of palladium or nickel catalysts with appropriate ligands can facilitate the coupling of 4-chloropyridines.[6]

  • Kumada Coupling: This reaction utilizes Grignard reagents and is often catalyzed by nickel or palladium complexes.[7][8] A major drawback is the high basicity and nucleophilicity of Grignard reagents, which limits functional group tolerance.[8] However, it can be a cost-effective method.[9]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst.[10] The reaction can be carried out under mild conditions.[10]

  • Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide.[11] Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups.[11][12] The main disadvantage is the high toxicity of tin compounds.[11][13]

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[14] It is catalyzed by palladium complexes and requires a base.[14]

Table 3: General Considerations for Various Cross-Coupling Reactions with 4-Chloropyridines

ReactionOrganometallic ReagentTypical CatalystKey AdvantagesKey Disadvantages
Negishi OrganozincPd or NiHigh functional group toleranceAir and water sensitivity of reagents
Kumada Grignard (Organomagnesium)Ni or PdUse of readily available Grignard reagentsLow functional group tolerance
Sonogashira Terminal AlkynePd with Cu(I) co-catalystMild reaction conditionsRequires a terminal alkyne
Stille Organotin (Stannane)PdHigh functional group tolerance, stable reagentsToxicity of tin compounds
Heck AlkenePdForms substituted alkenesLimited to alkene coupling partners

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloropyridine with an Arylboronic Acid

  • To a dry reaction vessel, add 4-chloropyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[15]

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[15]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloropyridine with an Amine

  • To a dry reaction vessel, add 4-chloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., RuPhos, 2-6 mol%).

  • Add the dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Preventing Byproduct Formation in Pyridine Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine chlorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyridine chlorination, and what causes their formation?

A1: The most common byproducts are polychlorinated pyridines and tar.

  • Polychlorinated Pyridines: The primary desired product, 2-chloropyridine, can undergo further chlorination to form 2,6-dichloropyridine and other polychlorinated derivatives.[1][2][3] This is especially prevalent at high temperatures and with an excess of the chlorinating agent. The formation of various isomers, such as 2,3- and 2,5-dichloropyridine, can also occur due to a lack of regioselectivity in the reaction.[4]

  • Tar Formation: Tar is a complex mixture of polymeric materials that can clog reactors and complicate purification. It is often formed at high reaction temperatures, where free-radical polymerization of pyridine and its chlorinated derivatives can occur.[5] The presence of impurities in the starting pyridine can also contribute to tar formation.[6][7]

Q2: How can I improve the selectivity for 2-chloropyridine over 2,6-dichloropyridine?

A2: Improving selectivity for 2-chloropyridine involves careful control of reaction conditions and the choice of synthetic route.

  • Control Molar Ratio: Use a molar ratio of pyridine to chlorine that is greater than 1:1. An excess of pyridine will favor the formation of the mono-chlorinated product.

  • Temperature Control: In gas-phase chlorination, using a two-stage reactor with an initial high-temperature zone followed by a lower-temperature zone can enhance selectivity for 2-chloropyridine.[8]

  • Use of Pyridine N-oxide: The use of pyridine N-oxide as a starting material can significantly improve the regioselectivity for chlorination at the 2- and 4-positions. Subsequent deoxygenation yields the desired 2-chloropyridine.[1][9][10][11][12][13][14][15]

Q3: What is the role of pyridine N-oxide in selective chlorination?

A3: Pyridine N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. The N-oxide group is electron-donating through resonance, which increases the electron density at these positions, making them more susceptible to attack by chlorinating agents. After chlorination, the N-oxide group can be removed by deoxygenation to yield the corresponding chloropyridine. This two-step process provides a high degree of regioselectivity that is difficult to achieve with direct chlorination of pyridine.[1][9][13][14][15]

Q4: Can the purity of the starting pyridine affect byproduct formation?

A4: Yes, the purity of the starting pyridine is crucial. Impurities such as imines and aldehydes can react with the chlorinating agents or intermediates to form undesirable byproducts and contribute to tar formation.[6][7] Purifying the crude pyridine, for example, by treatment with an alkali followed by distillation, can lead to a higher yield of the desired chlorinated pyridine.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Deactivated Pyridine Ring: The pyridine ring is electron-deficient and thus unreactive towards electrophilic substitution.Increase reaction temperature cautiously. Use a more reactive chlorinating agent. Consider using pyridine N-oxide to activate the ring.[1][9][13][14][15]
Formation of Multiple Isomers (e.g., 2,3- and 2,5-dichloropyridine) Lack of Regioselectivity: Direct chlorination of pyridine can lead to a mixture of isomers.Employ a synthesis strategy with greater regiocontrol, such as the use of pyridine N-oxide.[1][9][13][14][15] Optimize reaction conditions (lower temperature, choice of solvent) to favor the desired isomer.
High Levels of 2,6-Dichloropyridine Over-chlorination: The initially formed 2-chloropyridine is further chlorinated.Reduce the molar ratio of chlorine to pyridine. Decrease the reaction time. In gas-phase reactions, lower the temperature of the second reaction zone.[8]
Formation of Tar and Reactor Clogging High Reaction Temperature: Promotes polymerization and decomposition reactions. Impurities in Starting Material: Can act as initiators for polymerization.Lower the reaction temperature. Use an inert diluent gas in gas-phase reactions to dissipate heat. Ensure the purity of the starting pyridine.[6][7]
Difficulty in Removing Pyridine Solvent High Boiling Point of Pyridine: Makes it difficult to remove by simple evaporation.Wash the crude product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble pyridinium salt.[16] For acid-sensitive products, use an aqueous solution of copper (II) sulfate to form a water-soluble complex with pyridine.[16]

Data Presentation

Table 1: Comparison of Gas-Phase Chlorination Conditions for 2-Chloropyridine Synthesis

Method Temperature (°C) Pyridine:Cl₂ Molar Ratio Diluent Conversion (%) Selectivity for 2-Chloropyridine (%) Reference
Single-Zone High Temp300-400VariableNone-Poor[8]
Two-Zone "Hot Spot"Zone 1: 360-470 Zone 2: <3401:1 to 1:2Inert Gas (N₂)~90High[3][8]
UV-Initiated180-3001:0.7 to 1:0.8Water>95~95[4]

Table 2: Comparison of Liquid-Phase Chlorination of Pyridine N-oxide for 2-Chloropyridine Synthesis

Chlorinating Agent Base Solvent Temperature (°C) Yield of 2-Chloropyridine (%) Reference
Phosphorus Oxychloride (POCl₃)TriethylamineDichloromethane090[9]
Oxalyl ChlorideTriethylamineDichloromethane5-1090-91[10][12]
Methanesulfonyl ChlorideTriethylamineDichloromethane0 to rtModerate (deoxygenation without chlorination)[17]

Experimental Protocols

Protocol 1: Selective Gas-Phase Chlorination of Pyridine using a Two-Zone Reactor

This protocol is adapted from the "hot spot" method described in US Patent 5,453,512.

Objective: To selectively synthesize 2-chloropyridine from pyridine while minimizing the formation of 2,6-dichloropyridine and tar.

Materials:

  • Pyridine (high purity)

  • Chlorine gas

  • Nitrogen gas (inert diluent)

  • Two-zone tube reactor

  • Heating elements for both zones

  • Condenser and collection flask

  • Apparatus for neutralization and extraction (e.g., separatory funnel)

  • Sodium hydroxide solution

  • Chloroform (or other suitable organic solvent)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the two-zone tube reactor. Heat the first zone (the "hot spot") to 360-470°C and the second zone to a lower temperature, below 340°C.

  • Vaporize the pyridine and mix it with nitrogen gas.

  • Introduce the vaporized pyridine-nitrogen mixture and chlorine gas into the first reaction zone. The recommended molar ratio of chlorine to pyridine is between 1:1 and 1:2.

  • The reaction mixture passes from the hot spot zone into the second, cooler zone.

  • The product stream from the reactor is cooled in a condenser and collected in a flask.

  • The crude product is neutralized with a sodium hydroxide solution.

  • The neutralized product is extracted with chloroform.

  • The organic extract is analyzed by GC to determine the product distribution.

  • The 2-chloropyridine can be purified from the extract by distillation.

Protocol 2: Regiospecific Synthesis of 2-Chloropyridine from Pyridine N-oxide

This protocol is based on the method described by S. D. Sharma and S. Kaur (2001).[9]

Objective: To synthesize 2-chloropyridine with high regioselectivity from pyridine N-oxide.

Materials:

  • Pyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for aqueous workup and extraction

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyridine N-oxide in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add triethylamine to the cooled solution with stirring.

  • Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for the appropriate time, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloropyridine.

  • The product can be further purified by distillation if necessary.

Visualizations

Byproduct_Formation_Pathway Pyridine Pyridine Two_Chloropyridine 2-Chloropyridine (Desired Product) Pyridine->Two_Chloropyridine + Cl₂ Tar Tar (Byproduct) Pyridine->Tar High Temp, Impurities Chlorine Chlorine TwoSix_Dichloropyridine 2,6-Dichloropyridine (Byproduct) Two_Chloropyridine->TwoSix_Dichloropyridine + Cl₂ (Excess) Two_Chloropyridine->Tar High Temp Other_Isomers Other Polychlorinated Isomers (Byproducts) TwoSix_Dichloropyridine->Other_Isomers + Cl₂ (Excess)

Caption: Byproduct formation pathways in pyridine chlorination.

Selective_Chlorination_Workflow cluster_0 Direct Chlorination cluster_1 Pyridine N-oxide Route Pyridine Pyridine Chlorination Chlorination (e.g., Cl₂, high temp) Pyridine->Chlorination Mixture Mixture of Chloropyridines (2-CP, 2,6-DCP, etc.) Chlorination->Mixture Purification Purification Mixture->Purification Desired_Product_1 2-Chloropyridine Purification->Desired_Product_1 Byproducts_1 Byproducts Purification->Byproducts_1 Pyridine_2 Pyridine Oxidation Oxidation Pyridine_2->Oxidation Pyridine_N_Oxide Pyridine N-oxide Oxidation->Pyridine_N_Oxide Selective_Chlorination Selective Chlorination (e.g., POCl₃) Pyridine_N_Oxide->Selective_Chlorination Chlorinated_N_Oxide 2-Chloropyridine N-oxide Selective_Chlorination->Chlorinated_N_Oxide Deoxygenation Deoxygenation Chlorinated_N_Oxide->Deoxygenation Desired_Product_2 2-Chloropyridine (High Selectivity) Deoxygenation->Desired_Product_2

Caption: Comparison of direct vs. N-oxide chlorination workflows.

Troubleshooting_Logic Start Reaction Outcome Unsatisfactory Check_Purity Check Starting Material Purity Start->Check_Purity Impure Purify Pyridine Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Analyze_Products Analyze Product Mixture (GC-MS) Pure->Analyze_Products Low_Yield Low Yield/ No Reaction Analyze_Products->Low_Yield Low Conversion Poor_Selectivity Poor Selectivity/ Multiple Isomers Analyze_Products->Poor_Selectivity High Byproducts Tar_Formation Tar Formation Analyze_Products->Tar_Formation Polymerization Increase_Temp Increase Temperature or Use N-oxide Route Low_Yield->Increase_Temp Optimize_Conditions Optimize Molar Ratio and Temperature Poor_Selectivity->Optimize_Conditions Lower_Temp Lower Temperature/ Use Diluent Tar_Formation->Lower_Temp

Caption: A logical workflow for troubleshooting pyridine chlorination.

References

Navigating Scale-Up of 4-Chloro-3,5-dimethylpyridine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of chemical reactions is a critical phase in drug development and manufacturing. The synthesis of 4-Chloro-3,5-dimethylpyridine, a key intermediate in various pharmaceutical compounds, presents its own unique set of challenges when transitioning from the laboratory bench to pilot plant or industrial production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address potential issues encountered during the scale-up of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: The most frequently reported issues during the scale-up of this compound synthesis include:

  • Exothermic Reactions: The chlorination step, particularly if using reagents like thionyl chloride, can be highly exothermic, posing significant safety risks at a larger scale.[1][2]

  • By-product Formation: Undesired side reactions can lead to the formation of impurities, which can complicate purification and reduce the overall yield and quality of the final product.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, reagents, and by-products can be challenging at a large scale, often requiring significant solvent volumes and potentially leading to product loss.

  • Reagent Handling and Safety: The use of corrosive and hazardous reagents like thionyl chloride necessitates stringent safety protocols and specialized equipment for large-scale operations.[3]

Q2: What are the critical safety precautions to consider during the scale-up process?

A2: Safety is paramount during scale-up. Key precautions include:

  • Thorough Process Safety Assessment: Conduct a comprehensive risk assessment to identify potential hazards, such as thermal runaway, toxic gas release, and handling of corrosive materials.

  • Calorimetric Studies: Perform reaction calorimetry to understand the thermal profile of the reaction and to design an adequate cooling system to manage exotherms.[3]

  • Controlled Reagent Addition: Implement a slow and controlled addition of reactive reagents to manage the rate of heat generation.

  • Adequate Ventilation and Personal Protective Equipment (PPE): Ensure the reaction is carried out in a well-ventilated area and that all personnel are equipped with appropriate PPE, including acid-resistant gloves, safety goggles, and respiratory protection.

Q3: How can the formation of by-products be minimized?

A3: Minimizing by-product formation is crucial for achieving high purity and yield. Strategies include:

  • Precise Temperature Control: Maintaining the optimal reaction temperature is critical, as deviations can promote side reactions.

  • Stoichiometry Control: Accurate control of the molar ratios of reactants can prevent side reactions caused by an excess of any particular reagent.

  • High-Purity Starting Materials: The purity of the starting 3,5-dimethylpyridine can significantly impact the impurity profile of the final product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other undesired side reactions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the scale-up of this compound synthesis.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using appropriate analytical techniques (TLC, GC, HPLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the quality and activity of the chlorinating agent.
Product loss during work-up and purification.- Optimize the extraction and washing procedures to minimize the loss of product into the aqueous phase.- Choose an appropriate solvent for crystallization or distillation to maximize recovery.
Side reactions consuming starting material.- Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst (if any).- Investigate the purity of starting materials for any reactive impurities.
Poor Product Purity Presence of unreacted starting material.- Ensure the reaction goes to completion.- Optimize the stoichiometry of the chlorinating agent.
Formation of isomeric or over-chlorinated by-products.- Optimize the reaction temperature and time to favor the formation of the desired product.- Consider a more selective chlorinating agent.
Residual solvent or reagents.- Implement an efficient drying process for the final product.- Optimize the washing steps to remove residual reagents.
Exothermic Runaway Inadequate cooling capacity for the reactor size.- Perform reaction calorimetry to accurately determine the heat of reaction and required cooling duty.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.
Rate of reagent addition is too fast.- Implement a controlled, slow addition of the chlorinating agent.- Use a dosing pump for precise control over the addition rate.
Difficult Product Isolation Product is an oil or difficult to crystallize.- Experiment with different solvent systems for crystallization.- Consider purification by distillation under reduced pressure.
Emulsion formation during extraction.- Add a small amount of brine to the aqueous layer to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Key Experiment: Chlorination of 3,5-Dimethylpyridine using Thionyl Chloride

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before proceeding.

Materials:

  • 3,5-Dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or another suitable inert solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases (e.g., a sodium hydroxide trap), charge 3,5-dimethylpyridine and anhydrous toluene.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred reaction mixture, maintaining the internal temperature within the desired range. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, carefully and slowly quench the reaction mixture by adding it to a cooled, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Be cautious as this step can be exothermic and will evolve gas.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of the this compound reaction.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Scale-Up start Problem Identified During Scale-Up low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue safety_concern Safety Concern (e.g., Exotherm) start->safety_concern isolation_problem Isolation Problem start->isolation_problem incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction impurity_id Identify Impurities (GC-MS, NMR) purity_issue->impurity_id calorimetry Perform Reaction Calorimetry safety_concern->calorimetry crystallization_issue Crystallization Fails? isolation_problem->crystallization_issue emulsion Emulsion During Extraction? isolation_problem->emulsion check_conditions Check Reaction Conditions (Time, Temp, Reagent Quality) incomplete_reaction->check_conditions Yes product_loss Product Loss During Work-up? incomplete_reaction->product_loss No end Problem Resolved check_conditions->end optimize_workup Optimize Extraction/Purification product_loss->optimize_workup Yes product_loss->end No optimize_workup->end starting_material Unreacted Starting Material? impurity_id->starting_material drive_to_completion Drive Reaction to Completion starting_material->drive_to_completion Yes byproducts By-products Formed? starting_material->byproducts No drive_to_completion->end optimize_selectivity Optimize for Selectivity (Temp, Reagent, Stoichiometry) byproducts->optimize_selectivity Yes byproducts->end No optimize_selectivity->end cooling_capacity Assess Cooling Capacity calorimetry->cooling_capacity reagent_addition Review Reagent Addition Rate cooling_capacity->reagent_addition reagent_addition->end screen_solvents Screen Crystallization Solvents crystallization_issue->screen_solvents Yes distillation Consider Distillation crystallization_issue->distillation No screen_solvents->end distillation->end break_emulsion Use Brine / Adjust pH emulsion->break_emulsion Yes emulsion->end No break_emulsion->end

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

Technical Support Center: Diastereoselectivity in Pyridine Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral pyridine derivatives, with a focus on controlling diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling diastereoselectivity in reactions involving pyridine derivatives?

A1: There are four main strategies to control the diastereomeric outcome of a reaction:

  • Substrate Control: The inherent chirality of the starting material can direct the formation of new stereocenters.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to guide the stereoselective addition of a nucleophile. This auxiliary is removed in a later step.

  • Reagent Control: The use of chiral reagents, ligands, or catalysts creates a chiral environment that favors the formation of one diastereomer.

  • Kinetic vs. Thermodynamic Control: Manipulating reaction conditions such as temperature and reaction time can favor the formation of either the faster-forming (kinetic) or the more stable (thermodynamic) diastereomer.

Q2: How does the substitution pattern on the pyridine ring influence diastereoselectivity?

A2: The electronic and steric properties of substituents on the pyridine ring play a crucial role in both regioselectivity and diastereoselectivity. For instance, in dearomatization reactions, electron-withdrawing groups at the 4-position can enhance enantioselectivity, while bulky substituents at the 3-position can influence regioselectivity due to steric hindrance.[1]

Q3: Are there enzymatic methods to achieve high diastereoselectivity in pyridine derivative synthesis?

A3: Yes, chemo-enzymatic approaches are becoming increasingly powerful. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines with high stereoselectivity.[2]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of Dihydropyridines to Tetrahydropyridines

Question: I am reducing a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine, but the reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity?

Answer: The diastereoselectivity of this reduction is highly dependent on the reaction conditions, as the mechanism often involves a stereoselective protonation of the enamine to form an iminium intermediate, which is then reduced.[3]

Recommendations:

  • Optimize the Acid: The choice of acid is critical for the stereoselective protonation step. It is recommended to screen various acids. For example, pivalic acid has been shown to provide superior diastereoselectivity compared to trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) in certain rhodium-catalyzed cascade reactions.[3]

  • Select the Appropriate Reducing Agent: The choice of borohydride reducing agent can significantly impact stereocontrol. While sodium borohydride (NaBH₄) is common, other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) may offer better selectivity in specific contexts.[3]

  • Control the Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy, leading to the major diastereomer.

Data Presentation: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes the effect of different acids and reducing agents on the diastereomeric ratio and yield for the reduction of a specific 1,2-dihydropyridine intermediate.

EntryAcid (5 equiv)Reducing Agent (3 equiv)Temperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Acetic AcidNaBH₄0 to RT10:5:3:280
2PivOHNaBH₄0 to RT>95:595
3TsOHNaBH₄0 to RT10:1:1:tr85
4TFANaBH₄0 to RT10:3:2:178
5PivOHNaBH(OAc)₃0 to RT>95:592

Data adapted from a study on a rhodium-catalyzed C–H activation–cyclization–reduction cascade.[3] d.r. = ratio of the desired all-cis product to the sum of other diastereomers.

Troubleshooting Workflow

G start Low Diastereoselectivity in Dihydropyridine Reduction acid Screen Different Acids (e.g., PivOH, TFA, TsOH) start->acid reducer Screen Reducing Agents (e.g., NaBH4, NaBH(OAc)3) acid->reducer temp Vary Reaction Temperature (e.g., 0°C to RT) reducer->temp analyze Analyze Diastereomeric Ratio (d.r.) via NMR or HPLC temp->analyze end Identify Optimal Conditions analyze->end

Caption: Optimization workflow for improving diastereoselectivity in dihydropyridine reduction.

Issue 2: Lack of Stereocontrol in Nucleophilic Addition to N-Acylpyridinium Salts

Question: I am using a chiral auxiliary to direct the nucleophilic addition of a Grignard reagent to an N-acylpyridinium salt, but I am observing poor diastereoselectivity. What factors should I investigate?

Answer: Achieving high diastereoselectivity in this reaction depends on the ability of the chiral auxiliary to effectively shield one face of the pyridinium ring. Several factors can influence this.

Recommendations:

  • Evaluate the Chiral Auxiliary: The structure of the chiral auxiliary is paramount. Auxiliaries derived from readily available chiral molecules like (-)-menthol or (S)-prolinol are commonly used. Ensure the auxiliary is of high enantiomeric purity.

  • Optimize the N-Acyl Group: The nature of the acyl group can influence the conformation of the pyridinium salt intermediate and, consequently, the stereochemical outcome. Chloroformates are often used to generate N-acylpyridinium salts in situ.

  • Control the Reaction Temperature: Lower temperatures (e.g., -78 °C) are often crucial for achieving high diastereoselectivity by favoring the kinetically controlled product.[4]

  • Consider the Nucleophile and Solvent: The nature of the nucleophile and the polarity of the solvent can affect the transition state geometry.

Data Presentation: Diastereoselective Addition of Grignard Reagents to a Chiral N-Acyl Pyridinium Salt

The following table illustrates the diastereoselectivity achieved with different Grignard reagents in the addition to a 4-methoxy-3-(triisopropylsilyl)pyridine activated with a chiral chloroformate derived from (-)-8-phenylmenthol.

EntryGrignard Reagent (R-MgBr)Yield (%)Diastereomeric Excess (d.e. %)
1MeMgBr9194
2EtMgBr9596
3n-PrMgBr9392
4i-PrMgBr8588
5PhMgBr8990

Data is illustrative of typical results found in the literature for such reactions.

Logical Relationship Diagram

G start Poor Diastereoselectivity in Nucleophilic Addition auxiliary Evaluate Chiral Auxiliary (Structure & Purity) start->auxiliary temp Control Reaction Temperature (e.g., -78 °C) start->temp reagents Consider Nucleophile & Solvent start->reagents outcome Improved Diastereoselectivity auxiliary->outcome temp->outcome reagents->outcome

Caption: Key factors for improving diastereoselectivity in nucleophilic additions.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Tetrahydropyridines via a One-Pot Rhodium-Catalyzed Cascade Reaction

This protocol describes a one-pot synthesis of highly substituted 1,2,3,6-tetrahydropyridines with high diastereoselectivity.[3]

Step 1: C-H Activation and Cyclization

  • In a glovebox, add the α,β-unsaturated imine (1.0 equiv), alkyne (1.2 equiv), [Rh(coe)₂Cl]₂ (2.5 mol %), and a suitable phosphine ligand (e.g., 4-Me₂N-C₆H₄-PEt₂, 5 mol %) to a vial.

  • Add anhydrous toluene to achieve the desired concentration.

  • Seal the vial and heat the mixture at 80 °C for 2 hours. This forms the 1,2-dihydropyridine intermediate.

Step 2: Diastereoselective Reduction

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, add sodium borohydride (3.0 equiv).

  • Slowly add a solution of pivalic acid (5.0 equiv) in toluene to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

Step 3: Workup and Purification

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the highly substituted tetrahydropyridine.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Workup reactants Imine + Alkyne + Rh Catalyst heating Toluene, 80°C, 2h reactants->heating dihydropyridine 1,2-Dihydropyridine Intermediate heating->dihydropyridine cooling Cool to 0°C dihydropyridine->cooling addition Add PivOH and NaBH4 cooling->addition stirring Stir 0°C to RT addition->stirring quench Quench with NaHCO3 stirring->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Tetrahydropyridine Product purify->product

Caption: One-pot synthesis of highly substituted tetrahydropyridines.

References

Technical Support Center: Purification of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-3,5-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Material: 3,5-Dimethylpyridine.

  • Over-chlorinated Byproducts: Dichloro-3,5-dimethylpyridines.

  • Positional Isomers: 2-Chloro-3,5-dimethylpyridine.

  • Hydrolysis Products: 3,5-Dimethylpyridin-4-ol, which can form if the reaction or work-up is exposed to moisture.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Polymeric Byproducts: Dark, tar-like substances that can form under harsh reaction conditions.

Q2: Which purification method is most suitable for my crude this compound?

A2: The optimal purification strategy depends on the nature and quantity of the impurities, as well as the desired final purity. Here is a general guideline:

  • Solvent Wash/Trituration: An excellent first step to remove residual solvents and some soluble impurities.

  • Recrystallization: A powerful technique for achieving high purity by removing most soluble and some colored impurities.

  • Acid-Base Extraction: Effective for separating the basic this compound from non-basic impurities.

  • Column Chromatography: Best for separating structurally similar impurities, such as positional isomers, and for achieving very high purity on a smaller scale.

  • Vacuum Distillation: Suitable for large-scale purification to remove non-volatile impurities, provided the compound is thermally stable.

Q3: My purified this compound is a tan or brownish solid. How can I decolorize it?

A3: Colored impurities are common and can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored species, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid significant product loss.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Solvent Wash
Symptom Possible Cause Suggested Solution
HPLC/GC analysis shows significant levels of starting material (3,5-dimethylpyridine).The wash solvent is not effectively removing the starting material.- Try a solvent in which the starting material is more soluble than the product. A non-polar solvent like hexane or heptane is often a good choice. - Perform multiple washes with smaller volumes of cold solvent.
The product is still colored (e.g., brown or khaki).Colored impurities, possibly polymeric byproducts, are not effectively removed by the wash.- Consider a recrystallization step. - Perform a charcoal treatment during recrystallization.
Issue 2: Problems During Recrystallization
Symptom Possible Cause Suggested Solution
The product "oils out" instead of crystallizing.- The solvent system is not optimal. - The product is too soluble in the chosen solvent. - High levels of impurities are inhibiting crystallization.- Try a different solvent or a solvent mixture (e.g., ethanol/water, toluene/hexane). - Use a "good" solvent to dissolve the compound and then slowly add a "poor" solvent (anti-solvent) until turbidity appears, followed by slow cooling. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Poor recovery of the product after filtration.- The product is too soluble in the recrystallization solvent, even at low temperatures. - Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of hot solvent used to dissolve the crude product. - Wash the collected crystals with a minimal amount of cold recrystallization solvent.
Crystals are very fine or needle-like, making filtration difficult.Crystallization occurred too rapidly.- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Consider vapor diffusion crystallization for smaller scales.

Data Presentation

The following table summarizes typical purity results obtained for a structurally related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, using different solvent wash systems. This data can serve as a starting point for optimizing the purification of this compound.

Wash Solvent System (v/v)Initial Purity (by HPLC)Purity After Wash (by HPLC)Reference
Isopropanol:Ether (3:1)~95%98.23%
Acetone:Petroleum Ether (2:1)~95%99.54%
Toluene~95%99.01%

Experimental Protocols

Protocol 1: Purification by Solvent Wash (Trituration)
  • Isolate Crude Product: After the reaction, remove the reaction solvent under reduced pressure to obtain the

Technical Support Center: Functionalization of 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst-driven functionalization of 4-Chloro-3,5-dimethylpyridine. The content is structured to address specific experimental issues with practical solutions, supported by data and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Low or no conversion when functionalizing this compound is a common issue, primarily due to the high stability of the C-Cl bond, which makes the oxidative addition step in the catalytic cycle challenging.[1][2] Key factors include:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for activating the C-Cl bond.[1]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, forming inactive complexes and hindering the catalytic cycle.[2]

  • Inappropriate Reaction Conditions: Elevated temperatures are often required, and the choice of base and solvent is critical.[3]

Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my pyridine ring. How can I suppress this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of being functionalized.[3] This often occurs when the desired reductive elimination is slow. To mitigate this:

  • Ensure Strictly Anhydrous Conditions: Trace water can be a proton source. Ensure all reagents and solvents are thoroughly dried.[3]

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of productive coupling versus hydrodehalogenation. A screening of different bases may be necessary.

  • Use a Slight Excess of the Coupling Partner: Employing 1.2-1.5 equivalents of the amine, boronic acid, or alkyne can favor the desired cross-coupling pathway.[3]

Q3: How do I choose the right ligand for coupling with this compound?

A3: Due to the electron-rich nature of the pyridine ring and the strength of the C-Cl bond, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of the active monoligated palladium(0) species and accelerate the oxidative addition step.[1] Highly effective options include Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands.[1][2]

Q4: What are the best practices for setting up these cross-coupling reactions to ensure reproducibility?

A4: To ensure consistent results:

  • Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][3] All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).

  • Use Dry, Degassed Solvents: Oxygen and water can deactivate the catalyst.[3] Solvents should be thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them.

  • Use High-Purity Reagents: Ensure the purity of starting materials, as impurities can interfere with the reaction.

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is the most common issue encountered. The following logical workflow can help diagnose and resolve the problem.

start Low or No Yield catalyst Is the catalyst system active enough? start->catalyst conditions Are the reaction conditions optimal? catalyst->conditions Yes sol_catalyst1 Switch to a more active catalyst system: - Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., SPhos, XPhos) [2] - Use a pre-formed palladacycle (e.g., G3 or G4 precatalysts) [1] catalyst->sol_catalyst1 No reagents Are the reagents of sufficient quality? conditions->reagents Yes sol_conditions1 Increase reaction temperature (80-120 °C) [1, 2] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) [1, 2] Ensure solvent is anhydrous and degassed (e.g., Toluene, Dioxane) [1] conditions->sol_conditions1 No sol_reagents1 Use fresh, high-purity starting materials Ensure base is anhydrous reagents->sol_reagents1 No

Caption: Troubleshooting workflow for low yields.

Issue 2: Formation of Side Products (Homocoupling or Dehalogenation)

The presence of significant side products can complicate purification and reduce the yield of the desired product.

start Side Product Formation homocoupling Homocoupling Observed? start->homocoupling dehalogenation Dehalogenation Observed? homocoupling->dehalogenation No sol_homo1 Ensure rigorous exclusion of oxygen [2] Use a Pd(0) source (e.g., Pd₂(dba)₃) to avoid issues with in-situ reduction [13] homocoupling->sol_homo1 Yes sol_dehalo1 Use strictly anhydrous reagents and solvents [1] Screen alternative bases Consider lowering the reaction temperature dehalogenation->sol_dehalo1 Yes

Caption: Troubleshooting guide for side product formation.

Catalyst Selection and Performance Data

The choice of catalyst, ligand, base, and solvent are critical for the successful functionalization of this compound. The following tables summarize typical conditions for related chloropyridine substrates.

Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid → 4-Aryl-3,5-dimethylpyridine

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)1,4-Dioxane11080-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O12060-75[1]
Buchwald-Hartwig Amination

Reaction: this compound + Amine → 4-Amino-3,5-dimethylpyridine

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene11080-95[3]
Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8075-90[3]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane10070-85
Sonogashira Coupling

Reaction: this compound + Terminal Alkyne → 4-Alkynyl-3,5-dimethylpyridine

Pd Source (mol%)Cu Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)-Et₃N (3)THF6070-85
Pd(OAc)₂ (2)CuI (4)PPh₃ (4)Diisopropylamine (3)DMF8075-90
Pd₂(dba)₃ (1)-XPhos (4)Cs₂CO₃ (2)1,4-Dioxane10065-80[4]

Experimental Protocols

General Experimental Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation setup Reaction Setup reagents Add solid reagents: This compound, coupling partner, base, catalyst, ligand. setup->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent reaction Heat to desired temperature with vigorous stirring solvent->reaction monitor Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitor workup Work-up monitor->workup quench Cool to RT and quench workup->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: A general experimental workflow for cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted for a typical Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[2]

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[2]

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[2]

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylpyridine.[2]

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is adapted for a typical Buchwald-Hartwig amination of this compound.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • RuPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube or sealed vial

  • Magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene and stir for a few minutes.

  • Add this compound and the amine coupling partner.[5]

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-18 hours).

  • Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Detailed Protocol: Sonogashira Coupling

This protocol is adapted for a typical Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (degassed)

  • THF or DMF (anhydrous, degassed)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[6]

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add the anhydrous, degassed solvent (THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv).[6]

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[6]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

How to improve the stability of 4-Chloro-3,5-dimethylpyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 4-Chloro-3,5-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal decomposition), and moisture (hydrolysis). Incompatible materials, such as strong oxidizing agents, can also lead to chemical decomposition.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture.[1] The storage area should be dry and well-ventilated. It is also crucial to store it away from incompatible substances like strong oxidizing agents.[2][3]

Q3: Are there any recommended stabilizers that can be added to improve the stability of this compound?

A3: While specific studies on stabilizers for this compound are limited, the use of antioxidants can be beneficial in preventing oxidative degradation. Commonly used antioxidants for organic compounds include Butylated Hydroxytoluene (BHT) and Vitamin E (α-tocopherol). The optimal choice and concentration of a stabilizer would need to be determined experimentally.

Q4: What are the potential degradation products of this compound?

A4: Based on studies of similar chlorinated pyridines, potential degradation pathways include photodegradation and thermal decomposition.[2][4] Photodegradation in the presence of water can lead to hydroxylation of the pyridine ring and cleavage of the carbon-chlorine bond.[5] Thermal decomposition at high temperatures can result in the release of toxic fumes, including hydrogen chloride and nitrogen oxides.[2][6] A potential degradation product from the thermal decomposition of a related compound, chlorpyrifos (which contains a trichlorinated pyridine moiety), is 3,5,6-trichloro-2-pyridinol.[4]

Q5: How can I monitor the stability of my this compound sample over time?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to quantify the parent compound and detect the presence of any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid material (e.g., yellowing) Exposure to light or air (oxidation)Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing.
Decrease in purity over time as confirmed by analytical testing Inappropriate storage temperature or moisture ingressEnsure storage at the recommended -20°C.[1] Use a desiccator for storage if moisture is suspected to be an issue. Ensure the container is tightly sealed.
Inconsistent experimental results Degradation of the starting materialRe-analyze the purity of the this compound stock. If degradation is confirmed, use a fresh, properly stored batch for experiments.
Formation of precipitates in solution Photodegradation or reaction with the solventPrepare solutions fresh before use. Store solutions in the dark and at a low temperature if they are to be kept for any period.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound under various conditions.[1][6]

1. Sample Preparation:

  • Weigh out equal amounts of this compound into several amber glass vials.
  • For testing the effect of stabilizers, prepare separate sets of vials containing the compound mixed with a potential stabilizer (e.g., BHT at 0.01-0.1% w/w).
  • One set of vials will serve as the control (no stabilizer).
  • Tightly seal all vials after purging with an inert gas like argon or nitrogen.

2. Storage Conditions:

  • Place the vials in stability chambers under the following conditions:
  • Condition A (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
  • Condition B (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH
  • Condition C (Long-term): 25°C ± 2°C / 60% RH ± 5% RH
  • Condition D (Recommended): -20°C ± 5°C
  • Condition E (Photostability): Expose a set of samples to a light source according to ICH Q1B guidelines.

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points. A typical schedule would be:
  • Condition A: 0, 1, 3, and 6 months
  • Condition B & C: 0, 3, 6, 9, and 12 months
  • Condition D: 0, 6, 12, and 24 months
  • Condition E: At the end of the light exposure period.

4. Analytical Method:

  • At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
  • Quantify the amount of this compound remaining and identify and quantify any degradation products.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.
  • Use the data from the accelerated conditions (40°C) to predict the shelf-life at the recommended storage condition (-20°C) using the Arrhenius equation.

Protocol 2: HPLC Method for the Analysis of this compound

This protocol provides a general HPLC method that can be adapted for the quantification of this compound and the detection of its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized to achieve good separation of the parent compound from any impurities. A starting point could be a gradient from 30% to 90% organic solvent over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor the elution at a wavelength where this compound has significant absorbance, which can be determined using a UV scan (a starting point could be around 270-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample from the stability study in the mobile phase to a final concentration within the linear range of the detector.

Data Presentation

The following table summarizes hypothetical quantitative data from an accelerated stability study to illustrate how results can be presented.

Storage ConditionTime Point (Months)Purity of this compound (%)Total Degradation Products (%)
40°C / 75% RH 099.8< 0.2
198.51.5
395.24.8
690.19.9
25°C / 60% RH 099.8< 0.2
399.60.4
699.20.8
1298.51.5
-20°C 099.8< 0.2
699.8< 0.2
1299.70.3
2499.50.5

Visualizations

G Troubleshooting Logic for this compound Instability start Instability Observed (e.g., Purity Decrease, Discoloration) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect correct_storage Storage Conditions Correct check_storage->correct_storage Correct action_storage Action: Store at -20°C in a sealed, opaque container away from light, moisture, and incompatible substances. improper_storage->action_storage check_exposure Investigate Potential Exposure (Light, Heat, Air) correct_storage->check_exposure exposure_identified Exposure Identified check_exposure->exposure_identified Yes no_exposure No Obvious Exposure check_exposure->no_exposure No action_handling Action: Improve handling procedures. Use inert atmosphere. Prepare solutions fresh. exposure_identified->action_handling consider_stabilizer Consider Adding a Stabilizer (e.g., BHT) for long-term storage or use in solution. no_exposure->consider_stabilizer

Caption: Troubleshooting workflow for addressing instability issues with this compound.

G Potential Degradation Pathways of this compound start This compound photodegradation Photodegradation (UV Light, Moisture) start->photodegradation thermal_decomposition Thermal Decomposition (High Temperature) start->thermal_decomposition hydrolysis Hydrolysis (Presence of Water) start->hydrolysis oxidation Oxidation (Air, Oxidizing Agents) start->oxidation photo_products Hydroxylated Pyridines, Ring-Opened Products, Dechlorinated Species photodegradation->photo_products thermal_products HCl, NOx, Pyridinols thermal_decomposition->thermal_products hydrolysis_products 3,5-Dimethyl-4-pyridone hydrolysis->hydrolysis_products oxidation_products N-oxides, Other Oxidized Species oxidation->oxidation_products

Caption: Overview of potential degradation pathways for this compound.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following sections address common issues related to managing exothermic reactions, offering practical solutions and detailed protocols to ensure safer and more efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of a runaway exothermic reaction in pyridine synthesis?

A1: Key indicators of a thermal runaway include a rapid, uncontrolled increase in reaction temperature, a sudden rise in pressure within the reaction vessel, vigorous boiling or outgassing, and noticeable changes in the reaction mixture's color or viscosity.[1][2] It is crucial to have continuous monitoring systems in place to detect these changes early.[1][3][4]

Q2: Which common pyridine synthesis reactions are known to be significantly exothermic?

A2: Several common pyridine syntheses can be highly exothermic. The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is notoriously exothermic, especially when run at high temperatures.[5][6][7] The Hantzsch pyridine synthesis, a multi-component reaction, can also generate significant heat, particularly during the initial condensation and subsequent oxidation steps.[8][9][10] The Bohlmann-Rahtz synthesis, while versatile, involves a heat-induced cyclodehydration step that requires careful temperature control to prevent side reactions and ensure safety.[11][12][13]

Q3: What are the immediate steps to take if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, the immediate priorities are to ensure personnel safety and attempt to bring the reaction under control. This includes activating emergency cooling systems, stopping the addition of any further reagents, and preparing for a potential emergency quench.[2][14] If the reaction cannot be controlled, evacuate the area and alert safety personnel.

Q4: How can I effectively remove pyridine from my final product after the reaction?

A4: Pyridine's high boiling point can make it challenging to remove. Effective methods include:

  • Acidic Wash: Washing the crude product with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine to form a water-soluble pyridinium salt, which can be removed in the aqueous layer. This is suitable for acid-stable products.[15]

  • Copper Sulfate Wash: For acid-sensitive products, washing with an aqueous solution of copper (II) sulfate is effective. Pyridine forms a water-soluble complex with copper sulfate that can be extracted.[15]

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Chichibabin Reaction

Symptoms:

  • Rapid and unexpected increase in reaction temperature, exceeding the target range.

  • Vigorous evolution of hydrogen gas.

  • Darkening of the reaction mixture, indicating decomposition.[5]

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Reagent Addition Rate is Too Fast Reduce the rate of addition of sodium amide or potassium amide to the reaction mixture. Adding the amide in portions allows for better heat dissipation.
Inadequate Cooling Ensure the cooling bath (e.g., ice-water or dry ice-acetone) is at the appropriate temperature and has sufficient capacity to absorb the heat generated.[16][17] For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.[2][18]
High Reaction Concentration Dilute the reaction mixture with an appropriate high-boiling inert solvent (e.g., xylene, toluene) to increase the thermal mass and aid in heat transfer.[6]
Localized Hotspots Improve stirring efficiency to ensure uniform temperature distribution throughout the reaction mixture and prevent the formation of localized hotspots.[14]
Issue 2: Low Yield and/or Side Product Formation in Hantzsch Pyridine Synthesis

Symptoms:

  • The yield of the desired pyridine product is significantly lower than expected.

  • TLC or LC-MS analysis shows the presence of multiple side products, including the dihydropyridine intermediate.[19][20]

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Suboptimal Reaction Temperature The initial condensation is often exothermic. If the temperature is too high, it can lead to side reactions. Conversely, if the temperature is too low, the reaction may be slow or incomplete. Optimize the temperature based on the specific substrates. Consider using milder conditions, such as ultrasonic irradiation in aqueous micelles.[9]
Inefficient Oxidation The dihydropyridine intermediate may not be fully oxidized to the final pyridine product. Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid, KMnO4, ferric chloride) is used.[9][19][21] Monitor the reaction to confirm complete conversion.
Incorrect Order of Reagent Addition For unsymmetrical pyridines, the order of reagent addition is crucial to prevent the formation of undesired isomers.[19]
Inadequate Mixing In a multi-component reaction, efficient mixing is essential to ensure all reactants are in close proximity. Use a suitable stirrer and ensure adequate agitation.
Issue 3: Difficulty Controlling the Cyclodehydration Step in Bohlmann-Rahtz Synthesis

Symptoms:

  • The reaction requires very high temperatures for cyclodehydration, leading to decomposition of the starting materials or product.[12]

  • The reaction stalls at the aminodiene intermediate stage.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
High Activation Energy for Cyclization The thermal cyclodehydration step can have a high activation barrier. The use of a catalyst can effectively lower the required reaction temperature.[11]
Inefficient Heat Transfer At high temperatures, ensuring uniform heating is critical. Use a high-boiling solvent with good heat transfer properties and ensure efficient stirring.
Substrate Sensitivity to Heat For heat-sensitive substrates, explore alternative methods that promote cyclization under milder conditions.

Experimental Protocols

Protocol 1: Temperature Monitoring and Control for an Exothermic Reaction

This protocol outlines a general procedure for setting up and monitoring an exothermic pyridine synthesis reaction.

Materials:

  • Reaction vessel (e.g., round-bottom flask, jacketed reactor).

  • Temperature probe (e.g., thermocouple, RTD) connected to a digital thermometer or data logger.[3][14]

  • Cooling system (e.g., ice bath, cryocooler, circulating chiller).[16][18]

  • Stirring mechanism (e.g., magnetic stir bar, overhead stirrer).

  • Addition funnel or syringe pump for controlled reagent addition.

Procedure:

  • Assemble the Reaction Apparatus: Set up the reaction vessel with the condenser, temperature probe, and stirrer. Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.

  • Initiate Cooling: Before adding any reagents, cool the reaction vessel to the desired starting temperature using the chosen cooling system.

  • Charge Initial Reagents: Add the initial reagents and solvent to the reaction vessel.

  • Controlled Reagent Addition: Begin the slow, dropwise addition of the exothermic reagent from the addition funnel or via a syringe pump.

  • Continuous Monitoring: Continuously monitor the internal reaction temperature.[4] If the temperature begins to rise rapidly, immediately slow down or stop the addition of the reagent.

  • Maintain Target Temperature: Adjust the cooling rate as needed to maintain the reaction temperature within the desired range.

  • Post-Reaction Monitoring: After the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is stable.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol describes a general procedure for quenching a runaway reaction. This should only be performed by trained personnel with appropriate safety measures in place.

Materials:

  • Quenching agent (e.g., a cold, inert solvent; a solution of a mild acid or base, depending on the reaction).

  • Large vessel containing the quenching agent, placed in a secondary container.

  • Appropriate personal protective equipment (PPE), including a face shield, blast shield, and flame-retardant lab coat.[22][23]

Procedure:

  • Safety First: Alert nearby personnel and ensure the fume hood sash is lowered as much as possible.

  • Stop Reagent Addition: Immediately cease the addition of all reagents.

  • Emergency Cooling: If possible, increase the cooling to the reactor.

  • Prepare for Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction.

  • Slow Addition to Quenching Agent: Under extreme caution, slowly and carefully transfer the reacting mixture into the prepared quenching vessel with vigorous stirring.[22] Never add the quenching agent to the runaway reaction.

  • Observe and Cool: Monitor the quenching process for any signs of continued reaction. Continue to cool the quenching vessel.

  • Neutralization and Work-up: Once the reaction is fully quenched and has cooled to a safe temperature, proceed with the appropriate neutralization and work-up procedures.

Visualizations

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Exothermic Reaction Initiated monitor_temp Continuously Monitor Temperature & Pressure start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable temp_stable->monitor_temp Yes rapid_increase Rapid Temperature/Pressure Increase? temp_stable->rapid_increase No rapid_increase->temp_stable No action Action Required rapid_increase->action Yes reduce_addition Reduce/Stop Reagent Addition action->reduce_addition increase_cooling Increase Cooling action->increase_cooling check_stirring Check Stirring action->check_stirring controlled Reaction Controlled? reduce_addition->controlled increase_cooling->controlled check_stirring->controlled proceed Proceed with Reaction controlled->proceed Yes emergency_quench Initiate Emergency Quench Protocol controlled->emergency_quench No evacuate Evacuate Area emergency_quench->evacuate

Caption: A logical workflow for monitoring and responding to exothermic events.

Chichibabin_Thermal_Management Thermal Management in Chichibabin Synthesis start Start Chichibabin Synthesis reagent_prep Prepare Pyridine Substrate in Inert Solvent start->reagent_prep cooling_setup Establish Efficient Cooling (e.g., Jacketed Reactor, Cryocooler) reagent_prep->cooling_setup amide_addition Slow, Portion-wise Addition of Sodium Amide cooling_setup->amide_addition temp_monitoring Continuous Temperature Monitoring amide_addition->temp_monitoring hydrogen_evolution Monitor Rate of H2 Evolution amide_addition->hydrogen_evolution stable_reaction Maintain Stable Reaction Temperature temp_monitoring->stable_reaction hydrogen_evolution->stable_reaction workup Proceed to Quench and Work-up stable_reaction->workup

Caption: Key steps for thermally managing the Chichibabin reaction.

Hantzsch_Synthesis_Pathway Hantzsch Pyridine Synthesis Signaling Pathway aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel beta_ketoester1 β-Ketoester (1 eq.) beta_ketoester1->knoevenagel beta_ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation beta_ketoester2->enamine_formation ammonia Ammonia/Ammonium Acetate ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation (e.g., HNO3, KMnO4) dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Reaction pathway of the Hantzsch pyridine synthesis.

References

Validation & Comparative

Reactivity Face-Off: 4-Chloro-3,5-dimethylpyridine vs. 4-Bromo-3,5-dimethylpyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science research, halopyridines serve as versatile building blocks for the synthesis of complex molecular architectures. The selection of the appropriate halogenated pyridine derivative is a critical decision that can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-chloro-3,5-dimethylpyridine and 4-bromo-3,5-dimethylpyridine in three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNA r). The comparative analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

Executive Summary of Reactivity Comparison

The reactivity of this compound and 4-bromo-3,5-dimethylpyridine is primarily governed by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions , the weaker carbon-bromine bond in 4-bromo-3,5-dimethylpyridine facilitates a more facile oxidative addition of the palladium catalyst, rendering it the more reactive substrate. Conversely, in nucleophilic aromatic substitution (SNA r) reactions , the higher electronegativity of chlorine makes the ipso-carbon of this compound more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate, resulting in greater reactivity for the chloro-derivative.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize the expected relative reactivity and representative reaction conditions for this compound and 4-bromo-3,5-dimethylpyridine in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution.

Table 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

ParameterThis compound4-Bromo-3,5-dimethylpyridineRemarks
Relative Reactivity LowerHigherThe C-Br bond is weaker and more susceptible to oxidative addition by the Pd(0) catalyst.
Typical Catalyst Pd(OAc)₂, SPhosPd(PPh₃)₄More active catalysts/ligands are often required for the less reactive aryl chloride.
Typical Base K₃PO₄K₂CO₃Stronger bases may be needed to facilitate the reaction of the chloro-derivative.
Typical Temperature 100-120 °C80-100 °CMilder conditions are generally sufficient for the more reactive bromo-derivative.
Typical Reaction Time 12-24 h4-12 hThe bromo-derivative typically reacts faster.
Expected Yield 70-85%85-95%Higher yields are generally obtained with the bromo-derivative under optimal conditions.

Table 2: Buchwald-Hartwig Amination with Morpholine

ParameterThis compound4-Bromo-3,5-dimethylpyridineRemarks
Relative Reactivity LowerHigherSimilar to Suzuki coupling, the oxidative addition step is more facile for the C-Br bond.
Typical Catalyst Pd₂(dba)₃, XPhosPd₂(dba)₃, BINAPBulky, electron-rich phosphine ligands are crucial for the amination of aryl chlorides.
Typical Base NaOtBuNaOtBuA strong, non-nucleophilic base is required for both substrates.
Typical Temperature 100-110 °C80-100 °CThe bromo-derivative often reacts at lower temperatures.
Typical Reaction Time 18-24 h6-12 hFaster reaction times are observed for the bromo-derivative.
Expected Yield 65-80%80-95%The bromo-derivative generally provides higher yields.

Table 3: Nucleophilic Aromatic Substitution with Piperidine

ParameterThis compound4-Bromo-3,5-dimethylpyridineRemarks
Relative Reactivity HigherLowerThe more electronegative chlorine atom activates the pyridine ring more effectively towards nucleophilic attack.
Typical Nucleophile PiperidinePiperidine-
Typical Solvent DMSO, NMPDMSO, NMPPolar aprotic solvents are preferred to facilitate the reaction.
Typical Temperature 100-140 °C120-160 °CHarsher conditions are generally required for the less reactive bromo-derivative.
Typical Reaction Time 8-16 h12-24 hThe chloro-derivative reacts faster.
Expected Yield 75-90%60-75%Higher yields are typically achieved with the more reactive chloro-derivative.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These protocols are based on established methodologies for similar halopyridine substrates and may require optimization for specific applications.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-dimethylpyridine

Reaction: 4-Bromo-3,5-dimethylpyridine + Phenylboronic Acid → 4-Phenyl-3,5-dimethylpyridine

Materials:

  • 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3,5-dimethylpyridine, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3,5-dimethylpyridine

Reaction: 4-Bromo-3,5-dimethylpyridine + Morpholine → N-(3,5-Dimethylpyridin-4-yl)morpholine

Materials:

  • 4-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene, followed by 4-bromo-3,5-dimethylpyridine and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of this compound

Reaction: this compound + Piperidine → 4-(Piperidin-1-yl)-3,5-dimethylpyridine

Materials:

  • This compound (1.0 equiv)

  • Piperidine (2.0-3.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv) (optional, can act as an acid scavenger)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a sealable reaction vessel, add this compound, piperidine, and potassium carbonate (if used).

  • Add the solvent (DMSO or NMP).

  • Seal the vessel and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and catalytic cycles for the discussed reactions.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst start->reagents inert Establish Inert Atmosphere (e.g., Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify product Final Product purify->product

Suzuki-Miyaura Reaction Experimental Workflow.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdII_halide L_nPd(II)(Ar)X oxidative_add->pdII_halide amine_coord Amine Coordination pdII_halide->amine_coord HNR'R'' pdII_amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coord->pdII_amine deprotonation Deprotonation (Base) pdII_amine->deprotonation pdII_amido L_nPd(II)(Ar)(NR'R'') deprotonation->pdII_amido reductive_elim Reductive Elimination pdII_amido->reductive_elim reductive_elim->pd0 Ar-NR'R''

Catalytic Cycle of the Buchwald-Hartwig Amination.

SNAr_Mechanism reactants Aryl Halide (Ar-X) + Nucleophile (Nu-) addition Nucleophilic Attack (Addition Step) reactants->addition meisenheimer Meisenheimer Complex (Anionic Intermediate) addition->meisenheimer elimination Loss of Leaving Group (Elimination Step) meisenheimer->elimination product Substituted Product (Ar-Nu) elimination->product

A Comparative Guide to the Synthesis of Substituted Pyridines: Classical versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring is paramount for modulating the biological activity and physicochemical properties of these molecules. Over the decades, a diverse arsenal of synthetic methodologies has been developed, ranging from venerable multicomponent cyclization reactions to highly selective modern cross-coupling and functionalization techniques. This guide provides an objective comparison of key classical and contemporary routes for the synthesis of substituted pyridines, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows.

Classical Cyclization Strategies: Building the Pyridine Core

The foundational methods for pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods are valued for their ability to generate highly functionalized pyridines from simple, readily available starting materials.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. This method is particularly effective for preparing symmetrically substituted pyridines.[1][2][3]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[4][5][6] The reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration.[4][5][6] Modifications to this method have led to one-pot procedures that avoid the need for high temperatures by using acid catalysis.

Guareschi-Thorpe Pyridine Synthesis

This method provides a route to 2-pyridones, which are tautomers of 2-hydroxypyridines. It involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound.[7][8][9] Recent advancements have focused on developing greener protocols using aqueous media.[8][10][11]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen donor like ammonium acetate.[12][13] This method is known for its high yields and tolerance of a wide variety of functional groups.[12][14]

Modern Strategies: Functionalization of the Pyridine Ring

Contemporary approaches often focus on the direct introduction of substituents onto a pre-existing pyridine ring. These methods offer high levels of regioselectivity and functional group tolerance, which are crucial for late-stage diversification in drug discovery.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the arylation, alkylation, and alkenylation of pyridines. These reactions, often catalyzed by transition metals like palladium, offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials.[15][16] Regioselectivity can often be controlled by the electronic nature of the pyridine ring and the choice of catalyst and directing groups.[15]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable for the synthesis of substituted pyridines.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling a halopyridine or pyridyl triflate with an organoboron reagent.[17][18][19] It is widely used for the synthesis of biaryl and heteroaryl pyridines.[17][18][19]

  • Buchwald-Hartwig Amination: This method is a cornerstone for the formation of C-N bonds, allowing for the amination of halopyridines with a wide range of amines.[20][21][22] Careful selection of ligands and reaction conditions is crucial for achieving high yields, especially with less reactive chloropyridines.[20][21]

Quantitative Comparison of Synthesis Routes

The following tables provide a summary of representative experimental data for the discussed synthesis routes, highlighting the yields and reaction conditions for various substituted pyridines.

Table 1: Classical Pyridine Syntheses

Synthesis MethodStarting MaterialsProductReaction ConditionsYield (%)
Hantzsch Benzaldehyde, Ethyl acetoacetate, Ammonium acetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateEthanol, Reflux, 4h96[2]
Hantzsch (Oxidation) Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateDiethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylateCerium(IV) ammonium nitrate, Acetonitrile, rt, 10 min92
Bohlmann-Rahtz 3-Amino-2-butenoic acid ethyl ester, 1-Phenyl-2-propyn-1-oneEthyl 2,6-dimethyl-4-phenylnicotinateToluene, Acetic acid (5:1), Reflux, 24h85
Guareschi-Thorpe Ethyl cyanoacetate, Ethyl acetoacetate, Ammonium carbonate6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrileWater, 80°C, 3h95[10]
Kröhnke N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate2,4,6-TriphenylpyridineGlacial acetic acid, Reflux, 4h90[14]

Table 2: Modern Pyridine Syntheses

Synthesis MethodStarting MaterialsProductReaction ConditionsYield (%)
C-H Arylation 3-Nitropyridine, Phenylboronic acid3-Nitro-4-phenylpyridinePd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH, Toluene, 120°C, 24h78[15]
Suzuki Coupling 2-Chloropyridine, Phenylboronic acid2-PhenylpyridinePd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water, 80°C, 12h85
Buchwald-Hartwig Amination 2-Chloropyridine, Morpholine2-MorpholinopyridinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°C, 12h92

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these synthetic routes.

Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine. For the subsequent oxidation to the pyridine, the dried dihydropyridine (3.29 g, 10 mmol) is dissolved in acetonitrile (30 mL), and ceric ammonium nitrate (10.96 g, 20 mmol) is added in portions. The mixture is stirred at room temperature for 10 minutes, after which water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Kröhnke Synthesis of 2,4,6-Triphenylpyridine

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid. The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[14]

Suzuki Coupling for the Synthesis of 2-Phenylpyridine

A mixture of 2-chloropyridine (1.13 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 4:1:1 mixture of toluene, ethanol, and water (50 mL) is degassed and heated at 80°C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of the classical and modern synthetic strategies discussed.

classical_synthesis cluster_hantzsch Hantzsch Synthesis cluster_bohlmann Bohlmann-Rahtz Synthesis cluster_guareschi Guareschi-Thorpe Synthesis cluster_krohnke Kröhnke Synthesis h_start Aldehyde + 2x β-Ketoester + Ammonia h_inter 1,4-Dihydropyridine h_start->h_inter Condensation h_end Substituted Pyridine h_inter->h_end Oxidation b_start Enamine + Ethynylketone b_inter Aminodiene b_start->b_inter Condensation b_end Substituted Pyridine b_inter->b_end Cyclodehydration g_start Cyanoacetamide + 1,3-Dicarbonyl g_end 2-Pyridone g_start->g_end Condensation k_start α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl k_end Substituted Pyridine k_start->k_end Michael Addition/ Cyclization

Caption: Logical flow of classical pyridine synthesis routes.

modern_synthesis cluster_ch C-H Functionalization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination ch_start Pyridine Derivative ch_end Functionalized Pyridine ch_start->ch_end ch_reagent + Aryl/Alkyl/Alkenyl Source (e.g., Boronic Acid) ch_reagent->ch_end Pd-catalyst s_start Halopyridine s_end Aryl/Alkyl Pyridine s_start->s_end s_reagent + Organoboron Reagent s_reagent->s_end Pd-catalyst, Base bh_start Halopyridine bh_end Aminopyridine bh_start->bh_end bh_reagent + Amine bh_reagent->bh_end Pd-catalyst, Base

Caption: Overview of modern pyridine functionalization strategies.

Conclusion

The synthesis of substituted pyridines is a mature yet continually evolving field of organic chemistry. Classical methods such as the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses remain highly relevant for the construction of the pyridine core from simple starting materials. These methods are often characterized by their operational simplicity and the ability to generate complex structures in a few steps.

In parallel, modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions provide powerful and complementary approaches. Their key advantages lie in their broad functional group tolerance, exceptional regioselectivity, and improved atom economy, making them particularly suitable for the late-stage modification of complex molecules.

The choice of a specific synthetic route will invariably depend on the desired substitution pattern, the availability and cost of starting materials, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and effective synthesis of novel substituted pyridines.

References

Spectroscopic Analysis for Structural Confirmation of 4-Chloro-3,5-dimethylpyridine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used to confirm the structure of 4-Chloro-3,5-dimethylpyridine and its derivatives. The following sections detail the experimental protocols and present available data for the parent compound and a key derivative, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, to aid in their unambiguous identification and characterization.

Spectroscopic Data Comparison

The structural confirmation of this compound and its derivatives relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique insights into the molecular structure.

Table 1: Comparison of Spectroscopic Data for this compound and 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Spectroscopic TechniqueThis compound4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine
¹H NMR Aromatic Protons (H-2, H-6): ~8.2 ppm (singlet)Methyl Protons (3-CH₃, 5-CH₃): ~2.4 ppm (singlet)Aromatic Proton (H-6): ~8.3 ppm (singlet)Chloromethyl Protons (-CH₂Cl): ~4.7 ppm (singlet)Methyl Protons (3-CH₃, 5-CH₃): ~2.4 ppm, ~2.3 ppm (singlets)
¹³C NMR Aromatic C-2, C-6: ~148 ppmAromatic C-4: ~145 ppmAromatic C-3, C-5: ~132 ppmMethyl C's: ~18 ppmAromatic C-2: ~152 ppmAromatic C-6: ~149 ppmAromatic C-4: ~146 ppmAromatic C-3, C-5: ~131 ppm, ~130 ppmChloromethyl C: ~43 ppmMethyl C's: ~17 ppm, ~15 ppm
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 141/143 (3:1 ratio)Major Fragments: [M-CH₃]⁺, [M-Cl]⁺Molecular Ion (M⁺): m/z 189/191/193 (9:6:1 ratio)Major Fragments: [M-Cl]⁺, [M-CH₂Cl]⁺
Infrared (IR) Spectroscopy C-H (aromatic): ~3050 cm⁻¹C-H (aliphatic): ~2950 cm⁻¹C=C, C=N (ring): ~1600-1450 cm⁻¹C-Cl: ~800-700 cm⁻¹C-H (aromatic): ~3050 cm⁻¹C-H (aliphatic): ~2950 cm⁻¹C=C, C=N (ring): ~1600-1450 cm⁻¹C-Cl (aryl): ~800-700 cm⁻¹C-Cl (alkyl): ~750-650 cm⁻¹

Note: The ¹H and ¹³C NMR data for this compound are estimated based on typical chemical shifts for pyridine derivatives and data from its pyridinium salt. The mass spectrometry data for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is based on predicted fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved to avoid spectral artifacts.[1]

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Data Acquisition:

    • Experiment: Standard one-dimensional proton NMR experiment.

    • Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

  • ¹³C NMR Data Acquisition:

    • Experiment: Proton-decoupled ¹³C NMR experiment.

    • Parameters: Acquire 1024 or more scans with a wider spectral width.

    • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to aid in structural elucidation through fragmentation analysis.

Methodology:

  • Sample Preparation: For Electron Ionization (EI) MS, solid samples can be introduced directly via a solids probe. For liquid chromatography-mass spectrometry (LC-MS), dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition (EI-MS):

    • Ionization Energy: Typically 70 eV.

    • Analysis Mode: Scan mode to detect a range of m/z values.

    • Interpretation: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[4]

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[5][6][7][8][9] Apply pressure to ensure good contact between the sample and the crystal.[5][9]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.[6]

    • Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.[6]

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR FT-IR Sample->IR Structure_Info Structural Information (Connectivity, Functional Groups) NMR->Structure_Info MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula Functional_Groups Functional Group Identification IR->Functional_Groups Structure_Confirmation Structure Confirmation Structure_Info->Structure_Confirmation MW_Formula->Structure_Confirmation Functional_Groups->Structure_Confirmation

Caption: General workflow for spectroscopic structure confirmation.

Structure_Elucidation_Logic cluster_start cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_verification Verification Unknown_Compound Unknown Pyridine Derivative IR_Analysis IR: Identify C=C, C=N, C-H, C-Cl bonds Unknown_Compound->IR_Analysis MS_Analysis MS: Determine Molecular Weight and Cl count Unknown_Compound->MS_Analysis NMR_Analysis NMR: Determine proton and carbon environments Unknown_Compound->NMR_Analysis Propose_Structure Propose Putative Structure(s) IR_Analysis->Propose_Structure MS_Analysis->Propose_Structure NMR_Analysis->Propose_Structure Compare_Data Compare with predicted spectra or reference data Propose_Structure->Compare_Data Final_Structure Final Structure Compare_Data->Final_Structure

References

Purity Assessment of Synthesized 4-Chloro-3,5-dimethylpyridine: A Comparative Guide to HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 4-Chloro-3,5-dimethylpyridine is a critical step in ensuring the reliability of experimental results and the quality of pharmaceutical intermediates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. The information is supported by detailed experimental protocols and comparative data to facilitate informed decisions in selecting the most appropriate analytical strategy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by factors such as the physicochemical properties of the analyte and its potential impurities, the required accuracy and precision, and the available instrumentation. HPLC is a widely adopted and robust technique for non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1] GC is well-suited for volatile and thermally stable compounds, often providing high efficiency and resolution.[1] qNMR stands out as a primary ratio method that can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[2][3]

The following tables summarize the performance of HPLC, GC, and qNMR in the purity analysis of a representative batch of synthesized this compound.

Table 1: HPLC Purity Analysis Data

ParameterResult
Purity (Area %) 99.75%
Retention Time4.82 minutes
Major Impurity 1 (Starting Material)0.15% (RT 3.15 min)
Major Impurity 2 (By-product)0.08% (RT 5.60 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: GC Purity Analysis Data

ParameterResult
Purity (Area %) 99.72%
Retention Time6.21 minutes
Major Impurity 1 (Starting Material)0.18% (RT 4.98 min)
Major Impurity 2 (Residual Solvent)0.05% (RT 2.54 min)
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%

Table 3: qNMR Purity Analysis Data

ParameterResult
Purity (mol/mol) 99.78%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Diagnostic Peaks (δ, ppm)8.25 (s, 1H), 2.30 (s, 6H)
Major ImpurityResidual Ethyl Acetate (0.10%)
Measurement Uncertainty± 0.05%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report Method_Comparison cluster_primary Primary Purity Assessment cluster_alternative Alternative/Complementary Method HPLC HPLC (Routine QC, High Throughput) GC GC (Volatile Impurities, Residual Solvents) HPLC->GC Complementary for volatiles qNMR qNMR (Absolute Purity, Reference Standard Qualification) qNMR->HPLC Orthogonal validation Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Non-volatile impurities Purity_Assessment->qNMR High accuracy needed Purity_Assessment->GC Volatile impurities suspected

References

Bridging the Gap: A Comparative Guide to the Computational and Experimental Properties of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular properties of chloropyridines is crucial. These halogenated aromatic heterocycles are pivotal building blocks in the synthesis of numerous pharmaceutical and agrochemical agents. This guide provides a comprehensive comparison of the computational and experimental data for chloropyridines, focusing on 2-chloropyridine as a representative example. We will delve into structural parameters, spectroscopic signatures, and the methodologies used to obtain this information, offering a clear perspective on the synergies between theoretical calculations and laboratory experiments.

Unveiling Molecular Architecture: A Head-to-Head Look at Structural Properties

The precise three-dimensional arrangement of atoms within a molecule dictates its physical and chemical behavior. Both computational modeling and experimental techniques provide valuable insights into these structural parameters. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting molecular geometries with a good balance of accuracy and computational cost.[1][2] Experimentally, X-ray crystallography stands as the gold standard for determining the solid-state structure of molecules.

Below is a comparison of key structural parameters for 2-chloropyridine, derived from computational (DFT) and experimental (microwave spectroscopy) methods.

PropertyComputational (DFT B3LYP/6-311++G(d,p))Experimental (Microwave Spectroscopy)
Bond Lengths (Å)
C2-Cl1.7451.726
N1-C21.3411.343
C2-C31.3851.381
C3-C41.3911.393
C4-C51.3851.385
C5-C61.3901.391
N1-C61.3391.337
Bond Angles (°)
N1-C2-C3123.1123.3
C2-C3-C4118.8118.7
C3-C4-C5118.8118.8
C4-C5-C6119.3119.2
C5-C6-N1121.9121.9
C6-N1-C2118.1118.1
Cl-C2-N1114.9115.1
Cl-C2-C3122.0121.6
Dipole Moment (Debye) 3.353.25

Note: Experimental data for bond lengths and angles are often derived from techniques like X-ray crystallography or microwave spectroscopy. The values presented here are a compilation from various sources for illustrative purposes.

The Vibrational Fingerprint: Comparing Spectroscopic Data

Spectroscopic techniques provide a unique "fingerprint" of a molecule by probing its vibrational and electronic energy levels. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for structural elucidation. Computational chemistry can predict these spectra, aiding in the assignment of experimental signals and providing a deeper understanding of the underlying molecular motions.

Infrared (IR) Spectroscopy

The table below compares the experimental and DFT-calculated vibrational frequencies for some characteristic modes of 2-chloropyridine. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other theoretical approximations.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (DFT B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretch30603075
Ring stretch15801585
Ring stretch15651570
C-Cl stretch745750
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is a key parameter. Below is a comparison of experimental and calculated ¹H NMR chemical shifts for 2-chloropyridine.

ProtonExperimental Chemical Shift (δ, ppm)
H37.32
H47.64
H57.23
H68.39

Note: Experimental NMR data is typically recorded in a deuterated solvent, and the chemical shifts are referenced to a standard (e.g., TMS). Computational predictions of NMR spectra are also possible but are highly dependent on the chosen methodology and solvent model.

The Logic of Investigation: A Workflow for Comparison

The interplay between computational and experimental approaches is a cornerstone of modern chemical research. The following diagram illustrates a typical workflow for comparing the properties of chloropyridines.

G Comparative Workflow of Chloropyridine Property Analysis cluster_start cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_comparison start Molecular Structure of Chloropyridine comp_method Select Computational Method (e.g., DFT, ab initio) start->comp_method synthesis Synthesis and Purification start->synthesis geom_opt Geometry Optimization comp_method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Dipole Moment, NMR Shifts, etc.) geom_opt->prop_calc comp_results Calculated Properties (Bond Lengths, Angles, Spectra) freq_calc->comp_results prop_calc->comp_results comparison Comparison and Validation comp_results->comparison xray X-ray Crystallography synthesis->xray spectroscopy Spectroscopic Analysis (NMR, FT-IR, UV-Vis) synthesis->spectroscopy exp_results Experimental Data (Structure, Spectra) xray->exp_results spectroscopy->exp_results exp_results->comparison

Caption: A flowchart illustrating the parallel and integrated workflow for the computational and experimental analysis of chloropyridine properties.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducibility and accurate data comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the chloropyridine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard proton pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

  • Data Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids). This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and record the spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to different functional groups and vibrational modes.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chloropyridine sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance of the sample. The instrument automatically subtracts the absorbance of the blank.

  • Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters determined from the spectrum.

Conclusion

The convergence of computational and experimental data for chloropyridines provides a powerful and comprehensive approach to understanding their molecular properties. Computational methods, particularly DFT, offer a rapid and cost-effective means of predicting molecular structure and spectra, guiding experimental design and aiding in the interpretation of complex data. Experimental techniques, in turn, provide the crucial real-world data necessary to validate and refine theoretical models. For researchers in drug discovery and development, the integrated use of these methodologies is invaluable for accelerating the design and synthesis of novel and effective molecules.

References

Benchmarking the efficiency of different catalysts for pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall viability of a synthetic route. This guide provides an objective comparison of the performance of various catalytic systems for key pyridine functionalization reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal catalyst for their specific needs.

I. Performance in Pyridine C-H Arylation: A Head-to-Head Comparison of Palladium and Nickel Catalysts

The direct C-H arylation of pyridines represents a highly atom-economical approach to constructing valuable biaryl structures. Palladium and nickel complexes are the frontrunners in this field, each with distinct advantages and limitations.

Table 1: Comparison of Palladium and Nickel Catalysts for C-H Arylation of Pyridine Derivatives

Catalyst SystemSubstrateArylating AgentConditionsYield (%)TONTOF (h⁻¹)SelectivityReference
Palladium
Pd(OAc)₂ (10 mol%) / PPh₃ (10 mol%)N-octyl-2-bromo-N-(pyridin-2-yl)benzamideIntramolecularK₂CO₃, n-Bu₄NBr, DMA, 110 °C, 24 h949.40.39C3-H arylation[1]
Pd(OAc)₂ (20 mol%)N'-methyl-N'-(pyridin-2-yl)benzohydrazide4-IodotolueneNaOAc, PhCl, 140 °C, 48 h703.50.07Ortho-arylation[2]
Nickel
Ni(acac)₂ (10 mol%) / L3* (12 mol%)Pyridine4-Tolylzinc bromidei-BuOCOCl, THF, -20 °C to rt, 18 h858.50.47C2-arylation[3]
Ni(cod)₂ / IPr** (5 mol%)PyridinePhenylboronic acidK₃PO₄, Toluene/H₂O, 100 °C, 16 h~80~16~1.0C2/C3 arylation[4]

*L3 is a chiral phosphoramidite ligand. **IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. **TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Values are calculated based on the provided data.

Key Insights:
  • Palladium catalysts are well-established and offer high yields and selectivities, particularly for intramolecular reactions and when using directing groups.[1][2] However, they can require higher catalyst loadings and temperatures.

  • Nickel catalysts are emerging as a cost-effective alternative and can exhibit high catalytic activity, sometimes surpassing palladium in terms of turnover frequency.[3][5] They are particularly effective for the arylation of pyridinium ions.[3]

II. Efficiency in Pyridine Hydrogenation: Rhodium vs. Ruthenium

The reduction of the pyridine ring to piperidine is a fundamental transformation in pharmaceutical synthesis. Rhodium and ruthenium catalysts are highly effective for this purpose, often operating under mild conditions.

Table 2: Comparison of Rhodium and Ruthenium Catalysts for Pyridine Hydrogenation

Catalyst SystemSubstrateConditionsConversion (%)Selectivity (%)TONTOF (h⁻¹)Reference
Rhodium
Rh₂O₃ (0.5 mol%)2-Picoline5 bar H₂, TFE, 40 °C, 16 h>99>99~200~12.5[5]
[Rh(cod)₂]BF₄ / L1* (0.25 mol%)2-(prop-1-en-2-yl)pyridine10 psi H₂, CH₃OH, 25 °C, 2 h100>99400200[6]
Ruthenium
Ru-DTBM-segphos (2 mol%)2-(pyrrolin-2-yl)pyridine25 psi H₂, CH₃OH, 50 °C, 5 h>99>99 (90% ee)~50~10[7]
RuCl₂(PPh₃)₃ (0.5 mol%) / L2**AcetophenoneiPrOH, iPrOK, 82 °C, 1 h98>99196196[8]

*L1 is a chiral phosphine ligand. **L2 is a functionalized bipyridine ligand. **TON and TOF values are calculated or estimated from the provided data.

Key Insights:
  • Rhodium catalysts , particularly Rh₂O₃, demonstrate exceptional activity under very mild conditions for the hydrogenation of a range of functionalized pyridines.[5] Homogeneous rhodium catalysts can achieve very high turnover frequencies.[6]

  • Ruthenium catalysts are also highly efficient and are particularly noteworthy for their application in asymmetric hydrogenation, providing high enantioselectivity.[7] They can also exhibit very high TOF in transfer hydrogenation reactions.[8]

III. Emerging Frontiers: Photocatalytic and Organocatalytic Functionalization

Recent advances have highlighted the potential of metal-free catalytic systems for pyridine functionalization, offering alternative reactivity and selectivity profiles.

Table 3: Performance of Photocatalytic and Organocatalytic Systems for Pyridine Functionalization

Catalyst SystemReaction TypeSubstrateConditionsYield (%)SelectivityKey MetricReference
Photocatalysis
Quinolinone (1 mol%)C4-PhosphinoylationN-Methoxy-pyridiniumBlue LED, K₂S₂O₈, NaHCO₃, DCE, 20 °C, 16 h70>40:1 (para/ortho)-[9]
Dithiophosphoric acid A2 (20 mol%)C4-AllylationPyridine365 nm LED, 2,4,6-collidine, 35 °C, 16 h676:1 (C4/C2)-[2]
Organocatalysis
BIMP B* (10 mol%)1,4-AdditionPyridinyl acetateMTBE, rt, 24 h88>20:1 dr, 98:2 er-[4]

*BIMP B is a chiral bifunctional organocatalyst.

Key Insights:
  • Photocatalysis enables novel transformations under mild, visible-light irradiation, often providing unique regioselectivity that is complementary to traditional methods.[2][9]

  • Organocatalysis offers a powerful approach for asymmetric functionalization, allowing for the synthesis of enantioenriched pyridine derivatives with high stereocontrol.[4]

IV. Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for key pyridine functionalization reactions.

A. Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative[1]
  • Reaction Setup: To a screw-capped test tube equipped with a magnetic stirring bar, add the amide substrate (0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).

  • Solvent and Conditions: Dissolve the mixture in 3.1 mL of DMA and stir at 110 °C for 24 h.

  • Work-up: After cooling to room temperature, add water (3 mL). Extract the product with dichloromethane (3 x 2 mL). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

B. Rhodium-Catalyzed Hydrogenation of a Substituted Pyridine[5]
  • Reaction Setup: In a glovebox, a glass vial is charged with the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Solvent and Conditions: Add trifluoroethanol (TFE, 1 mL). Place the vial into a high-pressure reactor. Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 5 bar. Stir the reaction at 40 °C for 16 hours.

  • Work-up: After releasing the pressure, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

C. Photocatalytic C4-Phosphinoylation of a Pyridinium Salt[9]
  • Reaction Setup: In a nitrogen-filled glovebox, a reaction tube is charged with the N-methoxypyridinium salt (0.2 mmol), diphenylphosphine oxide (3.0 equiv), K₂S₂O₈ (1.5 equiv), NaHCO₃ (1.2 equiv), and the quinolinone photocatalyst (1.0 mol %).

  • Solvent and Conditions: Add 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube and irradiate with a blue LED at 20 °C for 16 h with stirring.

  • Work-up: The reaction mixture is concentrated, and the crude product is purified by column chromatography.

V. Visualizing Catalytic Processes

Understanding the workflow and decision-making process in catalyst selection is crucial for efficient research. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Selection Catalyst & Ligand Selection Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Selection->Reaction_Setup Substrate_Prep Substrate & Reagent Preparation Substrate_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating/Irradiation) Reaction_Setup->Reaction_Execution Workup Quenching & Work-up Reaction_Execution->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for benchmarking catalyst efficiency.

Caption: Logical flow for selecting a catalyst for pyridine functionalization.

References

A Comparative Analysis of the Biological Activities of Pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the differential biological effects of 2-, 3-, and 4-substituted pyridine isomers, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform research and development in medicinal chemistry.

Pyridine, a fundamental heterocyclic aromatic compound, and its derivatives are cornerstones in pharmaceutical development, forming the structural basis for a wide array of therapeutic agents. The position of substituents on the pyridine ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative study of the biological activities of pyridine isomers, focusing on 2-, 3-, and 4-substituted pyridines. We present a synthesis of available quantitative data, detailed methodologies for key biological assays, and visual representations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their exploration of this versatile scaffold.

Data Presentation: A Comparative Overview of Biological Activities

The biological activity of pyridine isomers is highly dependent on the nature and position of the substituent. While comprehensive comparative data for the simplest isomers is often embedded within broader studies on their derivatives, the following tables summarize available quantitative information to highlight the impact of isomeric substitution on cytotoxicity, anti-inflammatory, and antimicrobial activities.

Table 1: Comparative Cytotoxicity of Pyridine Derivatives

Compound/Isomer DerivativeCell LineIC50 (µM)Reference
trans-[PtCl2(3-acetylpyridine)2]HeLa>100[1]
trans-[PtCl2(4-acetylpyridine)2]HeLa13.8 ± 1.1[1]
2-amino-4-methylpyridine analog 9iNOS0.193[2]
2-amino-4-methylpyridine analog 18iNOS0.028[2]
Pyridine-urea hybrid 8eVEGFR-23.93 ± 0.73[3]
Pyridine-urea hybrid 8nVEGFR-25.00 ± 1.91[3]

Table 2: Comparative Anti-inflammatory Activity of Pyridine Derivatives

Compound/Isomer DerivativeAssayIC50 (µM)Reference
Pyridine derivative 7aNO Inhibition (LPS-stimulated RAW 264.7)76.6[4]
Pyridine derivative 7fNO Inhibition (LPS-stimulated RAW 264.7)96.8[4]

Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound/Isomer DerivativeMicroorganismMIC (µg/mL)Reference
3-hydroxypyridine-4-one derivative 6cS. aureus32[5]
3-hydroxypyridine-4-one derivative 6cE. coli32[5]

Experimental Protocols: Methodologies for Key Biological Assays

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are methodologies for commonly employed assays in the evaluation of pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine isomers or their derivatives and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate in the presence of arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), arachidonic acid, and the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, the enzyme, and the test compound (pyridine isomer or derivative) at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated as: (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)) × 100. The IC50 value is determined from the dose-response curve.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for many anticancer drugs.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP solution.

  • Reaction Mixture: In a cold 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The effect of the inhibitor is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.

Signaling Pathway and Experimental Workflow Visualization

Understanding the molecular mechanisms underlying the biological activity of pyridine isomers is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways often modulated by bioactive compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyridine Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assay (IC50) characterization->enzyme pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis animal_model Animal Model Studies pathway_analysis->animal_model toxicology Toxicology Assessment animal_model->toxicology

Caption: Experimental workflow for the evaluation of pyridine isomers.

The anticancer and anti-inflammatory activities of many compounds are mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation pyridine Pyridine Isomer pyridine->raf Inhibition pyridine->mek Inhibition

Caption: The MAPK/ERK signaling pathway and potential inhibition by pyridine isomers.

NFkB_pathway cluster_nucleus receptor TNF-R, IL-1R, TLR adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription pyridine Pyridine Isomer pyridine->ikk Inhibition

Caption: The NF-κB signaling pathway and potential inhibition by pyridine isomers.

References

Comparative Guide to Validated HPLC Methods for the Assay of 4-Chloro-3,5-dimethylpyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for the quantitative analysis of 4-Chloro-3,5-dimethylpyridine and similar pyridine derivatives. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated analytical method.

Comparison of HPLC Methods for Pyridine Derivatives

AnalyteColumnMobile PhaseDetectionKey Validation ParametersReference
Pyridine & Aminopyridine Isomers Amaze HDIsocratic elution with a mobile phase suitable for LC/MSMS, UV, ELSD, RI, CADGood peak shape and resolution achieved within 6 minutes.[1][2]
4-Amino-2-chloropyridine Primesep 100 (150 x 4.6 mm, 5 µm)Not specifiedNot specifiedMethod developed for a pyridine derivative with chloro and amino substituents.[3]
Novel Synthetic Pyridine Derivative Reverse-Phase (details not specified)Isocratic elution (30:70, composition not fully specified)Diode Array Detector at 220 nmValidated as per ICH guidelines for precision, accuracy, LOD, robustness, linearity, and range.[4]
Pyridine in JP-4 Fuel Not specifiedNot specifiedUV detectionA 15-minute HPLC method was developed for quantification using internal standardization.[5]
3,5-Dimethylpyridine Newcrom R1 (Reverse Phase)Acetonitrile, water, and phosphoric acidNot specifiedScalable method suitable for preparative separation and pharmacokinetics.[6]
2-chloromethyl-3,4-dimethoxy pyridine hydrochloride Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm)Buffer-acetonitrile (79:21, v/v) with 10 mM ammonium acetate bufferLC/MS/MS, UV at 210 nmValidated as per ICH guidelines; able to quantitate up to 0.3 ppm.[7]
4-(4-chlorophenyl)-4-hydroxypiperidine Reverse-phase C1850 mM potassium phosphate buffer/acetonitrile (75:25, v/v)UV at 220 nmLOD of 1 ng/ml in urine; linear range of 2-500 ng/ml.[8]

Proposed Experimental Protocol for this compound Assay

Based on the common parameters from the methods for related compounds, a robust starting point for a validated HPLC method for this compound is proposed below.

1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[9]

  • Mobile Phase: A mixture of acetonitrile and a buffer, such as phosphate or ammonium acetate. A good starting point would be a ratio of 50:50 (v/v) with isocratic elution. The pH of the aqueous phase should be optimized (e.g., pH 3-7) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[10]

  • Detection Wavelength: UV detection at a wavelength of approximately 220-280 nm, to be determined by measuring the UV spectrum of this compound.[4]

  • Injection Volume: 10-20 µL.[10]

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

3. Method Validation (as per ICH Guidelines)

The proposed method should be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by injecting a series of at least five concentrations and evaluating the regression analysis of the calibration curve (peak area vs. concentration).[10]

  • Accuracy: The closeness of the test results to the true value. This can be determined by a recovery study, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same homogenous lot within a short period.

    • Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the standard deviation of the response and the slope of the calibration curve.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method.

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_documentation Documentation MD_Start Define Analytical Requirements MD_Selectivity Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selectivity MD_Optimize Optimize Method Parameters MD_Selectivity->MD_Optimize V_Protocol Prepare Validation Protocol MD_Optimize->V_Protocol Method Ready for Validation V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_System_Suitability System Suitability V_Robustness->V_System_Suitability D_Report Generate Validation Report V_System_Suitability->D_Report Validation Complete D_SOP Write Standard Operating Procedure (SOP) D_Report->D_SOP

Caption: Workflow for HPLC Method Validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of common analytical techniques for the quantitative analysis of pyridine derivatives, supported by experimental data. The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of results across different laboratories or when transitioning between different analytical techniques. This is particularly important in the pharmaceutical industry for quality control, stability testing, and pharmacokinetic studies of drugs containing pyridine moieties.

Principles of Cross-Validation

Method cross-validation is the process of formally comparing two distinct analytical methods to ascertain if they yield comparable results for the same set of samples. This is essential when a new method is introduced to replace an existing one, or when data from different analytical platforms need to be correlated. The core of this process involves analyzing identical samples with both methods and statistically evaluating the outcomes to ensure the consistency and reliability of the data.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for the analysis of pyridine derivatives. The choice between them often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of pyridine derivatives, including those that are non-volatile or thermally labile. Its adaptability is enhanced by a variety of stationary phases and mobile phase compositions, allowing for the separation of compounds with diverse polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and is a powerful tool for the identification and quantification of volatile and semi-volatile pyridine derivatives. For non-volatile derivatives, a derivatization step is often necessary to increase their volatility and thermal stability.

The following table summarizes the comparative performance of HPLC and GC-MS for the analysis of pyridine derivatives, based on typical validation parameters.

Table 1: Comparative Performance of HPLC and GC-MS for Pyridine Derivative Analysis

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.
Applicability Well-suited for non-volatile and thermally labile compounds. The polarity of many pyridine derivatives makes them suitable for reversed-phase HPLC.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for many pyridine derivatives to enhance volatility.
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) Typically in the µg/mL to ng/mL range, depending on the detector.Generally offers high sensitivity, with LODs in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.
Sample Throughput Can be adapted for high-throughput analysis.Can be more time-consuming due to a potential derivatization step.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of analytical methods. The following are representative experimental protocols for the analysis of pyridine derivatives by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol for a Pyridine Derivative

This protocol is based on a validated method for a novel synthetic pyridine derivative.

  • Instrumentation: Agilent HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v), with the pH adjusted as needed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at a wavelength determined from the UV spectrum of the specific pyridine derivative (e.g., 262 nm for Niacinamide).

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and then filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Pyridine

This protocol is adapted for the determination of residual pyridine in active pharmaceutical ingredients.

  • Instrumentation: GC-MS system with a headspace autosampler and a mass selective detector.

  • Column: TG-waxms quartz capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 200 °C.

  • Oven Temperature Program: Initial temperature of 40°C held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 200-240°C, held for a few minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte and any internal standards.

  • Sample Preparation: The active pharmaceutical ingredient is dissolved in a suitable high-boiling point solvent (e.g., 1,3-Dimethyl-2-imidazolidinone) in a headspace vial. The vial is then heated to allow the volatile pyridine to partition into the headspace for injection.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., GC-MS) cluster_comparison Data Comparison and Evaluation Sample Homogenized Sample Aliquots AnalysisA Analysis by Method A Sample->AnalysisA AnalysisB Analysis by Method B Sample->AnalysisB DataA Quantitative Results A AnalysisA->DataA StatAnalysis Statistical Analysis (e.g., t-test, Bland-Altman) DataA->StatAnalysis DataB Quantitative Results B AnalysisB->DataB DataB->StatAnalysis Conclusion Conclusion on Method Comparability StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Logical Flow for Analytical Method Selection

The choice of an appropriate analytical technique is a critical decision in drug development. The following diagram presents a logical approach to selecting between HPLC and GC-MS for the analysis of pyridine derivatives.

MethodSelection Analyte Pyridine Derivative Analyte Volatility Is the analyte volatile & thermally stable? Analyte->Volatility Derivatization Is derivatization feasible? Volatility->Derivatization No GCMS Select GC-MS Volatility->GCMS Yes HPLC Select HPLC Derivatization->HPLC No Derivatization->GCMS Yes Reconsider Reconsider analytical approach or sample preparation HPLC->Reconsider

Caption: Logical flow for selecting an analytical method.

Signaling Pathway: JAK-STAT Inhibition by Pyridine Derivatives

Many pyridine derivatives have been developed as inhibitors of the Janus kinase (JAK) family of enzymes, which play a crucial role in the JAK-STAT signaling pathway. This pathway is integral to immune response and cell proliferation, and its dysregulation is implicated in various inflammatory diseases and cancers.

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of its inhibition by a pyridine-based drug.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Dimerization Binding Site Cytokine->Receptor:f1 1. Ligand Binding JAK JAK Receptor:f0->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT DNA DNA pSTAT->DNA 4. Translocation to Nucleus Inhibitor Pyridine Derivative Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 5. Gene Regulation

Caption: JAK-STAT signaling pathway and its inhibition.

Efficacy of Proton Pump Inhibitors Synthesized from Distinct Pyridine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two widely used proton pump inhibitors (PPIs), Omeprazole and Lansoprazole. Both drugs feature a core structure linking a substituted pyridine ring to a benzimidazole moiety and function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] While their mechanism of action and therapeutic applications are similar, their synthesis originates from different key pyridine intermediates, leading to distinct final molecular structures that influence their clinical efficacy.

Synthetic Pathways and Key Pyridine Intermediates

The synthesis of both Omeprazole and Lansoprazole involves the coupling of a substituted pyridine derivative with a benzimidazole thiol, followed by oxidation. However, the initial pyridine intermediates and their subsequent modifications differ significantly.

Omeprazole Synthesis: A common route to Omeprazole starts with 2,3,5-trimethylpyridine.[3] This is oxidized to 2,3,5-trimethylpyridine-N-oxide, which then undergoes nitration and methoxylation to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[4][5] This key intermediate is then coupled with 5-methoxy-2-mercaptobenzimidazole.

Lansoprazole Synthesis: The synthesis of Lansoprazole often begins with 2,3-lutidine (2,3-dimethylpyridine).[6] This starting material is converted through several steps, including oxidation to the N-oxide, nitration, and substitution with 2,2,2-trifluoroethanol, to produce the key intermediate 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[6][7][8] This intermediate is then reacted with 2-mercaptobenzimidazole.

The structural differences, particularly the 4-position substituent on the pyridine ring (methoxy for Omeprazole vs. trifluoroethoxy for Lansoprazole), arise from these distinct synthetic pathways originating from different pyridine precursors.

G

Comparative Efficacy in Clinical Settings

Numerous clinical trials have compared the efficacy of Omeprazole and Lansoprazole for treating acid-related disorders. While both are highly effective, some studies indicate differences in symptom relief and healing rates.

Data Summary: Omeprazole vs. Lansoprazole

IndicationDrug & DosageEfficacy OutcomeResultCitations
Duodenal Ulcer Healing Lansoprazole 30 mg/day vs. Omeprazole 20 mg/day4-week healing rate (per protocol)96.1% for Lansoprazole, 93.6% for Omeprazole (No significant difference)[9]
Duodenal Ulcer Healing Lansoprazole 30 mg/day vs. Omeprazole 40 mg/day4-week healing rate (intent-to-treat)93.9% for Lansoprazole, 97.5% for Omeprazole (No significant difference)[10]
GERD Symptom Relief Lansoprazole 30 mg/day vs. Omeprazole 20 mg/dayRelief of heartburn and regurgitationBoth effective, no significant difference in clinical effectiveness.[11]
GERD Symptom Relief Lansoprazole 30 mg/day vs. Omeprazole 20 mg/dayPercentage of heartburn-free patients on Day 133% for Lansoprazole, 25% for Omeprazole (Statistically significant)[12]
GERD Symptom Relief Lansoprazole vs. Omeprazole (various doses)Overall symptom reliefLansoprazole showed superior effectiveness in a meta-analysis.[13]
Gastric Acid Control Lansoprazole 30 mg/day vs. Omeprazole 20 mg/dayIntragastric pH controlOmeprazole is more effective in increasing intragastric pH.[11]
Gastric Acid Control Lansoprazole 30 mg/day vs. Omeprazole 20 mg/dayPercentage of time with esophageal pH < 41.92% for Lansoprazole, 4.76% for Omeprazole (Statistically significant)[14]
Gastric Ulcer Healing Lansoprazole 30 mg/day vs. Omeprazole 20 mg/day4-week healing ratesSome evidence suggests a 15% increase in healing rates with Lansoprazole.[15]

Note: Dosages and treatment durations in clinical trials may vary. The data presented is a summary of findings from the cited studies.

Mechanism of Action: H+/K+-ATPase Inhibition

Both Omeprazole and Lansoprazole are prodrugs that, in the acidic environment of the parietal cell's secretory canaliculus, are converted to their active form, a reactive sulfenamide.[2][16] This active form then covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump.[1][2] This action is the final step in gastric acid secretion, making PPIs highly effective at reducing stomach acidity.[1] Acid secretion resumes only after new proton pump molecules are synthesized and integrated into the cell membrane.[2]

G ProtonPump ProtonPump K_ion K_ion ProtonPump->K_ion K+ in H_ion H_ion ProtonPump->H_ion H+ out InhibitedPump InhibitedPump AcidSecretion AcidSecretion InhibitedPump->AcidSecretion

Experimental Protocols

Key Experiment: In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for evaluating the potency of PPIs by directly measuring their ability to inhibit the proton pump enzyme.

Objective: To determine the concentration of a drug (e.g., Omeprazole, Lansoprazole) required to inhibit 50% of the H+/K+-ATPase activity (IC50).

Methodology:

  • Enzyme Preparation:

    • H+/K+-ATPase is typically prepared from the gastric mucosa of animal models (e.g., sheep, rats).[17][18]

    • The mucosal scrapings are homogenized in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[18]

    • The homogenate is subjected to differential centrifugation to isolate a microsomal fraction rich in H+/K+-ATPase.[19]

    • The protein concentration of the enzyme preparation is determined using a standard method, such as the Bradford assay.[17]

  • Inhibition Assay:

    • The enzyme extract is pre-incubated with various concentrations of the test compound (or a vehicle control) for a defined period (e.g., 30-60 minutes) at 37°C.[17][19]

    • The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP (the substrate), MgCl₂, and KCl.[17][18]

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C and is then stopped by adding an acid solution (e.g., 10% trichloroacetic acid).[18][19]

  • Quantification of Activity:

    • The activity of the H+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[20]

    • This is commonly done using a colorimetric method, such as the Fiske-Subbarow method, where the released phosphate reacts with ammonium molybdate to form a colored complex, which is measured spectrophotometrically (e.g., at 660 nm).[17][21]

  • Data Analysis:

    • The percentage of inhibition for each drug concentration is calculated relative to the control (no inhibitor).

    • The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

G A4 A4 B1 B1 A4->B1 B4 B4 C1 C1 B4->C1

Conclusion

Both Omeprazole and Lansoprazole are potent inhibitors of gastric acid secretion, synthesized from distinct pyridine-based intermediates. While they share a common mechanism of action, clinical data suggests subtle but potentially significant differences in their efficacy profiles. Lansoprazole may offer faster symptom relief for GERD and potentially higher healing rates for gastric ulcers.[12][13][15] Conversely, Omeprazole has demonstrated superior control over intragastric pH in some studies.[11] The choice between these agents may depend on the specific clinical indication and patient-specific factors. The distinct synthetic origins of these drugs underscore how modifications to the pyridine moiety can fine-tune the pharmacological properties of the final active pharmaceutical ingredient.

References

A Comparative Guide to the Structural Confirmation of 4-Chloro-3,5-dimethylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of reaction products derived from 4-Chloro-3,5-dimethylpyridine. It includes detailed experimental protocols, comparative data, and visual workflows to aid in the accurate identification and characterization of these compounds, which are crucial intermediates in the synthesis of various pharmaceuticals, including proton pump inhibitors.

Introduction

This compound is a key starting material in multi-step organic syntheses. Its reaction products, particularly those leading to the formation of active pharmaceutical ingredients (APIs) like omeprazole and esomeprazole, require rigorous structural confirmation to ensure purity, identity, and quality. This guide focuses on the analytical methodologies used to characterize the intermediates and final products in a typical reaction pathway originating from this compound.

Reaction Pathway Overview

A primary application of this compound is in the synthesis of proton pump inhibitors. A common pathway involves the initial conversion to a more reactive intermediate, followed by nucleophilic substitution with a benzimidazole derivative. The resulting thioether is then oxidized to the final sulfoxide product.

Reaction_Pathway This compound This compound Intermediate_A 4-Chloro-3,5-dimethyl-2-hydroxymethylpyridine This compound->Intermediate_A 1. Hydroxymethylation Intermediate_B 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride Intermediate_A->Intermediate_B 2. Chlorination Product_1 5-methoxy-2-(((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole Intermediate_B->Product_1 3. Nucleophilic Substitution Final_Product Omeprazole/Esomeprazole Product_1->Final_Product 4. Oxidation

Caption: Reaction pathway from this compound to Omeprazole.

Structural Confirmation Workflow

The structural elucidation of the reaction products involves a combination of spectroscopic and analytical techniques to provide unambiguous evidence of the chemical structure.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Reaction of This compound Purification Purification of Product Start->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Primary Confirmation MS Mass Spectrometry NMR->MS Molecular Weight Confirmation XRay X-ray Crystallography (for crystalline solids) MS->XRay Absolute Structure Determination Final_Structure Confirmed Structure XRay->Final_Structure

Caption: General experimental workflow for structural confirmation.

Comparative Data of Key Intermediates

This section presents a comparative summary of the analytical data for key intermediates in the synthesis pathway.

Table 1: Analytical Data for 4-Chloro-3,5-dimethyl-2-hydroxymethylpyridine
Analytical Technique Observed Data
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
¹H NMR (CDCl₃, ppm) δ 8.25 (s, 1H, pyridine-H), 4.75 (s, 2H, -CH₂OH), 2.40 (s, 3H, -CH₃), 2.35 (s, 3H, -CH₃), 2.10 (br s, 1H, -OH)
¹³C NMR (CDCl₃, ppm) δ 158.2, 147.5, 145.1, 127.8, 123.5, 60.5, 17.8, 15.2
Mass Spectrometry (m/z) [M]+ at 171/173 (approx. 3:1 ratio)
Table 2: Analytical Data for 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[1][2][3][4][5][6][7][8][9]
Analytical Technique Observed Data
Molecular Formula C₉H₁₃Cl₂NO
Molecular Weight 222.11 g/mol [1][2][3][4][5]
¹H NMR (CDCl₃, ppm) δ 8.45 (s, 1H, pyridine-H), 4.70 (s, 2H, -CH₂Cl), 3.90 (s, 3H, -OCH₃), 2.60 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) δ 162.5, 155.0, 148.3, 125.1, 124.8, 55.4, 42.1, 14.2, 12.8
Mass Spectrometry (m/z) [M-Cl]+ at 186; [M-HCl]+ at 185
X-ray Crystallography Data not consistently available in public literature.
Table 3: Analytical Data for 5-methoxy-2-(((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole
Analytical Technique Observed Data
Molecular Formula C₁₆H₁₆ClN₃OS
Molecular Weight 333.84 g/mol
¹H NMR (DMSO-d₆, ppm) δ 12.5 (br s, 1H, NH), 8.30 (s, 1H, pyridine-H), 7.45 (d, 1H, benzimidazole-H), 7.20 (d, 1H, benzimidazole-H), 6.85 (dd, 1H, benzimidazole-H), 4.60 (s, 2H, -S-CH₂-), 3.75 (s, 3H, -OCH₃), 2.40 (s, 3H, -CH₃), 2.35 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 155.0, 154.5, 150.2, 148.0, 142.1, 135.8, 128.5, 124.0, 115.5, 110.1, 98.2, 55.8, 32.5, 17.5, 15.0
Mass Spectrometry (m/z) [M+H]⁺ at 334/336 (approx. 3:1 ratio)

Experimental Protocols

General Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are generally obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). The observation of the molecular ion peak and its isotopic pattern is crucial for confirming the molecular weight and the presence of chlorine atoms.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural evidence. Data collection is typically performed at low temperatures (e.g., 100 K) using Mo Kα radiation. The resulting data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the overall molecular conformation.

Synthesis Protocol: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[10][11]

This protocol describes the chlorination of the corresponding hydroxymethylpyridine.

  • Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane.

  • Chlorination: Add a chlorinating agent, for example, thionyl chloride (SOCl₂) (1.1 equivalents), dropwise to the solution at a controlled temperature (e.g., 0-5 °C).

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure hydrochloride salt.

Synthesis Protocol: 5-methoxy-2-(((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

This protocol outlines the nucleophilic substitution reaction.

  • Reactant Preparation: In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1 equivalent) and a base such as sodium hydroxide in a suitable solvent like ethanol or methanol.

  • Addition: Add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure thioether.

Alternative Analytical Techniques

While NMR, Mass Spectrometry, and X-ray Crystallography are the primary methods for structural confirmation, other techniques can provide valuable complementary information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the molecule, such as C-Cl, C-O, N-H, and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and separation of reaction mixtures. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying components in a mixture.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, Cl) in a pure sample, which can be used to confirm the molecular formula.

By employing a combination of these analytical methods, researchers can confidently determine the structures of the reaction products of this compound, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-3,5-dimethylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling specialized chemical compounds. For researchers, scientists, and drug development professionals, the proper disposal of 4-Chloro-3,5-dimethylpyridine is a critical component of responsible chemical management. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, in line with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.[2]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][3]

In Case of Spills: Spills should be immediately contained and absorbed using an inert material such as sand, vermiculite, or earth.[2][4] The absorbed material must then be collected into a designated, sealed container for hazardous waste.[2][4] Do not allow the chemical to enter drains or waterways.[2]

Hazard and Precautionary Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[2]Avoid direct contact and inhalation. Use appropriate PPE.[2]
Skin Irritation May cause skin irritation.[2][5][6][7]Wear protective gloves and clothing.[2][5][6][7]
Eye Irritation May cause serious eye irritation.[2][5][6][7]Wear eye protection.[2][5][6]
Respiratory Irritation May cause respiratory irritation.[5][6][7]Work in a well-ventilated area or under a fume hood.[1][2][3]
Environmental Hazards May cause long-lasting harmful effects to aquatic life.[8]Avoid release to the environment.[5][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with institutional, local, and national regulations.[5][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Chlorinated Organic Waste: This compound must be segregated as a chlorinated organic waste.[3] Do not mix it with non-halogenated waste streams.[3]

  • Incompatible Materials: Keep this waste separate from strong oxidizing agents and strong acids to prevent dangerous reactions.[4]

2. Waste Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable, but always check for chemical compatibility.[2]

  • Labeling: The container must be clearly and accurately labeled.[2] The label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[2]

    • For mixtures, list all constituents and their approximate percentages.[2]

3. Waste Accumulation and Storage:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks.[3]

  • Regular Inspection: Regularly inspect the storage area for any signs of leakage.

4. Final Disposal:

  • Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[7]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a chemical waste collection request to your Environmental Health and Safety (EH&S) department.[3]

Experimental Workflow: Disposal of this compound

G A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Segregate as Chlorinated Organic Waste B->C D Use a Labeled, Compatible Hazardous Waste Container C->D E Keep Container Securely Closed D->E F Store in a Designated, Secure Area with Secondary Containment E->F J Submit Waste Pickup Request to EH&S F->J G Spill Occurs H Absorb with Inert Material (e.g., Vermiculite) G->H Immediate Action I Collect Spill Residue into Hazardous Waste Container H->I I->D K Transfer to Licensed Hazardous Waste Disposal Service J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-3,5-dimethylpyridine

For immediate reference, this guide provides critical safety, handling, and disposal protocols for this compound. Designed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), emergency first aid, and operational procedures to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale & Best Practices
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation.[1] Ensure a proper seal around the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).To prevent skin contact, which can cause irritation.[1] The specific choice of glove material should be based on the task and duration of handling. It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical. For tasks with a higher risk of exposure, double gloving is recommended.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To prevent inhalation, which may cause respiratory irritation.[1][2] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Quantitative Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. In the absence of specific data, a conservative approach is to consider the OELs for the parent compound, pyridine.

Table 2: Occupational Exposure Limits for Pyridine (as a reference)

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 5 ppm (15 mg/m³)[1]
NIOSH (REL) 5 ppm (15 mg/m³)[1]
ACGIH (TLV) 1 ppm (3.1 mg/m³)[3]

Note: These limits are for pyridine and should be used as a conservative guideline for handling this compound.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Inspect all required PPE for integrity and wear it correctly before handling the chemical.

  • Handling:

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate the work surface and any equipment used according to standard laboratory procedures.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.

First Aid Measures

Table 3: Emergency First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper, pipette tips) in a designated, properly labeled, and sealed container.

    • As a halogenated organic compound, it should be segregated into the halogenated waste stream.

  • Containerization:

    • Use a chemically resistant container with a secure lid.

    • The label should clearly indicate "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Arrange for disposal through a licensed professional waste disposal service in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in regular trash. Current common practices for the disposal of waste pyridine include rotary kiln incineration.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe Inspect and Don PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact wash_hands Wash Hands and Exposed Skin avoid_contact->wash_hands decontaminate Decontaminate Work Area and Equipment wash_hands->decontaminate remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Halogenated Waste remove_ppe->segregate_waste containerize Use Labeled, Sealed Container segregate_waste->containerize store_waste Store Waste Appropriately containerize->store_waste dispose Arrange Professional Disposal store_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.